molecular formula C13H25NO5S B023800 N-Boc-L-felinine CAS No. 879207-98-4

N-Boc-L-felinine

Cat. No.: B023800
CAS No.: 879207-98-4
M. Wt: 307.41 g/mol
InChI Key: ZCRDNPCXPITQHX-VIFPVBQESA-N
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Description

An intermediate for the synthesis of Felinine.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(4-hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5S/c1-12(2,3)19-11(18)14-9(10(16)17)8-20-13(4,5)6-7-15/h9,15H,6-8H2,1-5H3,(H,14,18)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRDNPCXPITQHX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C)(C)CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572497
Record name N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879207-98-4
Record name N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of N-Boc-L-felinine from L-cysteine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-Boc-L-felinine from L-cysteine

Abstract

L-Felinine, a unique sulfur-containing amino acid found in the urine of Felidae, is a critical precursor to potent pheromones and territorial markers.[1] Its complex structure and biological significance make it a molecule of interest for researchers in chemical ecology, veterinary science, and drug development. This technical guide provides a comprehensive, field-proven methodology for the chemical synthesis of N-tert-butoxycarbonyl-L-felinine (this compound), a stable, protected derivative suitable for further chemical manipulation or research applications. The synthesis is approached via a robust two-step process commencing from the readily available amino acid L-cysteine. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into process optimization and validation, targeting an audience of researchers, chemists, and drug development professionals.

Introduction: The Significance of L-Felinine and the Rationale for N-Boc Protection

Felinine, chemically known as (2R)-2-amino-3-((3-hydroxy-1,1-dimethylpropyl)thio)propanoic acid, is a mammalian metabolite with a distinct biological role.[2] In felines, it is biosynthesized from cysteine and an isopentenyl pyrophosphate-derived moiety.[1] Its primary known function is as a precursor to 3-mercapto-3-methylbutan-1-ol (MMB), a volatile thiol that constitutes a key component of the characteristic odor of cat urine, used for territorial marking.[3] The enzymatic regulation of felinine production is closely linked to testosterone levels, resulting in significantly higher concentrations in the urine of intact male cats.[3]

Direct synthesis and handling of L-felinine can be challenging due to the reactivity of its free amino group, which can participate in side reactions. For instance, the N-terminal can react with urea, a major component of urine.[4] The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the primary amine of the cysteine backbone offers several distinct advantages:

  • Enhanced Stability: The Boc group prevents unwanted side reactions at the nitrogen terminus, increasing the compound's stability during synthesis and storage.[5]

  • Improved Solubility: Boc-protected amino acids often exhibit improved solubility in common organic solvents used for synthesis and purification.[5]

  • Versatility in Further Synthesis: this compound serves as a versatile building block for solid-phase peptide synthesis (SPPS) or other derivatization chemistries, allowing for its incorporation into larger, more complex molecules.[6]

This guide, therefore, focuses on the preparation of this stable and synthetically useful intermediate.

Overall Synthetic Strategy

The is efficiently achieved in two primary stages. This strategy is designed for clarity, high yield, and reproducibility.

  • N-Terminal Protection: The first stage involves the selective protection of the amino group of L-cysteine using di-tert-butyl dicarbonate (Boc)₂O. This reaction shields the amine's nucleophilicity, preventing it from interfering in the subsequent S-alkylation step.

  • Thiol Side-Chain Alkylation: The second stage is the formation of the characteristic thioether bond. This is accomplished via a Michael addition reaction between the thiol group of N-Boc-L-cysteine and 2-methyl-3-buten-2-ol, an isoprenoid-derived precursor, under acidic catalysis. This specific reaction directly constructs the unique S-(3-hydroxy-1,1-dimethylpropyl) side chain of felinine.

G cluster_start Starting Materials cluster_step1 Step 1: N-Protection cluster_step2 Step 2: S-Alkylation cluster_end Final Product L-Cysteine L-Cysteine Step1_Node Synthesis of N-Boc-L-cysteine L-Cysteine->Step1_Node Reagents_1 (Boc)₂O, Base Reagents_1->Step1_Node Step2_Node Michael Addition with 2-methyl-3-buten-2-ol Step1_Node->Step2_Node Intermediate Product This compound Step2_Node->Product Reagents_2 2-methyl-3-buten-2-ol, Acid Catalyst Reagents_2->Step2_Node

Caption: Overall workflow for the two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-tert-butoxycarbonyl-L-cysteine (2)

This protocol outlines the protection of the amino group of L-cysteine. The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity towards the electrophilic carbonyls of the Boc anhydride.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
L-Cysteine (1) 121.16 5.00 g 41.27
Di-tert-butyl dicarbonate 218.25 9.90 g 45.35 (1.1 eq)
Sodium Bicarbonate (NaHCO₃) 84.01 10.40 g 123.8 (3.0 eq)
Dioxane - 50 mL -
Water (Deionized) - 50 mL -
Ethyl Acetate - 200 mL -
1M Hydrochloric Acid - As needed -
Brine (Saturated NaCl) - 50 mL -

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve L-cysteine (5.00 g, 41.27 mmol) and sodium bicarbonate (10.40 g, 123.8 mmol) in a mixture of 50 mL of water and 50 mL of dioxane. Stir the mixture at room temperature until all solids have dissolved.

  • Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (9.90 g, 45.35 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the reaction mixture to stir vigorously at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching & Extraction):

    • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove the dioxane.

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of 1M HCl. Gas evolution (CO₂) will be observed.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield N-Boc-L-cysteine (2) as a white solid or viscous oil. The product is typically used in the next step without further purification.

    • Expected Yield: ~85-95%.

G cluster_mech1 Mechanism: N-Boc Protection start L-Cysteine + (Boc)₂O intermediate [Tetrahedral Intermediate] start->intermediate Nucleophilic attack of amine on Boc carbonyl product N-Boc-L-Cysteine + t-BuOH + CO₂ intermediate->product Collapse of intermediate, loss of leaving group

Caption: Simplified mechanism for the N-Boc protection of L-cysteine.

Protocol 2: Synthesis of this compound (3)

This step involves the crucial C-S bond formation via an acid-catalyzed Michael addition. The thiol of N-Boc-L-cysteine acts as a nucleophile, attacking the protonated double bond of 2-methyl-3-buten-2-ol. The tertiary alcohol in the reactant directly installs the required hydroxylated side chain.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
N-Boc-L-cysteine (2) 221.27 5.00 g 22.6
2-methyl-3-buten-2-ol 86.13 2.92 g (3.6 mL) 33.9 (1.5 eq)
Boron trifluoride etherate (BF₃·OEt₂) 141.93 ~0.28 mL ~2.26 (0.1 eq)
Dichloromethane (DCM), anhydrous - 100 mL -
Saturated Sodium Bicarbonate - 50 mL -

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-L-cysteine (5.00 g, 22.6 mmol) in 100 mL of anhydrous dichloromethane.

  • Addition of Reagents: To the stirring solution, add 2-methyl-3-buten-2-ol (3.6 mL, 33.9 mmol).

  • Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add boron trifluoride etherate (0.28 mL, 2.26 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up (Quenching & Extraction):

    • Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound (3) as a white solid or pale oil.

    • Expected Yield: ~60-75%.

G cluster_mech2 Mechanism: Acid-Catalyzed Michael Addition start Alkene + H⁺ carbocation [Tertiary Carbocation Intermediate] start->carbocation Protonation of double bond attack Nucleophilic attack by Thiol carbocation->attack product Protonated Thioether attack->product final Deprotonation → this compound product->final

Caption: Mechanism for the S-alkylation step forming the felinine side chain.

Characterization and Validation

To ensure the identity and purity of the synthesized this compound, a combination of standard analytical techniques should be employed.

TechniquePurposeExpected Observations
¹H NMR Structural confirmationSignals corresponding to the Boc group (~1.4 ppm), cysteine backbone protons, and the unique S-(CH₂)-C(CH₃)₂-(CH₂)-OH side chain protons.
¹³C NMR Structural confirmationResonances for all unique carbon atoms, including the Boc carbonyl, cysteine carbons, and the five distinct carbons of the felinine side chain.
Mass Spec (ESI) Molecular Weight VerificationDetection of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight of this compound (C₁₃H₂₅NO₅S, MW = 307.41 g/mol ).
HPLC Purity AssessmentA single major peak under appropriate chromatographic conditions, indicating high purity (>95%).

Field Insights & Troubleshooting

  • Expertise & Causality: The choice of BF₃·OEt₂ as a catalyst is critical. As a Lewis acid, it effectively activates the alkene for nucleophilic attack without being overly harsh, which could risk cleaving the acid-labile Boc group. Anhydrous conditions are paramount in this step to prevent catalyst deactivation and unwanted side reactions.

  • Trustworthiness through Self-Validation: During the S-alkylation step (Protocol 2), a common side reaction is the formation of a disulfide bond from the N-Boc-L-cysteine starting material. This can be minimized by maintaining a strict inert atmosphere. The presence of this dimer can be easily checked by LC-MS during reaction monitoring. If significant dimer formation is observed, it suggests oxygen contamination.

  • Purification Challenges: The polarity of this compound, imparted by both the carboxylic acid and the hydroxyl group, can sometimes lead to tailing on silica gel columns. This can be mitigated by adding a small amount (0.5-1%) of acetic acid to the chromatography eluent system.

Conclusion

The two-step synthetic route presented in this guide provides a reliable and scalable method for producing this compound from L-cysteine. By first protecting the amine functionality and then performing a targeted S-alkylation, this strategy offers high yields and excellent control over the final product's structure. The resulting this compound is a stable, valuable intermediate for advanced research into feline chemical signaling, the development of novel pheromone-based products, or for incorporation into complex peptide structures.

References

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Polymer Chemistry. Retrieved from [Link]

  • Hendriks, W. H., Moughan, P. J., Tarttelin, M. F., & Woolhouse, A. D. (1995). Felinine: a urinary amino acid of Felidae. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 112(4), 581-588.
  • Hendriks, W. H., Moughan, P. J., Tarttelin, M. F., & Woolhouse, A. D. (1995). Felinine: a urinary amino acid of Felidae. PubMed. Retrieved from [Link]

  • Procopio, A., et al. (2006).
  • Luisier, J.-L., Veyrand, J., & Piantini, U. (2007). Characterisation and Simple Synthesis of S-[3-Hydroxy-1-propylpropyl]-L-cysteine. CHIMIA, 61(9), 533-535. Retrieved from [Link]

  • Hendriks, W. H., et al. (2001). Importance of sulfate, cysteine and methionine as precursors to felinine synthesis by domestic cats (Felis catus). Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 129(3), 211-216.
  • Hendriks, W.H., et al. (2001). Importance of sulfate, cysteine and methionine as precursors to felinine synthesis by domestic cats (Felis catus). Retrieved from [Link]

  • D'Andrea, L. D., & De Luca, S. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Chemistry, 23(2), 224-233. Retrieved from [Link]

  • Luisier, J.-L., Veyrand, J., & Piantini, U. (2007). Characterisation and Simple Synthesis of S-[3-Hydroxy-1-propylpropyl]-L-cysteine. CHIMIA International Journal for Chemistry, 61(9), 533-535.
  • Hendriks, W. H., Tarttelin, M. F., & Moughan, P. J. (1995). Twenty-four hour felinine [corrected] excretion patterns in entire and castrated cats. Physiology & Behavior, 58(3), 467-469. Retrieved from [Link]

  • De Luca, S., et al. (2016). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. ResearchGate. Retrieved from [Link]

  • Blank, I., et al. (2001). Analysis of a model reaction system containing cysteine and (E)-2-methyl-2-butenal, (E)-2-hexenal, or mesityl oxide. Journal of Agricultural and Food Chemistry, 49(5), 2376-2383. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 107774684, N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine. Retrieved from [Link].

  • Rutherfurd, S. M., et al. (2007). Felinine stability in the presence of selected urine compounds. Amino Acids, 32(2), 235-242.
  • ResearchGate. (2017). How to quench the tBu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? Retrieved from [Link]

  • Rutherfurd, S. M., et al. (2007). Felinine stability in the presence of selected urine compounds. PubMed. Retrieved from [Link]

  • Kim, S. U., et al. (2022). Non-enzymatic formation of isoprene and 2-methyl-3-buten-2-ol (2-MBO) by manganese. Scientific Reports, 12(1), 2419. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 164607, Felinine. Retrieved from [Link].

Sources

An In-depth Technical Guide to N-Boc-L-felinine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of N-Boc-L-felinine

In the landscape of chemical biology and drug development, the precise control of reactive functional groups is paramount. This guide provides a comprehensive technical overview of this compound, a protected derivative of the naturally occurring sulfur-containing amino acid, L-felinine.

L-felinine, chemically known as (2R)-2-amino-3-[(3-hydroxy-1,1-dimethylpropyl)thio]propanoic acid, is a fascinating molecule predominantly found in the urine of felines.[1][2] It serves as a crucial precursor to the putative cat pheromone 3-mercapto-3-methylbutan-1-ol (MMB), playing a significant role in feline chemical communication and territorial marking.[3][4] The biosynthesis of felinine is a complex enzymatic process, and its high excretion rate in male cats suggests a considerable impact on their sulfur amino acid metabolism.[5][6]

The strategic protection of L-felinine's alpha-amino group with the tert-butyloxycarbonyl (Boc) group yields this compound. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. Its key advantage lies in its stability under a wide range of conditions, including basic and nucleophilic environments, yet it can be readily removed under mild acidic conditions.[7] This orthogonality allows for selective chemical modifications at other sites of the molecule, such as the carboxylic acid or the hydroxyl group of the side chain.

This guide will delve into the chemical structure and properties of this compound, provide a detailed representative protocol for its synthesis, outline methods for its characterization, and discuss its potential applications for researchers, scientists, and drug development professionals. It is important to note that while this compound is commercially available as a synthetic intermediate, detailed experimental characterization data is not extensively published in peer-reviewed literature. Therefore, this guide will also draw upon established principles and data from analogous N-Boc-protected amino acids to provide a thorough technical profile.

PART 1: Chemical Properties and Structure of this compound

The introduction of the bulky, lipophilic Boc group significantly alters the physicochemical properties of the parent L-felinine molecule. The structure combines the unique thioether side chain of felinine with the widely used carbamate protecting group.

Chemical Structure:

Caption: General workflow for the synthesis of this compound.

PART 3: Structural Elucidation and Characterization

The definitive identification and purity assessment of synthesized this compound would rely on a combination of standard spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Boc Group: A characteristic singlet integrating to 9 protons would appear in the upfield region, typically around 1.4-1.5 ppm.

  • Alpha-Proton: A multiplet corresponding to the chiral alpha-proton (CH-N) would be expected between 4.0-4.5 ppm.

  • Beta-Protons: The two diastereotopic protons of the CH₂ group adjacent to the sulfur atom would likely appear as distinct multiplets.

  • Side Chain Protons: The methyl groups on the quaternary carbon would present as singlets, and the methylene groups would show as multiplets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Boc Group Carbons: The quaternary carbon of the tert-butyl group is expected around 80 ppm, and the methyl carbons around 28 ppm. The carbamate carbonyl carbon signal would appear around 155 ppm. [8]* Carboxylic Acid Carbonyl: The carbonyl carbon of the carboxylic acid would be observed further downfield, typically in the range of 170-175 ppm.

  • Alpha-Carbon: The chiral alpha-carbon signal would be expected around 55-60 ppm.

  • Side Chain Carbons: The remaining carbons of the felinine side chain would have distinct signals in the aliphatic region.

IR (Infrared) Spectroscopy:

  • N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.

  • C=O Stretches: Two strong carbonyl absorption bands would be prominent. The carbamate C=O stretch is typically found around 1680-1720 cm⁻¹, while the carboxylic acid C=O stretch would appear around 1700-1725 cm⁻¹. [9]* O-H Stretch: A broad absorption from the carboxylic acid O-H and the side-chain alcohol O-H would be present, typically in the 2500-3300 cm⁻¹ region.

  • C-H Stretches: Peaks just below 3000 cm⁻¹ corresponding to aliphatic C-H bonds.

MS (Mass Spectrometry):

  • Electrospray ionization (ESI) mass spectrometry would be ideal for this molecule. In positive ion mode, the [M+H]⁺ ion would be expected at m/z 308.4. In negative ion mode, the [M-H]⁻ ion would be at m/z 306.4. A common fragmentation pattern for Boc-protected compounds is the loss of the tert-butyl group or isobutylene, leading to a significant fragment ion.

Characterization Workflow Diagram

Characterization_Workflow cluster_techniques Spectroscopic & Analytical Methods cluster_data Data Interpretation Start Crude this compound (Post-Synthesis) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS IR IR Spectroscopy Start->IR Purity Purity Analysis (HPLC, TLC) Start->Purity NMR_Data Confirm Proton & Carbon Skeleton NMR->NMR_Data MS_Data Verify Molecular Weight & Fragmentation MS->MS_Data IR_Data Identify Functional Groups (C=O, N-H, O-H) IR->IR_Data Purity_Data Assess Sample Purity Purity->Purity_Data Final Structurally Confirmed Pure this compound NMR_Data->Final MS_Data->Final IR_Data->Final Purity_Data->Final

Caption: A logical workflow for the structural characterization of this compound.

PART 4: Potential Applications in Research and Drug Development

The primary and most direct application of this compound is as a protected building block in organic synthesis .

  • Synthesis of Felinine-Containing Peptides: The Boc-protected form allows for the incorporation of the unique felinine side chain into peptide sequences using standard peptide coupling methodologies. The amino group is rendered unreactive, enabling the activation of the carboxyl group for amide bond formation without self-polymerization. Subsequent deprotection of the Boc group under acidic conditions reveals the N-terminus for further chain elongation.

  • Derivatization of the Felinine Molecule: With the nucleophilic amino group masked, chemists can selectively perform reactions on the carboxylic acid or the terminal hydroxyl group of the side chain. This could include esterification, amidation at the C-terminus, or etherification of the hydroxyl group to create novel felinine analogs for biological screening or as probes for studying its metabolic pathways.

  • Investigating Biological Pathways: While L-felinine itself is a key biological molecule, its free amino group can be reactive in certain in vitro assays. This compound could serve as a more stable precursor that can be introduced into a system, with the potential for the Boc group to be cleaved by cellular processes or by design, releasing L-felinine at a specific point. However, there is currently no published research demonstrating this application.

  • Drug Discovery Context: While there are no documented direct therapeutic applications of this compound, the broader class of modified amino acids is central to drug discovery. The unique thioether and tertiary alcohol functionalities of the felinine side chain could be of interest in designing enzyme inhibitors or other therapeutic agents. This compound would be the key starting material for incorporating this novel scaffold into medicinal chemistry programs.

Conclusion

This compound is a valuable synthetic intermediate that combines the biologically significant structure of L-felinine with the robust and versatile Boc protecting group. This guide has outlined its chemical properties, provided a representative synthesis protocol based on established chemical principles, and predicted its key characterization features. Its primary utility lies in providing synthetic chemists with a tool to incorporate the unique felinine moiety into more complex molecules, such as peptides and other derivatives, for research in chemical biology and drug discovery. The lack of extensive published experimental data underscores an opportunity for further research to fully characterize this compound and explore its potential applications.

References

  • Miyazaki, M., Yamashita, T., Taira, H., & Suzuki, A. (2007). The Biological Function of Cauxin, a Major Urinary Protein of the Domestic Cat (Felis catus). In Chemical Signals in Vertebrates 11 (pp. 51-60). Springer, Boston, MA. [Link]

  • Hendriks, W. H., Moughan, P. J., Tarttelin, M. F., & Woolhouse, A. D. (1995). Felinine: a urinary amino acid of Felidae. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 112(4), 581-588. [Link]

  • Miyazaki, M., Yamashita, T., Suzuki, Y., Saito, Y., Soeta, S., Taira, H., & Suzuki, A. (2006). A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor. Chemistry & biology, 13(10), 1071-1079. [Link]

  • Dewein Chemical. This compound. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Hendriks, W. H., Rutherfurd, S. M., & Rutherfurd-Markwick, K. J. (2001). Importance of sulfate, cysteine and methionine as precursors to felinine synthesis by domestic cats (Felis catus). Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 129(2-3), 371-380. [Link]

  • PubChem. Felinine. [Link]

  • PubChem. N-Boc-L-valine. [Link]

  • Hendriks, W. H., Moughan, P. J., Tarttelin, M. F., & Woolhouse, A. D. (1995). Felinine: a urinary amino acid of Felidae. PubMed. [Link]

  • Hendriks, W. H., Harding, D. R. K., & Rutherfurd-Markwick, K. J. (2002). Isolation and characterization of a felinine-containing peptide from the blood of the domestic cat (Felis catus). Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 132(3), 555-562. [Link]

  • Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE. [Link]

  • Rutherfurd, S. M., Kitson, T. M., Woolhouse, A. D., McGrath, M. C., & Hendriks, W. H. (2007). Felinine stability in the presence of selected urine compounds. Amino acids, 32(2), 235-242. [Link]

  • Wikipedia. Felinine. [Link]

  • Vedejs, E., & Fields, S. C. (1996). The Reactivity of the N-Boc Protecting Group. The Journal of Organic Chemistry, 61(10), 3206-3215. [Link]

  • ResearchGate. IR spectra of N-Boc-L-proline-L-serine-OMe 7. [Link]

  • PubChem. N-tert-Butoxycarbonyl-S-benzyl-L-cysteine. [Link]

  • PubChem. Felinine. [Link]

  • PubChem. L-Cysteine, N-((1,1-dimethylethoxy)carbonyl)-S-((4-methoxyphenyl)methyl)-. [Link]

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  • Google Patents.
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The Biological Function of Felinine and Its Derivatives: From Biosynthesis to Biomarker

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary

Felinine, a sulfur-containing amino acid unique to the Felidae family, represents a fascinating and highly specific metabolic pathway with significant implications for animal communication, physiology, and clinical diagnostics.[1] Chemically identified as (R)-2-amino-3-(4-hydroxy-2-methylbutan-2-ylthio)propanoic acid, felinine is most recognized as the precursor to the potent volatile thiol, 3-mercapto-3-methylbutan-1-ol (MMB), a key component of the characteristic odor of cat urine used for territorial marking.[2][3][4] This guide provides a comprehensive technical overview of the felinine system, designed for researchers, scientists, and drug development professionals. We will dissect its intricate biosynthesis, explore its physiological roles in chemical signaling, detail the factors regulating its production, and present its emerging utility as a biomarker for feline renal health. Furthermore, this document furnishes detailed, field-proven protocols for the extraction, quantification, and functional analysis of felinine and its derivatives, providing a robust framework for future research and application.

Part 1: The Biochemistry of Felinine

Chemical Identity and Core Precursors

Felinine is a unique branched-chain sulfur amino acid.[5] Its synthesis is a multi-step process that begins with two fundamental building blocks: the sulfur-containing amino acid cysteine and the isoprenoid intermediate, isopentenyl pyrophosphate.[6] Cysteine is the more critical sulfur donor compared to methionine.[7] The isoprenoid component is derived from the same metabolic pool used for cholesterol synthesis, highlighting an interesting intersection of metabolic pathways.[1]

The Felinine Biosynthesis Pathway

The production of felinine is a spatially segregated process, initiating in the liver and culminating in the kidneys. This division of labor ensures controlled synthesis and secretion.

Step 1: Hepatic Phase - Glutathione Conjugation The pathway begins in the liver with a condensation reaction between glutathione (GSH) and isopentenyl pyrophosphate. This reaction forms 3-methylbutanol-glutathione (3-MBG).[2][4][8]

Step 2: Renal Processing - Enzymatic Cleavage Following its synthesis, 3-MBG is transported to the kidneys. Here, the enzyme γ-glutamyl transpeptidase (γ-GTP), located in the brush border of proximal epithelial tubular cells, cleaves the glutamate residue from 3-MBG, converting it to 3-methylbutanol-cysteinylglycine (MBCG).[2][4][9]

Step 3: The Cauxin-Mediated Final Step The final and rate-limiting step is catalyzed by carboxylesterase 5A, an enzyme more commonly known as cauxin .[2][10] Cauxin is a major urinary protein in cats that hydrolyzes the peptide bond in MBCG to release free felinine and glycine directly into the urine.[8][10][11] The expression and activity of cauxin are tightly regulated, directly controlling the amount of felinine excreted.[10][11] A minor portion of MBCG can be converted to N-acetylfelinine, which is found in lower concentrations in excretions.[2]

Felinine_Biosynthesis cluster_liver Liver cluster_kidney Kidney (Proximal Tubules) Glutathione Glutathione MBG 3-Methylbutanol-glutathione (3-MBG) Glutathione->MBG Condensation IPP Isopentenyl Pyrophosphate IPP->MBG Condensation MBCG 3-Methylbutanol-cysteinylglycine (MBCG) MBG->MBCG γ-GTP branch MBCG->branch Cauxin (Carboxylesterase 5A) Felinine Felinine Glycine Glycine branch->Felinine branch->Glycine

Caption: The felinine biosynthesis pathway, a two-organ process.

Part 2: Physiological Roles and Clinical Significance

Primary Function: A Precursor for Chemical Signaling

The principal biological role of felinine is to serve as a stable, non-volatile precursor for potent olfactory signaling molecules.[1][7] Upon excretion in urine and exposure to the environment, felinine undergoes slow degradation by microbial lyases to release volatile sulfur-containing compounds (thiols).[2][3]

The most significant of these derivatives is 3-mercapto-3-methylbutan-1-ol (MMB) , the compound largely responsible for the pungent, characteristic "catty" odor.[3][12] Other identified volatile derivatives include 3-mercapto-3-methylbutyl formate, 3-methyl-3-methylthio-1-butanol, and 3-methyl-3-(2-methyldisulfanyl)-1-butanol.[10][11][13]

These volatile thiols function as pheromones for:

  • Territorial Marking: Cats spray urine to delineate their territory, and the lingering scent of MMB serves as a clear signal to other felines.[8][11]

  • Intraspecies Communication: The specific scent profile can convey information about the individual's sex, age, health, and reproductive status.[8][10]

  • Interspecies Signaling: The odor of MMB is a powerful kairomone, inducing stress and panic responses in prey species like mice and rats. Felinine itself has been shown to cause miscarriages in pregnant mice, suggesting a direct physiological impact on prey populations.[3][12]

Regulation of Felinine Excretion

Felinine production is not static; it is dynamically regulated by several factors, making its concentration in urine highly variable.

  • Hormonal Control: Testosterone is a primary regulator of felinine synthesis.[2] Consequently, intact adult male cats excrete significantly higher levels of felinine than females or neutered males.[1][2]

  • Age-Dependent Production: Felinine and cauxin excretion begins around three months of age and increases with sexual maturation, correlating with the onset of territorial behaviors.[8][11]

  • Dietary Precursors: The availability of sulfur-containing amino acids, particularly cysteine, in the diet can directly impact the rate of felinine synthesis.[6][7]

Cat Population Mean Felinine Excretion Rate (mg/day) Key Regulatory Factor
Intact Adult Males~95 mg/day[1]High Testosterone, High Cauxin
Intact Adult Females~19 mg/day[1]Low Testosterone, Low Cauxin
Neutered MalesSignificantly lower than intact males[2]Reduced Testosterone
Kittens (< 3 months)Negligible[8]Immature Endocrine System

Table 1: Comparative Felinine Excretion Rates in Domestic Cats (Felis catus).

Clinical Relevance: A Window into Renal Health

The kidney's central role in the final stage of felinine synthesis makes its excretion a potential indicator of renal function. Recent studies have established a strong link between chronic kidney disease (CKD) and altered felinine metabolism.

In cats with progressive renal disease, urinary felinine levels are significantly decreased, while levels of the precursor 3-MBG increase.[14] This shift suggests that the damaged kidneys have a reduced capacity to perform the enzymatic conversions necessary to produce felinine, likely due to impaired γ-GTP and cauxin function in the proximal tubules.[9][14] This metabolic disruption directly correlates with the commonly observed weakening of urinary odor in cats with advanced CKD.[9][14] Therefore, quantifying the ratio of felinine to its precursors in urine could serve as a novel, non-invasive method for the early detection and monitoring of feline renal disease.

Part 3: Methodologies for Felinine Research

Investigating the felinine pathway requires precise and sensitive analytical techniques. The choice of methodology is dictated by the target molecule: non-volatile amino acids (felinine and precursors) or volatile thiols (MMB and derivatives).

Workflow cluster_sample Sample Handling cluster_analysis Analytical Phase Collection Urine/Tissue Collection Prep Sample Prep (Stabilization, Extraction) Collection->Prep LCMS LC-MS/MS (Felinine & Precursors) Prep->LCMS GCMS Headspace GC-MS (Volatile Derivatives) Prep->GCMS Data Data Analysis & Quantification LCMS->Data GCMS->Data

Caption: A generalized experimental workflow for felinine analysis.

Protocol 1: Feline Urine Sample Collection and Preparation

Causality Statement: Proper sample collection and handling are paramount to prevent the degradation of target analytes and ensure data reproducibility. Ethical considerations are non-negotiable when working with live animals.

Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal research.[15][16][17]

Methodology:

  • Acclimation: House cats individually in metabolism cages to allow for adjustment and stress reduction.[7] Ensure adherence to all institutional and national guidelines for the care of laboratory animals.[15][18]

  • Collection: Collect urine samples via non-invasive methods, such as placement of hydrophobic litter in a clean litter box, or by ultrasound-guided cystocentesis for sterile samples.[19] Record the total volume collected over a 24-hour period for quantitative excretion studies.[7]

  • Initial Processing: Immediately after collection, centrifuge the urine at approximately 1000 x g for 8-10 minutes to pellet cellular debris.[19]

  • Stabilization & Storage: Transfer the supernatant to a clean, labeled cryovial. For analysis of felinine and its non-volatile precursors, samples should be immediately frozen and stored at -80°C to prevent enzymatic or microbial degradation.[20]

Protocol 2: Quantification of Felinine and Metabolites via LC-MS/MS

Causality Statement: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low-abundance, non-volatile small molecules like felinine in complex biological matrices. Its high sensitivity and specificity allow for precise measurement and differentiation of structurally similar metabolites.[21][22]

Methodology:

  • Sample Thawing & Dilution: Thaw frozen urine samples on ice. Dilute an aliquot of the urine with an appropriate buffer (e.g., a solution containing internal standards) to bring the analyte concentration within the calibrated range of the instrument.

  • Chromatographic Separation: Inject the diluted sample onto an ultra-high-performance liquid chromatography (UHPLC) system equipped with a suitable column (e.g., a C18 reversed-phase column) to separate felinine, MBG, and MBCG from other urinary components.

  • Mass Spectrometry Detection: Interface the UHPLC with a tandem mass spectrometer (e.g., a quadrupole orbitrap or triple quadrupole) operating in electrospray ionization (ESI) positive mode.

  • Quantification: Monitor for specific precursor-to-product ion transitions for each analyte in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode. For example, quantify felinine using its unique mass transition.

  • Data Analysis: Generate a standard curve using certified reference materials for each analyte. Calculate the concentration of each metabolite in the unknown samples by interpolating their peak areas against the standard curve.[14][21]

Protocol 3: Analysis of Volatile Derivatives by Headspace GC-MS

Causality Statement: The pheromonal function of the felinine system is mediated by its volatile derivatives. Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for separating and identifying these low-boiling-point compounds. Headspace analysis is employed to sample the vapor phase above the urine without injecting the complex liquid matrix, protecting the instrument and improving sensitivity for volatile analytes.[11][23]

Methodology:

  • Sample Preparation: Place a precise volume (e.g., 1 mL) of fresh or freshly thawed urine into a headspace vial. Seal the vial with a septum cap.

  • Incubation: Place the vial in an autosampler equipped with an incubator. Heat the sample at a controlled temperature (e.g., 60-80°C) for a specific duration to allow volatile compounds to partition into the gas phase (the headspace).

  • Headspace Injection: The autosampler syringe, heated to prevent condensation, will automatically withdraw a known volume of the headspace gas and inject it into the GC inlet.

  • Gas Chromatography: The volatile compounds are separated on a capillary column (e.g., a DB-5ms) based on their boiling points and chemical properties. A temperature gradient program is used to achieve optimal separation.

  • Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a chemical fingerprint for identification.

  • Compound Identification: Identify MMB and other felinine derivatives by comparing their retention times and mass spectra to those of authentic chemical standards and by searching against a spectral library (e.g., NIST).[11][13][14]

Part 4: Future Directions and Drug Development Implications

The study of felinine and its derivatives offers several promising avenues for both basic research and commercial application.

  • Non-Invasive Diagnostics: The strong correlation between the urinary felinine/precursor ratio and renal disease progression positions this pathway as a source for novel, non-invasive biomarkers.[9][14] Developing a rapid, point-of-care assay for these metabolites could revolutionize the management of feline CKD, a leading cause of morbidity in aging cats.[24]

  • Therapeutic Targets for Odor Control: For the pet care industry, the felinine pathway presents a specific target for odor management. The development of safe, orally administered inhibitors of the cauxin enzyme could be incorporated into cat food or treats.[8] Such a product would prevent the formation of felinine in the urine, thereby eliminating the precursor for the malodorous MMB without altering other essential physiological processes.[6][8]

  • Pheromonatherapy and Behavioral Science: A deeper understanding of the specific behavioral responses elicited by MMB and other minor volatile derivatives could lead to the development of more sophisticated synthetic pheromone products (pheromonatherapy).[3] These could be used to manage undesirable behaviors like inappropriate urination and aggression or to reduce stress in multi-cat households.

References

  • Miyazaki, M., Yamashita, T., Suzuki, Y., Saito, Y., Soeta, S., Taira, H., & Suzuki, A. (2006). A Major Urinary Protein of the Domestic Cat Regulates the Production of Felinine, a Putative Pheromone Precursor. Chemistry & Biology, 13(10), 1071–1079. [Link]

  • Wikipedia. (n.d.). Felinine. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Miyazaki, M., Yamashita, T., Suzuki, Y., Saito, Y., Soeta, S., Taira, H., & Suzuki, A. (2006). A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor. Chemistry & Biology, 13(10), 1071-9. [Link]

  • Hendriks, W. H., Moughan, P. J., Tarttelin, M. F., & Woolhouse, A. D. (1995). Felinine: a urinary amino acid of Felidae. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 112(4), 581-8. [Link]

  • Wikipedia. (n.d.). Cat pheromone. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Wikiwand. (n.d.). Felinine. Retrieved January 12, 2026, from [Link]

  • The Biological Function of Cauxin, a Major Urinary Protein of the Domestic Cat (Felis catus). (n.d.). Retrieved January 12, 2026, from [Link]

  • Hendriks, W. H., Rutherfurd, S. M., & Rutherfurd, K. J. (2001). Importance of sulfate, cysteine and methionine as precursors to felinine synthesis by domestic cats (Felis catus). Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 129(3), 211-216. [Link]

  • Miyazaki, M., Yamashita, T., Suzuki, Y., Saito, Y., Soeta, S., Taira, H., & Suzuki, A. (2006). A Major Urinary Protein of the Domestic Cat Regulates the Production of Felinine, a Putative Pheromone Precursor. ResearchGate. [Link]

  • RIKEN. (2006, December 8). How cats produce their distinctive smell. RIKEN Research. [Link]

  • Futsuta, A., Hojo, W., Miyazaki, T., Yamashita, T., & Miyazaki, M. (2018). LC-MS/MS quantification of felinine metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus). Journal of Chromatography B, 1072, 94-99. [Link]

  • Burger, B. V. (2018). Analytical Methods for Chemical and Sensory Characterization of Scent-Markings in Large Wild Mammals: A Review. Molecules, 23(10), 2465. [Link]

  • Ichizawa, S., Miyazaki, T., Hojo, W., Yamashita, T., & Miyazaki, M. (2025). Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor. Journal of Veterinary Medical Science, 87(1), 61-67. [Link]

  • Vet Advantage. (n.d.). The Feline Factor. Retrieved January 12, 2026, from [Link]

  • Jewell, D. E., Yu, Y., & Fascetti, A. J. (2017). Feline urine metabolomic signature: characterization of low-molecular-weight substances in urine from domestic cats. Journal of Feline Medicine and Surgery, 19(4), 415-425. [Link]

  • Ichizawa, S., Miyazaki, T., Hojo, W., Yamashita, T., & Miyazaki, M. (2025). Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor. Journal of Veterinary Medical Science, 87(1), 61-67. [Link]

  • MEL Science. (n.d.). Cats rule the world with the help of chemistry. Retrieved January 12, 2026, from [Link]

  • Liu, S., Chen, Y., et al. (2023). Plasma metabolomics identifies metabolic alterations associated with the growth and development of cat. Animal Models and Experimental Medicine, 6(4), 313-323. [Link]

  • ResearchGate. (n.d.). Chemical Structures of Felinine-Related Molecules Discussed in This Paper. Retrieved January 12, 2026, from [Link]

  • EveryCat Health Foundation. (n.d.). Cat Health Research Library. Retrieved January 12, 2026, from [Link]

  • Vanden Broecke, A., et al. (2024). Optimization and validation of metabolomics methods for feline urine and serum towards application in veterinary medicine. ResearchGate. [Link]

  • LeGrange, C., et al. (2024). Analytical validation of a novel agglutination immunoassay for the quantification of cystatin B in canine and feline urine. Veterinary Clinical Pathology. [Link]

  • Rizzoli, M., et al. (2006). Analysis of canine and feline blood samples using the Kuadro in-house wet-reagent chemistry analyser. Veterinary Clinical Pathology, 35(2), 203-209. [Link]

  • Hasler-Eller, M. B. (2000). Domestic Cats as Laboratory Animals. The UFAW Handbook on the Care and Management of Laboratory and Other Research Animals, 391-404. [Link]

  • Canadian Council on Animal Care. (n.d.). Cats. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (n.d.). Felinine. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Laboratory Guidelines for Animal Care. Retrieved January 12, 2026, from [Link]

  • Smith, A. J., et al. (2018). PREPARE: guidelines for planning animal research and testing. Laboratory Animals, 52(2), 135-141. [Link]

  • Kilkenny, C., et al. (2010). Animal research: Reporting in vivo experiments: The ARRIVE Guidelines. PLoS Biology, 8(6), e1000412. [Link]

Sources

N-Boc-L-Felinine: A Technical Guide to Investigating its Potential Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-L-felinine, a derivative of the naturally occurring sulfur-containing amino acid L-felinine, presents a novel chemical entity with unexplored biological potential. L-felinine, found in the urine of felines, is a key precursor to pheromonal compounds and is intrinsically linked to feline chemical communication. The introduction of a tert-butyloxycarbonyl (Boc) protecting group to the amino functionality of L-felinine fundamentally alters its chemical properties, suggesting a modified pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known biochemistry of L-felinine and posits a hypothetical mechanism of action for this compound, considering its potential as a prodrug or a stabilized analogue. Furthermore, this document outlines detailed experimental protocols to enable researchers to systematically investigate these hypotheses, offering a roadmap for elucidating the biological role of this synthetic amino acid derivative.

Introduction: The Biological Landscape of L-Felinine

L-felinine is a unique amino acid found predominantly in the urine of species belonging to the Felidae family.[1][2] Its biological significance is primarily understood in the context of chemical signaling, where it serves as a precursor to volatile sulfur-containing compounds that act as pheromones.[3][4] The biosynthesis of L-felinine is a multi-step enzymatic process primarily occurring in the liver and kidneys.[1][5]

The production of felinine is regulated by the enzyme cauxin, a carboxylesterase found in high concentrations in cat urine.[6] Cauxin hydrolyzes the precursor 3-methylbutanol-cysteinylglycine (3-MBCG) to yield felinine and glycine.[3][7] Felinine excretion is notably higher in intact male cats, with levels influenced by testosterone. Once excreted, felinine undergoes slow degradation to release the volatile pheromone 3-mercapto-3-methylbutan-1-ol (MMB), which is responsible for the characteristic odor of cat urine and plays a role in territorial marking.[4][6]

Biosynthesis of L-Felinine

The biosynthetic pathway of L-felinine is a crucial aspect to consider when proposing a mechanism of action for its N-Boc derivative. The key steps are:

  • Hepatic Synthesis of 3-Methylbutanol-glutathione (3-MBG): The pathway initiates in the liver with the condensation of glutathione and isopentenyl pyrophosphate.[1]

  • Conversion to 3-Methylbutanol-cysteinylglycine (3-MBCG): In the kidneys, the enzyme γ-glutamyl transpeptidase (γ-GTP) converts 3-MBG to 3-MBCG.[1][5]

  • Hydrolysis by Cauxin: The final step involves the hydrolysis of 3-MBCG by cauxin, a carboxylesterase, to produce L-felinine and glycine.[3][7]

Felinine_Biosynthesis cluster_liver Liver cluster_kidney Kidney Glutathione Glutathione MBG 3-Methylbutanol-glutathione (3-MBG) Glutathione->MBG IPP Isopentenyl Pyrophosphate IPP->MBG MBG_transport MBG->MBG_transport Bloodstream MBCG 3-Methylbutanol-cysteinylglycine (3-MBCG) Felinine L-Felinine MBCG->Felinine Cauxin Glycine Glycine MBCG->Glycine Cauxin MBG_transport->MBCG γ-Glutamyl Transpeptidase (γ-GTP)

Caption: Biosynthetic pathway of L-Felinine.

The N-Boc Protecting Group: Chemical Implications for Biological Activity

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[8][9] Its primary function is to prevent the nucleophilic amino group from participating in unwanted side reactions. The Boc group is characterized by its stability under a wide range of conditions, including basic and nucleophilic environments, but is readily cleaved under acidic conditions.[9][]

The introduction of the N-Boc group to L-felinine is expected to have several significant consequences for its biological behavior:

  • Increased Lipophilicity: The bulky and nonpolar tert-butyl group will increase the overall lipophilicity of the molecule. This could enhance its ability to cross cell membranes and potentially alter its distribution in biological tissues.

  • Steric Hindrance: The presence of the Boc group will introduce significant steric bulk around the amino group, which could inhibit or prevent its interaction with biological targets that recognize the free amine of L-felinine.

  • Prodrug Potential: this compound could act as a prodrug. The Boc group may be cleaved in specific biological compartments, such as acidic environments within cells or tissues, or by certain enzymes, to release the active L-felinine.[11]

Hypothetical Mechanisms of Action for this compound

Given the absence of direct experimental data, we propose two primary hypothetical mechanisms of action for this compound in biological systems. These hypotheses are grounded in the known biochemistry of L-felinine and the chemical properties of the N-Boc group.

Hypothesis 1: this compound as a Stabilized Analogue and Modulator of Felinine Metabolism

In this scenario, this compound is considered a more stable form of L-felinine that resists immediate metabolic breakdown. The Boc group would protect the amino group from enzymatic modification, potentially leading to a longer biological half-life.

Proposed Mechanism:

  • Systemic Distribution: Due to its increased lipophilicity, this compound may exhibit altered absorption and distribution profiles compared to L-felinine.

  • Inhibition of Felinine Degradation: The protected amino group would prevent N-acetylation, a known metabolic pathway for felinine.[1]

  • Modulation of Cauxin Activity: this compound could potentially act as a competitive inhibitor or an allosteric modulator of cauxin, the key enzyme in felinine production. This would depend on whether the N-terminal of the substrate is critical for enzyme binding.

  • Altered Pheromone Production: By influencing the concentration of available L-felinine, this compound could indirectly modulate the production of the volatile pheromone MMB.

Hypothesis1 NBocFelinine This compound Cauxin Cauxin NBocFelinine->Cauxin Inhibition/Modulation Felinine L-Felinine MBCG 3-MBCG MBCG->Felinine Hydrolysis MMB MMB (Pheromone) Felinine->MMB Degradation

Caption: Hypothesis 1: Modulation of Felinine Metabolism.

Hypothesis 2: this compound as a Prodrug for Targeted Delivery of L-Felinine

This hypothesis considers this compound as a carrier molecule that delivers L-felinine to specific biological targets. The cleavage of the Boc group would be a critical step for its activity.

Proposed Mechanism:

  • Cellular Uptake: The increased lipophilicity of this compound may facilitate its passive diffusion across cell membranes.

  • Intracellular Deprotection: The Boc group could be removed in acidic intracellular compartments, such as lysosomes or endosomes, or by specific esterases.[11]

  • Release of L-Felinine: The localized release of L-felinine could lead to high intracellular concentrations, potentially triggering downstream signaling events not observed with extracellular administration of L-felinine.

  • Interaction with Novel Targets: The intracellularly generated L-felinine may interact with previously unidentified intracellular targets, leading to novel biological effects.

Hypothesis2 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NBocFelinine_ext This compound NBocFelinine_int This compound NBocFelinine_ext->NBocFelinine_int Membrane Transport Felinine L-Felinine NBocFelinine_int->Felinine Deprotection (Acidic pH / Esterases) Target Intracellular Target Felinine->Target Binding Response Biological Response Target->Response

Caption: Hypothesis 2: Prodrug Mechanism.

Experimental Protocols for Investigating the Mechanism of Action

To validate the proposed hypotheses, a series of well-defined experiments are required. The following protocols provide a framework for researchers to systematically investigate the biological effects of this compound.

In Vitro Characterization

Objective: To determine the physicochemical properties and in vitro stability of this compound.

Protocol 1: Stability Assay

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 8.0.

  • Incubation: Incubate this compound at a known concentration in each buffer at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining this compound and the appearance of L-felinine.

  • Data Interpretation: Determine the rate of hydrolysis of the Boc group as a function of pH.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.

  • Compound Application: Apply this compound and L-felinine (as a control) to the apical side of the monolayer.

  • Sampling: Collect samples from the basolateral side at various time points.

  • Analysis: Quantify the amount of compound that has crossed the monolayer using LC-MS/MS.

  • Data Interpretation: Calculate the apparent permeability coefficient (Papp) to assess the potential for oral absorption and membrane permeability.

Enzymatic Assays

Objective: To investigate the interaction of this compound with key enzymes in the felinine metabolic pathway.

Protocol 3: Cauxin Inhibition Assay

  • Enzyme and Substrate Preparation: Purify or obtain recombinant cauxin. Prepare a solution of the substrate, 3-MBCG.

  • Assay Setup: In a microplate format, combine cauxin, 3-MBCG, and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Detection: Measure the production of L-felinine using a suitable method, such as HPLC or a colorimetric assay for free amines.

  • Data Analysis: Determine the IC50 value of this compound for cauxin activity.

Cell-Based Assays

Objective: To evaluate the effects of this compound on cellular functions.

Protocol 4: Cellular Uptake and Deprotection

  • Cell Culture: Culture a relevant cell line (e.g., kidney epithelial cells) in appropriate media.

  • Treatment: Treat the cells with this compound for various time periods.

  • Cell Lysis: Lyse the cells and separate the cytosolic and organellar fractions.

  • Analysis: Quantify the intracellular concentrations of this compound and L-felinine in each fraction using LC-MS/MS.

  • Data Interpretation: Determine the rate of cellular uptake and the subcellular localization of deprotection.

Protocol 5: Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and L-felinine.

  • Incubation: Incubate for 24-72 hours.

  • Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo.

  • Data Analysis: Determine the CC50 (half-maximal cytotoxic concentration) for each compound.

Summary and Future Directions

This compound represents a chemically modified version of a biologically significant amino acid. While its precise mechanism of action remains to be elucidated, this guide provides a theoretical framework and practical experimental approaches for its investigation. The proposed hypotheses of this compound acting as a stabilized analogue or a prodrug offer distinct avenues for research.

Future studies should focus on the synthesis of radiolabeled this compound to facilitate in vivo pharmacokinetic and biodistribution studies. Furthermore, identifying the specific enzymes responsible for Boc group cleavage in biological systems will be crucial for understanding its prodrug potential. The exploration of this compound's effects in animal models of feline behavior and physiology could also provide valuable insights into its potential applications. The systematic approach outlined in this guide will be instrumental in uncovering the biological role of this novel compound and its potential as a research tool or therapeutic agent.

References

  • Felinine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Hendriks, W. H., Moughan, P. J., Tarttelin, M. F., & Woolhouse, A. D. (1995). Felinine: a urinary amino acid of Felidae. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 112(4), 581-588. [Link]

  • Rutherfurd, K. J., Rutherfurd, S. M., Moughan, P. J., & Hendriks, W. H. (2002). Isolation and Characterization of a Felinine-containing Peptide from the Blood of the Domestic Cat (Felis catus). Journal of Biological Chemistry, 277(1), 114-119. [Link]

  • Miyazaki, M., Yamashita, T., Suzuki, Y., Saito, K., Soeta, S., Taira, H., & Suzuki, A. (2006). A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor. Chemistry & biology, 13(10), 1071–1079. [Link]

  • Sato, M., et al. (2021). Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor. Journal of Veterinary Medical Science, 83(8), 1254-1261. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of Boc-protected bicycloproline. Organic letters, 9(12), 2353–2356. [Link]

  • Cat pheromone - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • RIKEN. (2006). How cats produce their distinctive smell. Retrieved January 12, 2026, from [Link]

  • Deng, P., et al. (2017). Feline urine metabolomic signature: characterization of low-molecular-weight substances in urine from domestic cats. PLoS One, 12(4), e0175225. [Link]

  • Patel, R. N. (2001). Enzymatic synthesis of chiral intermediates for drug development. Advanced Synthesis & Catalysis, 343(6-7), 527-546. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 12, 2026, from [Link]

  • Kasper, L., et al. (2012). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 77(23), 10884-10890. [Link]

Sources

Commercial Availability and Technical Profile of N-Boc-L-Felinine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of N-Boc-L-felinine, a specialized amino acid derivative, for researchers, scientists, and professionals in drug development. This document details its commercial availability, synthesis, purification, and potential applications, offering field-proven insights and methodologies.

Introduction: The Significance of Felinine and its N-Boc Derivative

Felinine, a sulfur-containing amino acid found in the urine of felines, plays a crucial role in chemical communication as a precursor to a putative pheromone.[1][2][3] Its unique structure, featuring a hydroxylated isoamyl group attached to the sulfur atom of cysteine, makes it a molecule of interest for various biochemical studies. The N-tert-butyloxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis and medicinal chemistry to prevent unwanted reactions at the amino group, enhancing the utility of amino acids as building blocks in complex molecular synthesis.[4][5] this compound, therefore, represents a valuable tool for researchers looking to incorporate the unique structural features of felinine into novel peptides or other bioactive molecules.

Commercial Sourcing of this compound

This compound is commercially available from several specialized chemical suppliers, facilitating its use in research and development. The compound is typically supplied as a high-purity solid for laboratory use.

SupplierCAS NumberMolecular FormulaMolecular WeightAdditional Information
Toronto Research Chemicals (via Fisher Scientific) 879207-98-4C13H25NO5S307.41 g/mol Available in research quantities.[6]
Santa Cruz Biotechnology 879207-98-4C13H25NO5S307.41 g/mol Offered as a biochemical for proteomics research.
Chemlyte Solutions 879207-98-4C13H25NO5S307.41 g/mol Available for inquiry.

Synthesis and Purification of this compound: A Methodological Overview

Conceptual Synthesis Pathway

The synthesis of this compound would logically proceed in two main stages: the synthesis of the precursor L-felinine, followed by the protection of its amino group with a Boc moiety.

G cluster_0 L-Felinine Synthesis (Conceptual) cluster_1 N-Boc Protection L-Cysteine L-Cysteine Thiol-Ene Reaction Thiol-Ene Reaction L-Cysteine->Thiol-Ene Reaction Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->Thiol-Ene Reaction L-Felinine L-Felinine Thiol-Ene Reaction->L-Felinine L-Felinine_p L-Felinine Base_Catalysis Base_Catalysis L-Felinine_p->Base_Catalysis Boc_Anhydride Di-tert-butyl dicarbonate (Boc Anhydride) Boc_Anhydride->Base_Catalysis This compound This compound Base_Catalysis->this compound G cluster_1 Pheromone Research This compound This compound Peptide Synthesis Peptide Synthesis This compound->Peptide Synthesis Incorporation Novel Peptides Novel Peptides Peptide Synthesis->Novel Peptides Drug Discovery Drug Discovery Novel Peptides->Drug Discovery Screening Probe Synthesis Probe Synthesis Enzyme Studies Enzyme Studies Probe Synthesis->Enzyme Studies N-Boc-L-Felinine_p This compound N-Boc-L-Felinine_p->Probe Synthesis

Sources

N-Boc-L-felinine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Boc-L-Felinine: Synthesis, Properties, and Applications

Introduction

This compound is the N-tert-butoxycarbonyl (Boc) protected derivative of L-felinine, a unique sulfur-containing amino acid. L-Felinine is endogenously produced by certain species within the Felidae family, including the domestic cat (Felis catus), and is a crucial precursor to the putative cat pheromone 3-mercapto-3-methylbutan-1-ol (MMB).[1][2] The addition of the Boc protecting group to the primary amine of L-felinine is a critical chemical modification that enables its use as a building block in solid-phase or solution-phase peptide synthesis. This guide provides a comprehensive overview of this compound, including its chemical identifiers, a detailed synthetic protocol, the biosynthesis of its parent compound, and its significance for researchers in chemical biology and drug development.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized below. These identifiers are essential for accurate sourcing, handling, and characterization of the compound in a research setting.

IdentifierValueSource
CAS Number 879207-98-4[3][4]
Molecular Formula C₁₃H₂₅NO₅S[3]
Molecular Weight 307.41 g/mol Calculated
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-[(4-hydroxy-2-methylbutan-2-yl)sulfanyl]propanoic acid[3]
Synonyms N-[(1,1-Dimethylethoxy)carbonyl]-S-(3-hydroxy-1,1-dimethylpropyl)-L-cysteine[3]

Synthesis of this compound

The synthesis of this compound involves the protection of the α-amino group of L-felinine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide chemistry due to its stability under various reaction conditions and its facile removal under moderately acidic conditions.[5] The following protocol describes a standard method for this transformation using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Boc Protection of L-Felinine

This protocol is based on well-established methods for the N-Boc protection of amino acids.[6][7]

Materials:

  • L-Felinine (precursor)

  • Di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride)

  • Dioxane

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Saturated citric acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Reaction flask and separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve L-felinine (1.0 equivalent) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.5 equivalents) to the solution to act as a base. Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 30 minutes. The reaction is exothermic and may require cooling in an ice bath to maintain room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the L-felinine spot.

  • Work-up and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~3 by the slow addition of a saturated citric acid solution.

    • Extract the acidified aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, typically as an oil or a white solid.

  • Purification and Validation: Purify the crude product via flash column chromatography if necessary. The purity and identity of the final product should be validated using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the correct molecular weight and structure. This validation step is critical for ensuring the trustworthiness of the material for subsequent applications.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Felinine L-Felinine Reaction Stir in Dioxane/Water at Room Temperature Felinine->Reaction Boc2O Boc Anhydride (Boc₂O) Boc2O->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Workup Acidic Work-up & Extraction Reaction->Workup 1. Concentrate 2. Acidify 3. Extract Purification Purification & Validation (NMR, MS) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

The Precursor: Biosynthesis of L-Felinine

Understanding the origin of L-felinine provides crucial context for its biological significance. It is synthesized in the liver and kidneys of felines through a multi-step enzymatic pathway.[1][8]

  • Condensation: The pathway begins in the liver with the condensation of glutathione and isopentenyl pyrophosphate to form 3-methylbutanol-glutathione (3-MBG).[1]

  • Transport and Conversion: 3-MBG is transported to the kidneys, where the enzyme γ-glutamyl transpeptidase (γ-GTP) converts it to 3-methylbutanol-cysteinylglycine (MBCG).[1]

  • Hydrolysis by Cauxin: The final and rate-limiting step involves the hydrolysis of MBCG by a highly specific carboxylesterase enzyme known as cauxin, which is secreted into the urine.[2][8] This reaction cleaves the glycine residue, releasing L-felinine.[8]

The excretion of felinine is regulated by testosterone, leading to significantly higher concentrations in the urine of intact male cats compared to females or neutered males.[1]

L-Felinine Biosynthetic Pathway

Biosynthesis_Pathway Glutathione Glutathione + Isopentenyl Pyrophosphate MBG 3-Methylbutanol-glutathione (3-MBG) Glutathione->MBG Condensation (Liver) MBCG 3-Methylbutanol-cysteinylglycine (MBCG) MBG->MBCG γ-Glutamyl Transpeptidase (Kidney) Felinine L-Felinine MBCG->Felinine Cauxin Hydrolysis (Urine) Glycine Glycine MBCG->Glycine Cauxin Hydrolysis (Urine)

Caption: The biosynthetic pathway of L-felinine in felines.

Applications in Research and Development

The primary utility of this compound is as a specialized amino acid building block for peptide synthesis.

  • Peptide Chemistry: Researchers can incorporate L-felinine into peptide sequences to investigate its role in protein structure and function or to develop novel peptide-based therapeutics. The Boc group prevents unwanted polymerization of the amino acid during the coupling steps of peptide synthesis.

  • Pheromone Research: L-Felinine is the direct precursor to the volatile thiol 3-mercapto-3-methylbutan-1-ol (MMB), a key component of feline territorial marking.[1] this compound can be used to synthesize stable, non-volatile probes or analogs to study the receptors and signaling pathways involved in feline chemical communication.

  • Metabolic Studies: The availability of isotope-labeled this compound would enable detailed metabolic studies to trace the fate of felinine and its derivatives in biological systems, building on research that shows its synthesis is dependent on dietary cystine.[9]

References

  • Wikipedia. Felinine. [Link]

  • Chemsrc. L-FELININE | CAS#:471-09-0. [Link]

  • Hendriks, W. H., et al. (2008). Urinary felinine excretion in intact male cats is increased by dietary cystine. PubMed. [Link]

  • PrepChem.com. Synthesis of Boc-valine. [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-Boc-L-felinine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the essential spectroscopic techniques required for the structural confirmation and quality control of N-Boc-L-felinine, a key protected intermediate in the synthesis of L-felinine. As researchers in drug development and organic synthesis, the unambiguous characterization of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active compound. This document is structured not as a rigid template, but as a logical workflow, guiding the scientist from initial mass confirmation to the fine details of structural elucidation.

Introduction: The Significance of this compound

L-Felinine is a unique sulfur-containing amino acid found in the urine of felines (Felidae family).[1][2] Its biological role is linked to territorial marking, as it is a precursor to a putative pheromone.[1][3] The chemical synthesis of L-felinine and its analogues for research purposes often requires the use of protecting groups to prevent unwanted side reactions at the amine functionality. The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines, making this compound a critical intermediate in these synthetic pathways.[4][5] Accurate characterization is therefore not merely procedural; it is a foundational requirement for successful synthesis.

The structure of this compound is presented below. Our analytical challenge is to confirm that the N-Boc group has been successfully installed on the L-felinine backbone and that the overall structure is intact.

(Structure of this compound)

Mass Spectrometry (MS): Confirming Molecular Identity

Expertise & Rationale: The first step in characterizing a synthetic product is to confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. This provides a direct and highly accurate confirmation of the elemental composition.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 0.1-1.0 mg of the dried this compound sample in 1 mL of a suitable solvent, such as methanol or acetonitrile/water (50:50 v/v). The solvent choice should ensure complete dissolution and compatibility with the mobile phase.

  • Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution analysis.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is preferred as the amine and potential sodium adducts will readily protonate.

    • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

    • Mass Range: Scan a mass range of m/z 100-500 to ensure capture of the molecular ion and potential adducts.

    • Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard to achieve mass accuracy within 5 ppm.

Data Presentation & Interpretation

The molecular formula for this compound is C₁₃H₂₅NO₅S. The expected monoisotopic mass can be precisely calculated. This calculated mass is the benchmark against which the experimental data is validated.

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺ C₁₃H₂₆NO₅S⁺308.1526
[M+Na]⁺ C₁₃H₂₅NNaO₅S⁺330.1345

The primary ion expected is the protonated molecule, [M+H]⁺. The presence of a signal matching the calculated exact mass to within 5 ppm provides strong evidence for the successful synthesis of the target compound. The sodium adduct, [M+Na]⁺, is also commonly observed and serves as a secondary confirmation.

Workflow Visualization: MS Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve this compound (0.1 mg/mL in MeOH) B Infuse into ESI-MS A->B C Acquire Spectrum (Positive Ion Mode) B->C D Identify [M+H]⁺ and [M+Na]⁺ peaks C->D E Compare Experimental m/z to Calculated Exact Mass D->E F Confirm Mass Accuracy (< 5 ppm) E->F

Caption: Workflow for ESI-MS analysis of this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, IR is essential to confirm the presence of the key carbamate (Boc group) and carboxylic acid moieties, and the disappearance of the free amine from the starting material. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

Experimental Protocol: ATR-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid, dry this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Data Presentation & Interpretation

The IR spectrum provides a fingerprint of the molecule's covalent bonds. The presence of characteristic absorption bands confirms the successful incorporation of the Boc protecting group.[6]

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Appearance
3300 - 2500Carboxylic AcidO-H stretchVery broad
~3350CarbamateN-H stretchModerate, sharp
2980 - 2850Alkyl C-HC-H stretchStrong, sharp
~1740CarbamateC=O stretchStrong, sharp
~1710Carboxylic AcidC=O stretchStrong, sharp
~1520CarbamateN-H bendModerate
~1160Boc GroupC-O stretchStrong

The most critical signals are the strong carbonyl (C=O) stretches around 1740 cm⁻¹ and 1710 cm⁻¹, and the N-H stretch of the carbamate.[6] The very broad O-H absorption from the carboxylic acid is also a key feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Rationale: NMR is the most powerful technique for determining the precise structure and connectivity of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the electronic environment of each carbon atom. For this compound, NMR is used to confirm the attachment of the Boc group, the structure of the felinine side chain, and the stereochemical integrity of the chiral center.

Choice of Solvent: Deuterated chloroform (CDCl₃) is a good initial choice. However, if the compound exhibits poor solubility or if proton exchange with the N-H or O-H protons needs to be observed, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The acidic proton of the carboxylic acid and the N-H proton are typically clearly visible in DMSO-d₆.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended): Acquire 2D NMR spectra, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), to unambiguously assign all signals.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum is based on the known chemical shifts of N-Boc protected amino acids and the influence of the sulfur-linked side chain.[7]

Predicted δ (ppm)ProtonsMultiplicityIntegrationAssignment
~5.201Hd1HNH
~4.401Hm1Hα-CH
~3.652Ht2H-CH₂CH₂ OH
~3.002Hm2Hβ-CH₂ -S
~1.802Ht2H-C(CH₃)₂CH₂ CH₂OH
1.459Hs9H-OC(CH₃ )₃
1.256Hs6H-S-C(CH₃ )₂-

Interpretation Insights:

  • The large singlet at ~1.45 ppm integrating to 9H is the unmistakable signature of the Boc group's tert-butyl protons.

  • The methine (α-CH) proton's downfield shift and coupling to the N-H proton (visible as a doublet, which would collapse to a singlet upon D₂O exchange) confirms the protected amino acid structure.

  • The distinct singlets and triplets for the side chain protons confirm the S-(3-hydroxy-1,1-dimethylpropyl) moiety.

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton.[8][9]

Predicted δ (ppm)Carbon AtomAssignment
~174.01CC OOH
~155.51CN-C =O (Boc)
~80.01C-OC (CH₃)₃
~60.51C-CH₂C H₂OH
~53.01Cα-C H
~45.01C-S-C (CH₃)₂-
~40.01C-C(CH₃)₂C H₂CH₂OH
~35.01Cβ-C H₂-S
~28.33C-OC(C H₃)₃
~25.02C-S-C(C H₃)₂-

Interpretation Insights:

  • The two carbonyl carbons (carboxylic acid and Boc) are expected to be the most downfield signals.

  • The quaternary carbon of the Boc group (~80.0 ppm) and the three equivalent methyl carbons (~28.3 ppm) are key identifiers for the protecting group.

  • The remaining signals correspond to the unique carbon environments within the felinine backbone and side chain.

Workflow Visualization: NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis & Interpretation A Dissolve this compound (5-10 mg in 0.7 mL CDCl₃) B Acquire ¹H Spectrum A->B C Acquire ¹³C Spectrum B->C D Acquire 2D Spectra (COSY, HSQC) C->D E Assign Signals: Chemical Shift, Integration, Multiplicity D->E F Correlate ¹H and ¹³C using 2D NMR E->F G Confirm Connectivity and Final Structure F->G

Caption: Workflow for NMR spectroscopic analysis of this compound.

Conclusion

The structural elucidation of this compound is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. Mass spectrometry confirms the molecular formula, Infrared spectroscopy validates the presence of key functional groups, and NMR spectroscopy provides the definitive map of the atomic connectivity. By systematically applying these techniques and understanding the principles behind the experimental choices, researchers can confidently verify the identity and purity of this critical synthetic intermediate, ensuring the success of their scientific endeavors.

References

  • ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [diagram]. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available from: [Link]

  • PubChem. N-tert-butyloxycarbonylcysteine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-(tert-Butoxycarbonyl)-L-cysteine methyl ester. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Felinine. Available from: [Link]

  • MDPI. Synthesis and Characterization of the Novel N ε -9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Available from: [Link]

  • PubMed. Isolation and characterization of a felinine-containing peptide from the blood of the domestic cat (Felis catus). Available from: [Link]

  • PubMed. Felinine stability in the presence of selected urine compounds. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Available from: [Link]

  • ResearchGate. A Major Urinary Protein of the Domestic Cat Regulates the Production of Felinine, a Putative Pheromone Precursor. Available from: [Link]

  • PubMed. LC-MS/MS quantification of felinine metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus). Available from: [Link]

Sources

The Role of N-Boc-L-felinine as a Building Block in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery and development, offering pathways to novel therapeutics with enhanced efficacy, stability, and target specificity. Among these, L-felinine, a unique sulfur-containing amino acid naturally found in the urine of Felidae, presents intriguing possibilities.[1][2][3] This guide provides a comprehensive technical overview of N-Boc-L-felinine, a key derivative that enables the integration of felinine into peptide synthesis workflows. We will explore the rationale behind N-Boc protection, the physicochemical properties of the building block, detailed protocols for its synthesis and incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS), and methods for the characterization of the final felinine-containing peptides. This document serves as a vital resource for researchers aiming to leverage the unique structural and potential biological properties of L-felinine in their peptide-based research and development endeavors.

Introduction: The Significance of L-Felinine and N-Boc Protection

L-Felinine: A Unique Amino Acid from the Felidae Family

L-felinine, chemically known as (2R)-2-amino-3-[(3-hydroxy-1,1-dimethylpropyl)thio]propanoic acid, is a sulfur-containing amino acid identified in the urine of several species within the Felidae family, including the domestic cat (Felis catus).[1][4] Its biosynthesis originates in the liver from glutathione and isopentenyl pyrophosphate, with the final conversion to felinine occurring in the kidneys.[3][4] While its precise biological role is still under investigation, it is believed to function as a precursor to a putative pheromone, 3-mercapto-3-methylbutan-1-ol (MMB), which contributes to the characteristic odor of cat urine and likely plays a role in territorial marking.[1][4][5] The unique branched, sulfur-containing side chain of L-felinine makes it an attractive candidate for incorporation into peptides to explore novel structure-activity relationships.

The Imperative of N-α-Protection in Peptide Synthesis

Peptide synthesis is a stepwise process of forming amide (peptide) bonds between amino acids. To ensure the correct sequence and prevent unwanted side reactions, the reactive α-amino group of the incoming amino acid must be temporarily blocked or "protected".[][7] The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis.[8][9][10] It is stable under the conditions required for peptide bond formation but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the next coupling step.[7][10][11] The choice of the Boc protecting group for L-felinine provides a robust and versatile building block for peptide chemists.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueSource
Chemical Formula C13H25NO5S[12]
Molecular Weight 307.406 g/mol [12]
IUPAC Name (2R)-3-(4-hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[12]
Appearance White to off-white solid (predicted)
Solubility Expected to be soluble in organic solvents like DMF, DMSO, and DCM.

Note: Some properties are predicted based on the structure and properties of similar N-Boc protected amino acids.

Synthesis of this compound

The synthesis of this compound is not yet widely documented in standard chemical literature, likely due to the specialized nature of L-felinine itself. However, a general and reliable method for the N-Boc protection of amino acids can be adapted. A common and effective method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

General Protocol for N-Boc Protection of L-Felinine

Materials:

  • L-Felinine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or another suitable base

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Citric acid (for acidification)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-felinine in a mixture of dioxane (or THF) and aqueous sodium hydroxide solution.

  • Cool the solution in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in dioxane (or THF) dropwise to the cooled L-felinine solution while maintaining the pH between 9 and 10 with the addition of NaOH solution.

  • Allow the reaction to stir overnight at room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold citric acid solution.

  • Extract the product, this compound, with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Synthesis Workflow Diagram

Synthesis_Workflow Felinine L-Felinine Reaction Reaction Mixture Felinine->Reaction Boc2O (Boc)₂O Boc2O->Reaction Base Base (e.g., NaOH) in Dioxane/Water Base->Reaction Acidification Acidification (Citric Acid) Reaction->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Incorporation of this compound into Peptides via SPPS

Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling peptides in a laboratory setting.[13] The N-Boc strategy is a well-established approach for SPPS.[8][10][11]

The Boc-SPPS Cycle

The incorporation of this compound follows the standard Boc-SPPS cycle, which consists of three main steps: deprotection, activation/coupling, and washing.

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[10][11]

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a base, such as diisopropylethylamine (DIPEA).

  • Activation and Coupling: The incoming this compound is activated using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), to form a reactive species that readily couples with the free N-terminal amine of the resin-bound peptide.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

Detailed Protocol for a Single Coupling Cycle

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagent (e.g., HATU)

  • Activation base (e.g., DIPEA or N-methylmorpholine)

Procedure:

  • Swelling the Resin: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).

    • Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM followed by DMF.

  • Neutralization:

    • Treat the resin with a solution of 5-10% DIPEA in DMF for 2 x 2 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated this compound solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF followed by DCM to prepare for the next cycle.

SPPS Workflow Diagram

SPPS_Workflow Start Start: Peptide-Resin-NH-Boc Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (DIPEA in DMF) Deprotection->Neutralization Coupling 3. Coupling (this compound, HATU, DIPEA in DMF) Neutralization->Coupling Washing 4. Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Repeat for next amino acid Next_Cycle Next Cycle or Final Cleavage Washing->Next_Cycle

Caption: The iterative cycle of Boc-SPPS for peptide elongation.

Challenges and Considerations with Sulfur-Containing Amino Acids

The incorporation of sulfur-containing amino acids like felinine into peptides can present unique challenges.[14] The sulfur atom is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. While the thioether in felinine is generally less reactive than the thiol group in cysteine, care should be taken to use high-purity solvents and reagents and to minimize exposure to oxidative conditions. During the final cleavage of the peptide from the resin, which often involves strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in Boc-SPPS, scavengers such as thioanisole or ethanedithiol should be included to prevent side reactions with the sulfur-containing side chain.

Characterization of Felinine-Containing Peptides

After synthesis and purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), the identity and purity of the felinine-containing peptide must be confirmed.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to verify the molecular weight of the peptide. The observed mass should correspond to the calculated mass of the desired felinine-containing peptide.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can be used to confirm the amino acid sequence, including the position of the felinine residue.

  • Amino Acid Analysis (AAA): Acid hydrolysis of the peptide followed by chromatographic analysis of the constituent amino acids can confirm the presence and relative abundance of felinine.

Conclusion and Future Perspectives

This compound is a valuable and specialized building block for the synthesis of novel peptides. Its unique sulfur-containing side chain offers exciting opportunities for exploring new chemical space in peptide-based drug discovery. By understanding the principles of Boc-SPPS and the specific considerations for handling sulfur-containing amino acids, researchers can successfully incorporate L-felinine into their target peptides. Future research may focus on developing alternative protecting group strategies for L-felinine to enhance its compatibility with different peptide synthesis methodologies and on exploring the impact of felinine incorporation on the biological activity and pharmacokinetic properties of peptides.

References

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology.
  • Hendriks, W. H., Moughan, P. J., Tarttelin, M. F., & Woolhouse, A. D. (1995). Felinine: a urinary amino acid of Felidae. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 112(4), 581-588.
  • Dong, J., et al. (2016).
  • Isidro-Llobet, A., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews.
  • Kale, S. S., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
  • BOC Sciences.
  • Early incorporation of sulfur-containing amino acids into the genetic code. (n.d.). My Goldschmidt.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Felinine: a urinary amino acid of Felidae. (n.d.). OUCI.
  • Felinine. (n.d.). Wikipedia.
  • Miyazaki, M., et al. (2006). A Major Urinary Protein of the Domestic Cat Regulates the Production of Felinine, a Putative Pheromone Precursor. Chemistry & Biology, 13(10), 1071-1079.
  • Boc-L-Amino Acids for Peptide Synthesis. (n.d.). AAPPTec.
  • Rutherfurd, K. J., & Hendriks, W. H. (2005). Isolation and characterization of a felinine-containing peptide from the blood of the domestic cat (Felis catus). Journal of Peptide Research, 66(s1), 124-131.
  • Buy Felinine. (n.d.). Smolecule.
  • Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 491-502.
  • Ghosh, K., & Krska, S. W. (n.d.). From C- to N-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
  • Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
  • Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. (n.d.). PubMed Central.
  • Synthesis of N-BOC amines by various routes. (n.d.).
  • Boc-L-Valine. (n.d.). PubChem.
  • Buy this compound Industrial Grade. (n.d.). Echemi.
  • Boc-L-Valine chemical properties and structure. (n.d.). Benchchem.
  • Peptide Synthesis with the Boc Protecting Group. (2020). YouTube.
  • Synthesis of Boc-valine. (n.d.). PrepChem.com.
  • Felinine. (n.d.). PubChem.
  • Amino Acid Deriv

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Methodological & Application

Application Notes and Protocols: A Guide to N-Boc-L-Felinine Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating the non-proteinogenic amino acid, N-Boc-L-felinine. L-felinine, a unique sulfur-containing amino acid found in the urine of felines, presents distinct opportunities and challenges in synthetic peptide chemistry.[1][2][3] This document provides a step-by-step methodology using the tert-Butyloxycarbonyl (Boc) protection strategy, addressing critical aspects from resin selection and amino acid coupling to final cleavage and purification. The protocol is designed to be self-validating, with explanations of the chemical principles behind each step to empower researchers to troubleshoot and adapt the methodology for their specific peptide sequences.

Introduction: The Significance of L-Felinine in Peptide Chemistry

L-felinine, chemically known as (2R)-2-amino-3-[(4-hydroxy-2-methylbutan-2-yl)sulfanyl]propanoic acid, is a cysteine thioether.[3] In nature, it serves as a precursor to putative pheromones in felines.[1][2] Its unique structure, featuring a hydroxyl group and a thioether linkage, makes it an intriguing building block for designing novel peptides with potentially unique biological activities and pharmacological properties. The incorporation of such modified amino acids can lead to peptides with enhanced stability, altered conformation, and novel receptor interactions, which are highly desirable in drug discovery and development.[4]

Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides.[5] The Boc strategy, one of the classical and still widely used approaches, relies on the acid-labile Boc group for temporary Nα-amino protection.[6][7] This guide will focus on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for the incorporation of this compound into a peptide chain.

Challenges and Considerations in Felinine Peptide Synthesis

The synthesis of peptides containing modified cysteine residues like felinine presents specific challenges:[8][9][10]

  • Side-Chain Protection: The hydroxyl group on the felinine side chain may require protection to prevent side reactions during synthesis, depending on the activation and cleavage conditions. However, for the protocol outlined here, we will proceed without hydroxyl protection, relying on controlled reaction conditions. The thioether linkage is generally stable under SPPS conditions.

  • Racemization: Cysteine and its derivatives are prone to racemization, especially during the activation step.[10] Careful selection of coupling reagents and conditions is crucial to maintain the stereochemical integrity of the L-felinine residue.

  • Cleavage and Deprotection: The final cleavage from the resin and removal of side-chain protecting groups must be performed with a carefully selected "cocktail" of reagents to prevent side reactions involving the felinine residue, such as S-alkylation.

Materials and Reagents

Reagent/MaterialGradeSupplier
This compoundSynthesis GradeCommercially available or custom synthesis
Merrifield Resin (1% DVB, 100-200 mesh)Peptide SynthesisVarious
N,N'-Diisopropylcarbodiimide (DIC)Peptide SynthesisVarious
1-Hydroxybenzotriazole (HOBt)Peptide SynthesisVarious
Trifluoroacetic Acid (TFA)Reagent GradeVarious
Dichloromethane (DCM)AnhydrousVarious
N,N-Dimethylformamide (DMF)AnhydrousVarious
Diisopropylethylamine (DIEA)Reagent GradeVarious
Anhydrous Hydrogen Fluoride (HF)99.9%Specialized Supplier
AnisoleReagent GradeVarious
p-CresolReagent GradeVarious
Diethyl EtherAnhydrousVarious
Acetonitrile (ACN)HPLC GradeVarious

Experimental Protocol: Boc-SPPS of a Felinine-Containing Peptide

This protocol describes the manual synthesis of a model tripeptide, H-Gly-Fel-Ala-OH, to illustrate the incorporation of this compound.

Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Swell 1g of Merrifield resin in DCM for 1 hour in a reaction vessel. Drain the DCM.

  • First Amino Acid Attachment (Esterification):

    • Dissolve N-Boc-L-Alanine (2 mmol) and cesium iodide (2 mmol) in DMF.

    • Add the solution to the resin and heat at 50°C for 24 hours with gentle agitation.

    • Wash the resin thoroughly with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum.

Peptide Chain Elongation Cycle

The following cycle is repeated for each subsequent amino acid (this compound and N-Boc-L-Glycine).

SPPS_Cycle Start Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 DCM Wash Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 DCM Wash Neutralization->Wash2 Coupling Amino Acid Coupling (this compound + DIC/HOBt in DCM/DMF) Wash2->Coupling Wash3 DCM/DMF Wash Coupling->Wash3 End Elongated Peptide-Resin Wash3->End

Caption: Boc-SPPS Elongation Cycle.

Step-by-Step Elongation:

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.[6] Drain.

    • Add a fresh 50% TFA in DCM solution and agitate for 30 minutes.[7]

    • Drain the deprotection solution and wash the resin with DCM (5x).[6]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Drain.[6]

    • Repeat the neutralization step.

    • Wash the resin with DCM (5x).

  • This compound Coupling:

    • In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the resin.

    • Add DIC (3 equivalents) in DCM to the reaction vessel.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.

  • Washing: After complete coupling, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Repeat this cycle for the coupling of N-Boc-L-Glycine.

Final Cleavage and Deprotection

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.[11][12]

Cleavage_Workflow Start Dried Peptide-Resin HF_Cleavage HF Cleavage (HF/Anisole/p-Cresol) Start->HF_Cleavage Ether_Precipitation Ether Precipitation and Wash HF_Cleavage->Ether_Precipitation Extraction Peptide Extraction (Aqueous Acetic Acid) Ether_Precipitation->Extraction Lyophilization Lyophilization Extraction->Lyophilization End Crude Peptide Powder Lyophilization->End

Caption: Final Peptide Cleavage Workflow.

  • Preparation: Dry the final peptide-resin under vacuum for at least 4 hours.

  • HF Cleavage:

    • Place the dried resin in the reaction vessel of the HF apparatus.

    • Add p-cresol and anisole as scavengers (typically a mixture of 90:5:5 HF:p-cresol:anisole by volume).[11] The scavengers are crucial to trap reactive carbocations generated during cleavage, protecting residues like felinine.[11]

    • Cool the vessel to -78°C (dry ice/acetone bath).

    • Distill anhydrous HF into the reaction vessel.

    • Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.

  • HF Removal and Peptide Precipitation:

    • Remove the HF under a stream of nitrogen, followed by high vacuum.

    • Add cold anhydrous diethyl ether to the residue to precipitate the peptide and wash away the scavengers.[11]

    • Filter the precipitated peptide and wash with cold ether multiple times.

  • Peptide Extraction and Lyophilization:

    • Extract the crude peptide from the resin with a 10% aqueous acetic acid solution.

    • Lyophilize the aqueous extract to obtain the crude peptide as a white powder.

Purification and Characterization

Purification

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

ParameterCondition
Column Preparative C18 column
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient A linear gradient of Mobile Phase B (e.g., 5-65% over 30 minutes)
Detection UV at 220 nm and 280 nm

Collect fractions corresponding to the main peak and lyophilize to obtain the pure peptide.

Characterization

The identity and purity of the final peptide must be confirmed using analytical techniques.[14]

  • Analytical RP-HPLC: To assess the purity of the final product.[15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. ESI-MS or MALDI-TOF are commonly used for this purpose.[15][16]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of this compound; Poor resin swelling.Extend coupling time; Use a different coupling agent (e.g., HBTU/HOBt); Ensure adequate resin swelling.
Low Yield After Cleavage Incomplete cleavage; Peptide precipitation during workup.Extend HF cleavage time; Ensure complete extraction from the resin with acetic acid.
Multiple Peaks in HPLC Incomplete deprotection; Side reactions during cleavage; Racemization.Optimize cleavage cocktail and time; Use less harsh coupling conditions to minimize racemization.[9]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the incorporation of this compound into peptides via solid-phase synthesis. By understanding the underlying chemical principles and potential challenges, researchers can successfully synthesize novel felinine-containing peptides for a wide range of applications in chemical biology and drug discovery. The methods for purification and characterization are essential to ensure the quality and integrity of the final product, which is a prerequisite for any subsequent biological evaluation.[14]

References

  • Effective Structural Characterization Strategies for Peptides | BioPharmaSpec. (URL: [Link])

  • Characterization of Synthetic Peptides by Mass Spectrometry - Springer Nature Experiments. (URL: [Link])

  • Felinine - Wikipedia. (URL: [Link])

  • Characterization of Synthetic Peptides by Mass Spectrometry - PubMed. (URL: [Link])

  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization - Agilent. (URL: [Link])

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (URL: [Link])

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy - Saurabh Khadse. (URL: [Link])

  • Amino Acid Sidechain Deprotection - Aapptec Peptides. (URL: [Link])

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids | Request PDF. (URL: [Link])

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy - ResearchGate. (URL: [Link])

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids - Digital CSIC. (URL: [Link])

  • Side-Chain Anchoring Strategy for Solid-Phase Synthesis of Peptid Acids with C-Terminal Cysteine | Request PDF - ResearchGate. (URL: [Link])

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Isolation and characterization of a felinine-containing peptide from the blood of the domestic cat (Felis catus) - PubMed. (URL: [Link])

  • Urinary felinine excretion in intact male cats is increased by dietary cystine - PubMed. (URL: [Link])

  • Felinine | C8H17NO3S | CID 164607 - PubChem - NIH. (URL: [Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: [Link])

  • Isolation and Characterization of a Felinine-containing Peptide from the Blood of the Domestic Cat (Felis catus) - ResearchGate. (URL: [Link])

  • Guide to Solid Phase Peptide Synthesis - AAPPTEC. (URL: [Link])

  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - ResearchGate. (URL: [Link])

  • The Use of Peptides in Veterinary Serodiagnosis of Infectious Diseases: A Review - PMC. (URL: [Link])

  • Therapeutic peptides: current applications and future directions - PMC - PubMed Central. (URL: [Link])

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Application Notes and Protocols: Standard Procedure for Coupling N-Boc-L-Felinine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the efficient incorporation of the non-proteinogenic amino acid N-Boc-L-felinine into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). Felinine, an unusual sulfur-containing amino acid, presents unique challenges due to steric hindrance from its bulky side chain and the need for appropriate side-chain protection.[1][2] This guide explains the underlying chemical principles, offers two robust coupling protocols to mitigate common issues like incomplete coupling and racemization, and includes a detailed troubleshooting section. The procedures outlined herein are intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel peptides incorporating this unique residue.

Introduction to L-Felinine in Peptide Synthesis

L-Felinine, systematically named (2R)-2-Amino-3-[(3-hydroxy-1,1-dimethylpropyl)thio]propanoic acid, is a sulfur-containing amino acid identified in the urine of several species of the Felidae family.[3] Its unique structure, featuring a thioether linkage to a bulky, hydroxylated isopentyl group, makes it an intriguing building block for creating novel peptides with potentially unique conformational properties or biological activities. As a derivative of cysteine, its incorporation into a peptide sequence via SPPS requires special consideration to overcome potential synthetic hurdles.[1][2][3]

The standard approach for peptide synthesis is the step-wise addition of amino acids on a solid support.[4][5] This application note focuses on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS, detailing the critical coupling step of this compound.

Core Principles & Strategic Considerations

The successful coupling of this compound is dependent on addressing three primary structural challenges: side-chain protection, steric hindrance, and potential for racemization.

Side-Chain Protection: A Critical Prerequisite

The felinine side chain contains a primary alcohol that must be protected to prevent unwanted acylation by the activated carboxyl group of the incoming amino acid during the coupling step. The tert-butyl (tBu) group is an ideal choice for this purpose in a standard Boc-SPPS workflow, as it is stable to the mildly acidic conditions used for N-α-Boc deprotection (e.g., TFA in DCM) but is readily cleaved during the final, strong acid-mediated cleavage from the resin (e.g., HF or TFMSA).

Therefore, the recommended starting material for synthesis is N-α-Boc-S-(3-tert-butoxy-1,1-dimethylpropyl)-L-cysteine , hereafter referred to as This compound(tBu) .

Overcoming Steric Hindrance

The gem-dimethyl group on the felinine side chain, located at the β-position relative to the peptide backbone, creates significant steric bulk. This can impede the approach of the activated amino acid to the terminal amine of the growing peptide chain, leading to slow or incomplete coupling reactions. To overcome this, a highly efficient and potent coupling reagent is recommended.

  • Aminium/Uronium Reagents: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are exceptionally effective for coupling sterically hindered amino acids.[6][7] HATU rapidly forms a highly reactive O-acylisourea intermediate, which is then converted to an activated ester, driving the reaction to completion.[6][8]

Minimizing Racemization

Amino acids with a sulfur atom at the β-carbon, like cysteine and its derivatives, are known to be more susceptible to racemization during the base-mediated activation step of coupling.[9] While the thioether in felinine is less activating than a protected thiol, the risk is not negligible. Racemization can be minimized by:

  • Avoiding Pre-activation: In-situ activation, where the coupling reagent is added to the mixture of the protected amino acid and the resin-bound peptide, is preferred over creating a pre-activated ester.

  • Choice of Additives and Reagents: The use of additives like Oxyma Pure® (ethyl cyanohydroxyiminoacetate) with a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide) is a well-established method for suppressing racemization while maintaining high coupling efficiency.

  • Base Selection: While DIPEA (N,N-Diisopropylethylamine) is a common non-nucleophilic base, a weaker base such as N-Methylmorpholine (NMM) can be substituted if racemization is found to be an issue.[6]

Experimental Protocols and Methodologies

The following protocols assume a standard manual or automated Boc-SPPS workflow. All procedures should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialGrade
This compound(tBu)Synthesis Grade
MBHA or PAM Resin100-200 mesh, 0.5-1.0 mmol/g
Dichloromethane (DCM)Anhydrous, Synthesis Grade
N,N-Dimethylformamide (DMF)Anhydrous, Synthesis Grade
Trifluoroacetic Acid (TFA)Reagent Grade
N,N-Diisopropylethylamine (DIPEA)Synthesis Grade
HATUSynthesis Grade
DICSynthesis Grade
Oxyma Pure®Synthesis Grade
Piperidine (for Kaiser Test)Reagent Grade
Ninhydrin (for Kaiser Test)Reagent Grade
Phenol (for Kaiser Test)Reagent Grade
Protocol 1: High-Efficiency Coupling using HATU

This is the recommended primary protocol for efficient coupling of this compound(tBu), especially for non-C-terminal positions.

Workflow Diagram: SPPS Coupling Cycle

SPPS_Cycle cluster_deprotection Step 1: N-α-Boc Deprotection cluster_wash_neutralize Step 2: Wash & Neutralization cluster_coupling Step 3: Amino Acid Coupling cluster_final_wash Step 4: Final Wash Deprotection Resin-Peptide-Boc + TFA/DCM Deprotected_Peptide Resin-Peptide-NH3+TFA- Deprotection->Deprotected_Peptide 1-2 min + 20-30 min Wash1 DCM & DMF Washes Deprotected_Peptide->Wash1 Neutralization Neutralization (DIPEA in DMF) Wash1->Neutralization Free_Amine Resin-Peptide-NH2 Neutralization->Free_Amine Coupling_Reaction Coupling Reaction Free_Amine->Coupling_Reaction Coupling_Mix N-Boc-Felinine(tBu) + HATU + DIPEA in DMF Coupling_Mix->Coupling_Reaction Coupled_Peptide Resin-Peptide-Felinine(tBu)-Boc Coupling_Reaction->Coupled_Peptide 1-4 hours Wash2 DMF & DCM Washes Coupled_Peptide->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle Next_Cycle->Deprotection Start Next Amino Acid

Caption: Standard Boc-SPPS workflow for a single amino acid coupling cycle.

Step-by-Step Procedure:

  • Resin Preparation: Start with the resin-bound peptide chain that has a free terminal amine (after the standard Boc-deprotection and neutralization steps). If starting from the previous coupling, perform N-α-Boc deprotection using 25-50% TFA in DCM.

  • Solvent Washes: Wash the deprotected resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and prepare for the coupling reaction.

  • Neutralization: Treat the resin with 10% DIPEA in DMF (v/v) for 2-5 minutes (2x) to neutralize the terminal ammonium salt to a free amine. Wash again with DMF (3x).

  • Prepare Coupling Solution: In a separate vessel, dissolve this compound(tBu) (3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in anhydrous DMF. Use enough DMF to ensure complete dissolution.

  • Coupling Reaction: Add the coupling solution to the reaction vessel containing the resin. Agitate the mixture at room temperature.

  • Monitoring: Allow the reaction to proceed for 2-4 hours. The reaction progress can be monitored by taking a small sample of resin beads and performing a qualitative Kaiser test. A negative Kaiser test (beads remain yellow) indicates a complete reaction. If the test is positive (blue beads), extend the reaction time.

  • Post-Coupling Wash: Once the reaction is complete, filter the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (2x) to remove excess reagents and byproducts.

  • Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Low-Racemization Coupling using DIC/Oxyma

This protocol is recommended for C-terminal coupling of felinine or when coupling to a sensitive residue where racemization is a significant concern.

Step-by-Step Procedure:

  • Resin Preparation, Washes, and Neutralization: Follow steps 1-3 from Protocol 1.

  • Prepare Amino Acid Solution: In a separate vessel, dissolve this compound(tBu) (3.0 eq.) and Oxyma Pure® (3.0 eq.) in anhydrous DMF.

  • Initiate Coupling: Add the amino acid/Oxyma solution to the reaction vessel containing the resin and agitate briefly.

  • Add DIC: Add DIC (3.0 eq.) to the reaction vessel.

  • Coupling Reaction: Agitate the mixture at room temperature for 3-6 hours. Note that DIC/Oxyma couplings can sometimes be slower than those using HATU.

  • Monitoring and Washing: Follow steps 6-8 from Protocol 1 to monitor for completion and wash the resin.

Summary of Recommended Coupling Conditions
ParameterProtocol 1 (HATU)Protocol 2 (DIC/Oxyma)
This compound(tBu) 3.0 eq.3.0 eq.
Coupling Reagent HATU (2.9 eq.)DIC (3.0 eq.)
Additive NoneOxyma Pure® (3.0 eq.)
Base DIPEA (6.0 eq.)None (DIC is neutral)
Solvent Anhydrous DMFAnhydrous DMF
Reaction Time 2 - 4 hours3 - 6 hours
Primary Use Case General purpose, high efficiencyRacemization-sensitive positions

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Coupling Efficiency (Positive Kaiser test after 4-6 hours)1. Insufficient reaction time due to steric hindrance. 2. Poor resin swelling or peptide aggregation. 3. Degradation of coupling reagents.1. Extend the coupling time to 8-12 hours or perform a second coupling (double coupling). 2. Switch solvent from DMF to NMP (N-Methyl-2-pyrrolidone). Consider using a more chaotropic salt like LiCl in the DMF. 3. Use fresh, high-quality reagents.
Racemization Detected (by chiral HPLC of cleaved peptide)1. Over-activation of the carboxylic acid. 2. Strong basicity of DIPEA.1. Switch from the HATU protocol to the DIC/Oxyma protocol. 2. In the HATU protocol, reduce the amount of DIPEA or substitute it with a weaker base like NMM.
Side-Chain Acylation (Detected by Mass Spectrometry)Incomplete protection of the felinine side-chain alcohol.Ensure the starting material is fully protected this compound(tBu). Perform quality control on the incoming amino acid derivative.

Conclusion

The successful incorporation of this compound into synthetic peptides is readily achievable with careful consideration of its unique structural properties. The primary challenge of steric hindrance can be effectively overcome using a potent uronium-based coupling reagent such as HATU. For syntheses where the risk of racemization is elevated, a carbodiimide-based method utilizing DIC and Oxyma Pure® provides a robust and reliable alternative. By employing the side-chain protected derivative, this compound(tBu), and following the detailed protocols provided in this guide, researchers can confidently incorporate this novel amino acid into their peptide sequences, paving the way for new discoveries in peptide science and drug development.

References

  • Felinine - Wikipedia. Wikipedia. [Link]

  • Felinine - Wikiwand. Wikiwand. [Link]

  • Side reactions in the SPPS of Cys-containing peptides. ResearchGate. [Link]

  • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. MDPI. [Link]

  • Felinine: a urinary amino acid of Felidae. PubMed. [Link]

  • A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor. PubMed. [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]

  • New Protecting Groups for the Cysteine Side Chain. ChemistryViews. [Link]

  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Felinine | C8H17NO3S | CID 164607. PubChem. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Coupling a Unique Amino Acid

N-Boc-L-felinine, a derivative of the naturally occurring sulfur-containing amino acid felinine, presents unique considerations in peptide synthesis. The presence of a bulky tert-butyl group on the sulfur atom introduces significant steric hindrance around the carboxylic acid moiety. This, coupled with the nucleophilicity of the thioether, necessitates a careful selection of coupling reagents to ensure efficient amide bond formation while minimizing potential side reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of recommended coupling reagents for this compound. We will delve into the mechanistic underpinnings of various reagent classes and provide detailed, field-proven protocols to facilitate successful peptide synthesis incorporating this unique amino acid.

The primary challenge in coupling this compound lies in overcoming the steric hindrance imposed by its side chain. Inefficient coupling can lead to low yields, truncated peptide sequences, and epimerization of the chiral center. Therefore, the choice of coupling reagent is paramount for driving the reaction to completion and preserving the stereochemical integrity of the final product.[1]

Mechanistic Overview of Recommended Coupling Reagents

The formation of an amide bond requires the activation of the carboxylic acid group of this compound to make it susceptible to nucleophilic attack by the amine component.[2] Coupling reagents achieve this activation through different mechanisms, broadly categorized as carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimides (e.g., EDC) with Additives (e.g., HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a classic choice for amide bond formation.[3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea, terminating the desired reaction. To mitigate these side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used in conjunction with EDC.[3][4] HOBt traps the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization, yet still sufficiently reactive towards the amine.[4]

Phosphonium Salts (e.g., PyBOP)

Phosphonium salt-based reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), offer a highly efficient method for amide bond formation, particularly for sterically hindered amino acids.[5][6] In the presence of a base, PyBOP reacts with the carboxylic acid to generate a benzotriazol-1-yl ester (OBt-ester), which then readily reacts with the amine.[7] A key advantage of phosphonium salts is the avoidance of the carcinogenic byproduct hexamethylphosphoramide (HMPA) that was associated with its predecessor, BOP.[8]

Uronium/Aminium Salts (e.g., HBTU, HATU)

Uronium and aminium salts are among the most popular and effective coupling reagents for peptide synthesis.[9] Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) rapidly form active esters with the carboxylic acid.[10]

HATU, containing a 7-azabenzotriazole (HOAt) moiety, is generally considered more reactive and efficient than HBTU, which is based on HOBt. The nitrogen atom in the pyridine ring of HOAt is thought to provide anchimeric assistance during the coupling reaction, accelerating the rate of amide bond formation and reducing the risk of epimerization, especially with sterically hindered residues.[10]

Comparative Analysis of Recommended Coupling Reagents

The selection of the optimal coupling reagent for this compound will depend on the specific requirements of the synthesis, including the nature of the amine component, the scale of the reaction, and the desired purity of the final product. The following table provides a comparative overview of the recommended reagents.

Reagent/SystemClassKey AdvantagesKey Considerations
EDC/HOBt CarbodiimideCost-effective; water-soluble byproducts are easily removed.[3]Slower reaction rates compared to other reagents; may be less effective for highly hindered couplings.[11]
PyBOP Phosphonium SaltHigh coupling efficiency, especially for hindered amino acids; avoids carcinogenic byproducts.[5][6]The phosphonium byproducts can sometimes complicate purification.
HBTU Uronium/Aminium SaltFast reaction times; widely used and well-established.[9]Can cause guanidinylation of the N-terminus if used in excess.
HATU Uronium/Aminium SaltVery high reactivity and efficiency, even with severely hindered amino acids; low racemization.[1][10]Higher cost compared to other reagents; potential for guanidinylation side reaction.[10]

Experimental Protocols

The following protocols are provided as a starting point for the coupling of this compound. Optimization of reaction times, temperatures, and equivalents of reagents may be necessary for specific applications.

General Workflow for Amide Bond Formation

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification NBocFelinine This compound ActiveEster Activated this compound (OAt-ester) NBocFelinine->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Solvent Solvent (e.g., DMF) Solvent->ActiveEster Peptide Dipeptide Product ActiveEster->Peptide Amine Amine Component (R-NH2) Amine->Peptide Workup Aqueous Work-up Peptide->Workup Purification Chromatography Workup->Purification FinalProduct Pure Dipeptide Purification->FinalProduct

Caption: General workflow for the coupling of this compound.

Protocol 1: HATU-Mediated Coupling of this compound (Recommended for High Efficiency)

This protocol is highly recommended for coupling this compound, especially when dealing with sterically hindered amine components, due to the high reactivity of HATU.[1][10]

Materials:

  • This compound (1.0 eq)

  • Amine component (hydrochloride salt, 1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the amine component in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: PyBOP-Mediated Coupling of this compound

This protocol offers a robust and efficient alternative to HATU, particularly when cost is a consideration.[5][7]

Materials:

  • This compound (1.0 eq)

  • Amine component (hydrochloride salt, 1.0 eq)

  • PyBOP (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound, the amine component, and PyBOP in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • Allow the reaction to gradually warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the product by flash column chromatography.

Protocol 3: EDC/HOBt-Mediated Coupling of this compound

This classic protocol is a cost-effective option, though it may require longer reaction times for the sterically hindered this compound.[3][4]

Materials:

  • This compound (1.0 eq)

  • Amine component (1.0 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve this compound, the amine component, and HOBt in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA or TEA to the mixture and stir for 5 minutes.

  • Add EDC hydrochloride in one portion and stir the reaction at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours, monitoring for completion.

  • If using DCM, filter the reaction mixture to remove the urea byproduct. If using DMF, proceed directly to the aqueous work-up as described in Protocol 1.

  • Purify the crude product via flash column chromatography.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of the coupling reagent and base, or extending the reaction time. Gentle heating (e.g., to 40 °C) can also be beneficial, but should be used with caution to avoid racemization.

  • Racemization: The risk of racemization is higher with prolonged reaction times and elevated temperatures. Using HATU is generally the best strategy to minimize epimerization.[10] If using other reagents, ensure the reaction is not heated unnecessarily and is worked up promptly upon completion.

  • Side Reactions: The thioether in the felinine side chain is a potential site for unwanted reactions, although it is generally less nucleophilic than a free thiol. To minimize the risk of side reactions, ensure that the reaction is carried out under an inert atmosphere and with high-purity, anhydrous solvents.

Conclusion

The successful incorporation of this compound into peptide chains is highly dependent on the judicious choice of coupling reagent. For challenging couplings, particularly those involving sterically demanding amine partners, HATU is the recommended reagent due to its superior reactivity and ability to suppress racemization. PyBOP serves as a highly effective and more economical alternative. While the classic EDC/HOBt system can be employed, it may require longer reaction times and careful optimization. The detailed protocols provided in this application note offer a solid foundation for researchers to confidently and efficiently synthesize felinine-containing peptides for a wide range of applications in drug discovery and chemical biology.

References

  • Wikipedia. (2023). Felinine. [Link]

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152627. [Link]

  • Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11501. [Link]

  • Muraki, M., & Mizoguchi, T. (1971). Use of N, S-Bis-tert-butoxycarbonyl-L-cysteine for Synthesis of Glutathione. Chemical and Pharmaceutical Bulletin, 19(8), 1708-1714. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(6), 433-437. [Link]

  • Manne, S. R., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(50), 37043-37050. [Link]

  • Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. ChemRxiv. [Link]

  • Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. ResearchGate. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Rutherfurd, K. J., et al. (2007). Isolation and characterization of a felinine-containing peptide from the blood of the domestic cat (Felis catus). Journal of Biological Chemistry, 282(48), 35056-35065. [Link]

  • Rutherfurd, K. J., et al. (2007). Isolation and Characterization of a Felinine-containing Peptide from the Blood of the Domestic Cat (Felis catus). ResearchGate. [Link]

  • Lam, K. S., et al. (2001). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 42(20), 3415-3418. [Link]

  • deGruyter, J. N., et al. (2019). Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins. Bioconjugate Chemistry, 30(6), 1649-1663. [Link]

  • Karampelas, T., et al. (2017). Convergent Synthesis of Thioether Containing Peptides. Molecules, 22(1), 119. [Link]

  • Horvath, A., & Raines, R. T. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(21), 7847-7850. [Link]

  • Cheraiet, Z., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(3), 1-6. [Link]

  • Liu, L., et al. (2016). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Organic Letters, 18(15), 3754-3757. [Link]

  • Vanga, R. R., & Singh, R. P. (2016). Amide Bond Activation of Biological Molecules. Molecules, 21(11), 1515. [Link]

Sources

Navigating the Labyrinth of N-Boc-L-Felinine Deprotection: A Guide to Preserving Molecular Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The removal of the tert-butyloxycarbonyl (Boc) protecting group from the nitrogen terminus of L-felinine, a unique sulfur-containing amino acid, presents a significant challenge in synthetic chemistry. The inherent acid lability of the Boc group is complicated by the presence of two sensitive functionalities within the L-felinine side chain: a thioether linkage and a tertiary alcohol. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on strategies to achieve clean and efficient N-Boc-L-felinine deprotection, with a primary focus on mitigating undesired side reactions. We will delve into the mechanistic underpinnings of potential side reactions, present detailed protocols for optimized acidic cleavage, and explore milder, alternative deprotection methodologies.

Introduction: The Unique Challenge of L-Felinine

L-felinine, (2R)-2-amino-3-((4-hydroxy-2-methylbutan-2-yl)thio)propanoic acid, is a fascinating natural product found in the urine of domestic cats and other felids. Its distinctive structure, featuring a cysteine backbone with a sterically hindered thioether and a tertiary alcohol, makes it a molecule of interest in various fields, including chemical ecology and drug discovery. The synthesis of L-felinine analogs and their incorporation into larger molecules often necessitates the use of protecting groups, with the Boc group being a common choice for the α-amino function due to its general stability and facile removal under acidic conditions.

However, the acidic deprotection of this compound is a delicate operation. The very conditions that cleave the Boc group can trigger two primary intramolecular side reactions:

  • S-tert-butylation: The tert-butyl cation (t-Bu⁺) generated during Boc cleavage is a potent electrophile that can be readily trapped by the nucleophilic sulfur atom of the thioether, leading to the formation of a bulky and often inseparable S-tert-butylated byproduct.[1]

  • Dehydration: The tertiary alcohol in the side chain is susceptible to acid-catalyzed dehydration, resulting in the formation of an alkene.[2][3] This elimination reaction alters the fundamental structure and biological activity of the target molecule.

This guide will equip the synthetic chemist with the knowledge and practical protocols to navigate these challenges and achieve successful deprotection of this compound.

Mechanistic Insights: Understanding the Enemy

A thorough understanding of the reaction mechanisms is paramount to designing a successful deprotection strategy.

The Double-Edged Sword of Acidic Deprotection

Standard N-Boc deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA).[4] The mechanism involves protonation of the Boc-carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the problematic tert-butyl cation.

NBocFelinine This compound ProtonatedBoc Protonated this compound NBocFelinine->ProtonatedBoc + H⁺ (TFA) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - t-Bu⁺ tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation Felinine L-Felinine CarbamicAcid->Felinine - CO₂ CO2 CO₂

Figure 1: General mechanism of acid-catalyzed N-Boc deprotection.

The Scavenger's Role: Taming the tert-Butyl Cation

To prevent S-tert-butylation, a "scavenger" is added to the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the thioether of L-felinine.[5] Common scavengers include silanes (e.g., triethylsilane, triisopropylsilane) and thiols (e.g., ethanedithiol).[5][6]

cluster_0 Without Scavenger cluster_1 With Scavenger tBuCation1 t-Bu⁺ S_tBu_Product S-tert-butylated Side Product tBuCation1->S_tBu_Product Thioether1 L-Felinine Thioether Thioether1->S_tBu_Product tBuCation2 t-Bu⁺ Trapped_tBu Trapped t-Bu tBuCation2->Trapped_tBu Scavenger Scavenger (e.g., Et₃SiH) Scavenger->Trapped_tBu Thioether2 L-Felinine Thioether Desired_Product Desired L-Felinine

Figure 2: Role of scavengers in preventing S-tert-butylation.

The Dehydration Dilemma

The tertiary alcohol of L-felinine can undergo acid-catalyzed dehydration via an E1 mechanism.[2][3] Protonation of the hydroxyl group creates a good leaving group (water), which departs to form a tertiary carbocation. Subsequent elimination of a proton yields the alkene.

TertiaryAlcohol Tertiary Alcohol (L-Felinine Side Chain) ProtonatedAlcohol Protonated Alcohol TertiaryAlcohol->ProtonatedAlcohol + H⁺ Carbocation Tertiary Carbocation ProtonatedAlcohol->Carbocation - H₂O Alkene Dehydrated Side Product (Alkene) Carbocation->Alkene - H⁺ H2O H₂O

Figure 3: Mechanism of acid-catalyzed dehydration of the tertiary alcohol.

The challenge lies in finding conditions that are acidic enough to cleave the Boc group efficiently but mild enough to avoid significant dehydration.

Recommended Protocols for this compound Deprotection

Based on established principles for the deprotection of sensitive amino acids, we propose the following protocols, ranging from optimized acidic cleavage to milder, alternative methods.

Protocol 1: Optimized Trifluoroacetic Acid (TFA) Cleavage with Triethylsilane Scavenger

This is the recommended starting point, balancing efficiency with the suppression of side reactions. Triethylsilane is an excellent scavenger that reduces the tert-butyl cation to isobutane.[5]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere (optional but recommended)

Procedure:

  • Dissolve this compound in anhydrous DCM (approx. 0.1 M) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilane (5-10 equivalents) to the stirred solution.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). The optimal concentration should be determined empirically, starting with lower concentrations to minimize dehydration.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the deprotected L-felinine as its TFA salt.

  • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Rationale for Experimental Choices:

  • Anhydrous DCM: Prevents water from competing in nucleophilic attack and minimizes potential side reactions.

  • 0 °C: Lowering the temperature slows down the rate of both the desired deprotection and the undesired side reactions, often favoring the former.

  • Triethylsilane: Effectively scavenges the tert-butyl cation, preventing S-tert-butylation.[5]

  • Titration of TFA concentration: Allows for fine-tuning of the acidity to find the sweet spot between efficient Boc removal and minimal dehydration.

ParameterRecommended RangeRationale
TFA Concentration 20-50% in DCMBalances deprotection rate with minimizing side reactions.
Scavenger (TES) 5-10 equivalentsEnsures complete trapping of the tert-butyl cation.
Temperature 0 °C to room temp.Lower temperatures favor selectivity.
Reaction Time 1-4 hoursMonitored by TLC or LC-MS for completion.
Protocol 2: Milder Acidic Deprotection with HCl in Dioxane

For substrates that are particularly prone to dehydration, using a solution of HCl in an organic solvent can be a milder alternative to neat TFA.

Materials:

  • This compound

  • 1,4-Dioxane, anhydrous

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve this compound in anhydrous 1,4-dioxane (approx. 0.1 M).

  • Cool the solution to 0 °C.

  • Slowly add a 4 M solution of HCl in 1,4-dioxane (2-4 equivalents).

  • Stir at 0 °C to room temperature, monitoring by TLC or LC-MS.

  • Upon completion, precipitate the hydrochloride salt of L-felinine by adding cold diethyl ether.

  • Isolate the product by filtration, wash with cold diethyl ether, and dry.

Rationale for Experimental Choices:

  • HCl in Dioxane: Generally considered a milder acidic condition compared to high concentrations of TFA, potentially reducing the rate of dehydration.

  • Stoichiometric Acid: Using a defined amount of acid can offer better control over the reaction compared to a large excess of TFA.

Protocol 3: Non-Acidic Deprotection using Oxalyl Chloride in Methanol

For extremely acid-sensitive substrates, non-acidic methods should be considered. A recently reported mild method utilizes oxalyl chloride in methanol.[4][7]

Materials:

  • This compound

  • Methanol, anhydrous

  • Oxalyl chloride

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve this compound in anhydrous methanol (approx. 0.1 M).

  • Cool the solution to 0 °C.

  • Slowly add oxalyl chloride (2-3 equivalents).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The product can be isolated after a suitable work-up to remove any reaction byproducts.

Rationale for Experimental Choices:

  • Non-Acidic Conditions: Avoids the generation of a free tert-butyl cation and the strongly acidic environment that promotes dehydration. The proposed mechanism involves the formation of an intermediate that is more susceptible to nucleophilic attack by methanol.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete Deprotection Insufficient acid concentration or reaction time.Gradually increase the TFA concentration or reaction time. Consider switching to a stronger acidic condition (e.g., higher TFA percentage).
Presence of S-tert-butylated Product Inefficient scavenging of the tert-butyl cation.Increase the equivalents of triethylsilane. Ensure anhydrous conditions.
Presence of Dehydrated Product Reaction conditions are too acidic or the temperature is too high.Decrease the TFA concentration. Maintain the reaction at 0 °C. Consider using the milder HCl/Dioxane protocol or the non-acidic method.
Multiple Byproducts A combination of the above issues.Re-evaluate the entire deprotection strategy. Start with the mildest conditions and incrementally increase the strength of the reagents.

Conclusion

The successful deprotection of this compound is a challenging yet achievable synthetic transformation. A thorough understanding of the potential side reactions, namely S-tert-butylation and dehydration, is crucial for developing a robust protocol. For most applications, an optimized TFA cleavage at low temperature with an effective scavenger such as triethylsilane will provide the desired product in high yield and purity. For particularly sensitive substrates, milder acidic conditions or non-acidic alternatives offer viable pathways. Careful monitoring and optimization are key to navigating the complexities of this unique molecule and unlocking its potential in further synthetic endeavors.

References

  • Acid-Catalyzed Dehydration of Alcohols. (n.d.). Study.com. Retrieved from [Link]

  • Acid-Catalyzed Dehydration Via E1 & E2 Of Alcohols & Carbocation Rearrangements. (2020, July 6). YouTube. Retrieved from [Link]

  • What is the mechanism for the dehydration of tertiary alcohols? (2017, October 16). Quora. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24333–24339.
  • Thajudeen, S. S., et al. (2012). A simple and efficient green method for the deprotection of N-Boc in various structurally diverse amines under water-mediated catalyst free conditions. Organic and Medicinal Chemistry Letters, 2(1), 16.
  • Reddy, K. R., et al. (2007). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Letters, 9(19), 3845–3847.
  • D'Agostino, M., et al. (2013). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Letters in Organic Chemistry, 10(1), 59-62.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739-2742.
  • Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters, 33(36), 5441-5444.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24333-24339.
  • Wikipedia. (n.d.). Felinine. Retrieved from [Link]

  • Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739–2742.
  • Miyazaki, M., et al. (2006). A Major Urinary Protein of the Domestic Cat Regulates the Production of Felinine, a Putative Pheromone Precursor. Chemistry & Biology, 13(10), 1071-1079.
  • Hendrickson, T. L., et al. (2008). Felinine stability in the presence of selected urine compounds. Journal of Chemical Ecology, 34(11), 1466-1471.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24333–24339.
  • Peterson, P. E., & Casey, C. P. (1964). Solvents of Low Nucleophilicity. V. Platinum-Catalyzed Hydrogenation of Ketones, Tertiary Alcohols and Esters, and Tosylates in Acidic Solvents Including Trifluoroacetic Acid. The Journal of Organic Chemistry, 29(8), 2325–2329.
  • Palla, R. R., & Peddinti, R. K. (2011). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry - Section B, 50B(11), 1621-1626.
  • Would TFA be a strong enough acid to perform an SN1 reaction on alcohols? (2021, November 11). Chemistry Stack Exchange. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Reddit. (2025, January 14). Method to remove Boc in the presence of t-butylester. r/Chempros. Retrieved from [Link]

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incorporating N-Boc-L-felinine into a peptide sequence

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Incorporation of N-Boc-L-Felinine into Peptide Sequences

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.[1] Felinine, a unique sulfur-containing amino acid identified in the urine of Felidae, presents an intriguing building block for peptide chemists.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of N-α-tert-butyloxycarbonyl-L-felinine (this compound) into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We delve into the strategic considerations necessitated by the unique structure of felinine, detailing optimized protocols for coupling, cleavage, and characterization to ensure high-yield, high-purity synthesis of felinine-containing peptides.

Introduction: The Rationale for Felinine-Containing Peptides

Felinine, chemically defined as (2R)-2-amino-3-[(3-hydroxy-1,1-dimethylpropyl)thio]propanoic acid, is a thioether derivative of cysteine.[4] In nature, it is found as a metabolic byproduct and a precursor to putative pheromones in cats.[3] Its unique side-chain, featuring a tertiary alcohol and a gem-dimethyl group adjacent to a sulfur atom, offers several strategic advantages for peptide design:

  • Structural Constraint: The bulky side-chain can introduce conformational rigidity into the peptide backbone, which can be leveraged to stabilize specific secondary structures like β-turns or helical motifs, often leading to increased receptor affinity and selectivity.

  • Enhanced Stability: The steric bulk can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in-vivo half-life of the peptide therapeutic.

  • Novel Pharmacophore: The tertiary alcohol and thioether moiety provide unique points for potential hydrogen bonding or metallic coordination, introducing novel pharmacophoric features not present in the 20 proteinogenic amino acids.

Despite these advantages, the structure of this compound presents specific challenges in SPPS, primarily related to steric hindrance at the coupling site and potential side reactions involving the sulfur atom. This guide provides field-proven protocols to navigate these challenges effectively.

Strategic Considerations for Boc-SPPS Incorporation

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS is well-suited for incorporating this compound.[5] The repetitive acid treatment for Nα-deprotection is robust, and the final strong acid cleavage is effective for most sequences.

2.1. Side-Chain Protection Strategy

A key consideration for any unnatural amino acid is the stability of its side chain to the synthesis conditions. The tertiary alcohol in the felinine side chain is generally stable under the acidic conditions of Boc deprotection (Trifluoroacetic Acid, TFA) and does not typically require an orthogonal protecting group. This simplifies the synthesis by avoiding an extra deprotection step. However, the thioether linkage can be susceptible to oxidation and alkylation, particularly during the final cleavage step.

2.2. Coupling Reagent Selection

The β-branched nature and overall bulk of the felinine side chain can significantly impede the kinetics of peptide bond formation, a challenge similar to that seen with hindered amino acids like Isoleucine or Valine.[6] Inefficient coupling can lead to the formation of deletion sequences, which are often difficult to remove during purification.[6]

To overcome this steric hindrance, the choice of coupling reagent is critical. While standard carbodiimide-based activators like DIC can be used, more potent uronium/aminium salt-based reagents are highly recommended.

Coupling ReagentActivation PrincipleRationale for Use with this compound
HBTU / HCTU Forms an activated O-acylisourea intermediate.A robust, general-purpose reagent. Recommended for initial attempts and less demanding sequences.
HATU Similar mechanism to HBTU but incorporates a 7-aza-benzotriazole ring, leading to a more reactive activated ester.Highly Recommended. The superior reactivity is often necessary to drive the coupling of sterically hindered residues like this compound to completion in a reasonable timeframe, minimizing side reactions.[6]

2.3. Cleavage Cocktail Composition

The final cleavage of the peptide from the resin and removal of side-chain protecting groups is the most critical step. For Boc-SPPS, this is typically achieved with strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[5] During this process, reactive carbocations are generated from the cleavage of protecting groups (e.g., benzyl ethers) and the resin linker. These cations can attack sensitive residues, and the thioether in felinine is a primary target for such side reactions.[7] Therefore, an optimized cleavage cocktail containing a variety of scavengers is mandatory.

Visualized Workflow and Structures

The following diagrams illustrate the key molecular structure and the synthetic workflow.

cluster_0 This compound Structure This compound caption Chemical structure of L-Felinine.

Caption: Chemical structure of L-Felinine.[4]

Boc_SPPS_Workflow Resin 1. Start: Resin-Bound Peptide (N-terminal Boc protected) Deprotection 2. Nα-Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Wash1 3. Wash (DCM/DMF) Deprotection->Wash1 Neutralization 4. Neutralization (5-10% DIPEA in DMF) Wash1->Neutralization Wash2 5. Wash (DMF) Neutralization->Wash2 Coupling 6. Coupling Reaction (Addition of activated Felinine) Wash2->Coupling Activation This compound + HATU/DIPEA (Pre-activation) Activation->Coupling Wash3 7. Wash (DMF/DCM) Coupling->Wash3 QC 8. Quality Control (Kaiser/Ninhydrin Test) Wash3->QC QC->Coupling Positive Test (Recouple) NextCycle Next Amino Acid Cycle QC->NextCycle Negative Test FinalPeptide Final Protected Peptide QC->FinalPeptide Sequence Complete NextCycle->Deprotection

Caption: The iterative cycle of Boc-SPPS for incorporating this compound.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers. All operations involving hazardous chemicals like TFA, DIPEA, and HF must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Materials and Reagents

ReagentGradeSupplierPurpose
MBHA or PAM Resin100-200 mesh, ~0.5 mmol/gStandard Peptide SupplySolid support for peptide amides or acids.
This compound>98% PurityCustom SynthesisAmino acid building block.
Dichloromethane (DCM)Anhydrous, Peptide Synthesis GradeVariousSolvent for washing and reactions.
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeVariousSolvent for swelling, washing, and coupling.
Trifluoroacetic Acid (TFA)>99% PurityVariousBoc deprotection.[8]
N,N-Diisopropylethylamine (DIPEA)>99.5% PurityVariousNeutralization and coupling base.[9]
HATU>98% PurityVariousCoupling reagent.
Triisopropylsilane (TIS)>98% PurityVariousScavenger for cleavage.[9]
Anisole>99% PurityVariousScavenger for cleavage.
Anhydrous Hydrogen Fluoride (HF)>99.9% PuritySpecialized SupplierFinal cleavage (requires specialized apparatus).
Diethyl EtherAnhydrousVariousPeptide precipitation.
Acetonitrile (ACN)HPLC GradeVariousRP-HPLC mobile phase.
WaterHPLC Grade / 18 MΩ·cmVariousRP-HPLC mobile phase.

Protocol 2: Standard Boc-SPPS Cycle (0.1 mmol scale)

This protocol outlines a single coupling cycle.[10]

  • Resin Swelling: a. Place the resin (e.g., MBHA resin, 0.1 mmol) in a reaction vessel. b. Add DCM (~10 mL/g resin) and agitate for 5 minutes. Drain. c. Add DMF (~10 mL/g resin) and agitate for 30 minutes to fully swell the resin.[10] Drain the DMF.

  • Nα-Boc Deprotection: a. Add a solution of 25-50% TFA in DCM to the resin. b. Agitate for 2 minutes. Drain. c. Add a fresh solution of 25-50% TFA in DCM. d. Agitate for 20-30 minutes. e. Drain the solution and wash the resin thoroughly with DCM (3x) followed by DMF (3x).

  • Neutralization: a. Add a solution of 5-10% DIPEA in DMF to the resin. b. Agitate for 2 minutes. Drain. c. Repeat the neutralization step once more. d. Wash the resin thoroughly with DMF (5x).

  • Peptide Coupling (Standard Amino Acid): a. In a separate vial, dissolve the incoming N-Boc-amino acid (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF. b. Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes. c. Add the activated amino acid solution to the neutralized resin. d. Agitate for 1-2 hours at room temperature.[9]

  • Washing and Quality Control: a. Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). b. Perform a Kaiser or ninhydrin test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

Protocol 3: Optimized Coupling for this compound

Due to steric hindrance, an extended coupling time and a higher excess of reagents are recommended.

  • Activation: a. In a separate vial, dissolve this compound (0.5 mmol, 5 eq.) and HATU (0.49 mmol, 4.9 eq.) in a minimal amount of DMF. b. Add DIPEA (1.0 mmol, 10 eq.) to the activation mixture and allow it to pre-activate for 5 minutes.

  • Coupling: a. Add the pre-activated this compound solution to the deprotected and neutralized resin from Protocol 2, Step 3. b. Agitate the mixture for 4-6 hours at room temperature. A gentle warming to 35-40°C can be considered if coupling remains sluggish, but must be monitored carefully to avoid racemization. c. Proceed to washing and quality control as described in Protocol 2, Step 5. A double coupling is recommended if the first Kaiser test is not completely negative.

Protocol 4: HF Cleavage and Peptide Precipitation

WARNING: This procedure requires a specialized HF cleavage apparatus and extensive safety training.

  • Resin Preparation: After the final deprotection and washing, thoroughly dry the peptide-resin under high vacuum for at least 12 hours.

  • Cleavage Cocktail: For every 100 mg of peptide-resin, prepare a cleavage cocktail of Anisole (0.5 mL) and Triisopropylsilane (0.2 mL).

  • HF Cleavage: a. Place the dried resin and a small magnetic stir bar into the reaction vessel of the HF apparatus. b. Add the scavenger cocktail to the resin. c. Cool the vessel to -5°C. d. Carefully distill approximately 5-10 mL of anhydrous HF into the vessel. e. Stir the mixture at 0°C for 1.5 - 2 hours. f. Remove the HF under a stream of nitrogen and then high vacuum.

  • Peptide Precipitation and Washing: a. Transfer the cleaved peptide and resin mixture to a centrifuge tube using cold, anhydrous diethyl ether. b. Vigorously vortex the mixture to precipitate the crude peptide. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether. Wash the peptide pellet twice more with cold diethyl ether. e. Dry the crude peptide pellet under vacuum.

Protocol 5: Peptide Purification and Characterization

  • Purification: a. Dissolve the crude peptide in an appropriate solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA). b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. c. Use a linear gradient of Solvent A (Water, 0.1% TFA) and Solvent B (Acetonitrile, 0.1% TFA). d. Collect fractions corresponding to the major product peak and lyophilize to obtain the pure peptide.

  • Characterization: a. Confirm the identity and purity of the final peptide using analytical RP-HPLC. b. Verify the molecular weight of the peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).[11] The observed mass should match the calculated theoretical mass of the felinine-containing peptide.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Incomplete Coupling of this compound (Positive Kaiser Test) Steric hindrance; insufficient activation time or reagent equivalents.Recouple using a fresh solution of activated this compound for an additional 2-4 hours. Consider using 0.5% Triton X-100 in the coupling solvent to disrupt aggregation.
Low Yield of Crude Peptide After Cleavage Incomplete cleavage; premature chain loss during synthesis.Ensure the peptide-resin is completely dry before cleavage. Extend HF cleavage time slightly (e.g., to 2.5 hours). Use a more stable resin linker like PAM resin for longer peptides.[5]
Side Products Observed in MS (+14, +28 Da) Alkylation of the thioether side chain by scavengers or cleavage byproducts.Ensure an adequate amount and variety of scavengers (TIS, anisole) are used in the cleavage cocktail.[7]
Racemization Over-activation; prolonged exposure to base or high temperatures.Avoid excessive pre-activation times. Do not exceed 40°C during coupling. Ensure neutralization is followed promptly by the coupling step.

References

  • Rutherfurd, K. J., et al. (2002). Isolation and characterization of a felinine-containing peptide from the blood of the domestic cat (Felis catus). Journal of Biological Chemistry. Available from: [Link]

  • Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Amino Acids, Peptides and Proteins. Available from: [Link]

  • Anaspec. Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available from: [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available from: [Link]

  • Rutherfurd, K. J., et al. (2002). Isolation and Characterization of a Felinine-containing Peptide from the Blood of the Domestic Cat (Felis catus). ResearchGate. Available from: [Link]

  • Ghosh, K., & Danishefsky, S. J. (2022). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available from: [Link]

  • Biondi, L., & Coin, I. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Molecular Biosciences. Available from: [Link]

  • Futsuta, A., et al. (2018). LC-MS/MS quantification of felinine metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus). Prostaglandins, Leukotrienes and Essential Fatty Acids. Available from: [Link]

  • Wikipedia. Felinine. Wikipedia. Available from: [Link]

  • Hendriks, W. H., et al. (2003). Felinine stability in the presence of selected urine compounds. Research@WUR. Available from: [Link]

  • Ghosh, K., & Danishefsky, S. J. (2023). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Chemistry – A European Journal. Available from: [Link]

  • Chen, S. T., & Wang, K. T. (1994). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research. Available from: [Link]

  • Vasanthakumar, G. R., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available from: [Link]

  • National Center for Biotechnology Information. Felinine. PubChem Compound Database. Available from: [Link]

  • Vasanthakumar, G. R., et al. (2018). (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. Available from: [Link]

  • Coin, I., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available from: [Link]

Sources

Application Notes and Protocols for the Characterization of Felinine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Felinine, chemically known as (R)-2-amino-3-(4-hydroxy-2-methylbutan-2-ylthio)propanoic acid, is a unique sulfur-containing amino acid excreted in the urine of several species within the Felidae family, most notably the domestic cat (Felis catus).[1][2] Its biological significance is primarily linked to territorial marking, as it serves as a precursor to volatile sulfur-containing compounds, such as 3-mercapto-3-methylbutan-1-ol (MMB), which are responsible for the characteristic odor of cat urine.[3][4] The biosynthesis of felinine is a complex, multi-step process beginning in the liver and culminating in the kidneys, involving key precursors like 3-Methylbutanol-glutathione (MBG) and 3-methylbutanol-cysteinylglycine (MBCG).[1][5] The enzyme cauxin, a carboxylesterase found in high concentrations in cat urine, plays a pivotal role by hydrolyzing MBCG to produce felinine and glycine.[3][4][6]

The concentration of felinine and its precursors is influenced by the animal's age, sex, and hormonal status, with intact adult males excreting significantly higher levels.[1][6][7] Consequently, accurate and robust analytical methods are crucial for researchers in veterinary science, animal behavior, and drug development to quantify these compounds in complex biological matrices. Felinine has been detected not only in urine but also in blood, bile, and feces, typically as part of larger peptide structures like gamma-glutamylfelinylglycine or as the N-acetyl derivative.[7][8]

This guide provides a comprehensive overview of the analytical methodologies for the characterization and quantification of felinine-containing peptides. It details field-proven protocols for sample preparation from various biological matrices and subsequent analysis using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), which together represent the gold standard for peptide characterization.

The Felinine Biosynthetic Pathway

The production of felinine is a sophisticated metabolic pathway. Understanding this pathway is essential for identifying the correct target analytes and interpreting analytical results. The process begins with the conjugation of glutathione and isopentenyl pyrophosphate in the liver and proceeds through several enzymatic steps.[1][5]

Felinine_Biosynthesis Glutathione Glutathione + Isopentenyl Pyrophosphate MBG 3-Methylbutanol-glutathione (MBG) Glutathione->MBG Liver MBCG 3-Methylbutanol-cysteinylglycine (MBCG) MBG->MBCG γ-Glutamyl Transpeptidase (Kidney) invis1 MBCG->invis1 Felinine Felinine MMB 3-Mercapto-3-methylbutan-1-ol (MMB - Odorant) Felinine->MMB Microbial Lyase (Degradation) NAcetyl N-Acetylfelinine invis1->Felinine Cauxin (+ Glycine) invis1->NAcetyl Acetylation invis2

Caption: Biosynthetic pathway of felinine and its derivatives.

Analytical Challenges

Characterizing felinine presents several analytical hurdles. Firstly, felinine is unstable in the presence of urea, a major component of urine, forming carbamylated adducts.[9][10] This necessitates prompt sample processing and storage at low temperatures. Secondly, its presence in complex biological fluids like serum and urine requires efficient sample cleanup to remove interfering substances such as proteins and salts, which can suppress ionization in mass spectrometry and foul analytical columns.[11][12][13]

Protocol 1: Collection and Preparation of Feline Urine Samples

The quality of the analytical data is fundamentally dependent on the integrity of the sample collection and preparation process.

1.1. Objective: To collect and prepare feline urine samples for the analysis of felinine and its precursors, minimizing contamination and degradation.

1.2. Materials:

  • Non-absorbent litter beads (e.g., No-Sorb) or clean, dust-free aquarium gravel.[14]

  • Clean, disinfected litter tray.[15]

  • Sterile pipette or syringe.[15]

  • Sterile, polypropylene collection tubes.

  • 0.22 µm syringe filters (hydrophilic).

  • Refrigerator (4°C) and Freezer (-80°C).

1.3. Procedure: Sample Collection (Free-Catch Method)

  • Thoroughly wash and dry the cat's litter tray to remove any residual chemicals or debris.[16][17]

  • Fill the clean tray with non-absorbent litter beads.

  • Allow the cat to urinate in the tray. For outdoor cats, it may be necessary to confine them indoors with the prepared litter tray.[15]

  • Once the cat has urinated, tilt the tray to pool the urine in a corner.[15]

  • Using a sterile pipette or syringe, immediately transfer the urine into a sterile collection tube. Avoid collecting any fecal matter or litter particles.

  • Label the tube with the animal's ID, date, and time of collection.

  • Crucial Point: For optimal results, samples should be processed within 1-2 hours of collection.[14][18] If immediate processing is not possible, refrigerate the sample at 4°C for no longer than 6 hours.[14] For long-term storage, flash-freeze and store at -80°C.

1.4. Procedure: Sample Preparation for LC-MS Analysis

  • Thaw frozen urine samples at room temperature or on ice.

  • Vortex the sample for 10 seconds to ensure homogeneity.

  • Centrifuge the urine sample at 10,000 x g for 10 minutes at 4°C to pellet any cells and debris.

  • Carefully aspirate the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial.[19] This step is critical to remove fine particulates that could block the HPLC system.

  • The sample is now ready for injection or may be diluted with the initial mobile phase (e.g., 0.1% formic acid in water) if high concentrations of analytes are expected.

Protocol 2: Preparation of Feline Serum Samples

Analysis of felinine-containing peptides in blood provides insight into their systemic transport.[7] Serum preparation requires the removal of abundant proteins that interfere with downstream analysis.

2.1. Objective: To extract peptides, including felinine precursors, from feline serum by removing high-molecular-weight proteins.

2.2. Materials:

  • Serum collection tubes.

  • Centrifuge.

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol).

  • Ultrafiltration units (e.g., 5 kDa molecular weight cutoff).[11]

  • Vortex mixer.

2.3. Procedure: Protein Precipitation and Filtration

  • Collect whole blood and allow it to clot at room temperature for 30 minutes.

  • Centrifuge at 2,000 x g for 15 minutes to separate the serum.

  • Transfer 100 µL of serum to a clean microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (a 1:3 ratio). This ratio is effective for precipitating the majority of serum proteins.

  • Vortex vigorously for 30 seconds to denature and precipitate the proteins.

  • Incubate the mixture at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. The precipitated proteins will form a tight pellet.

  • Carefully transfer the supernatant, which contains the peptides and small molecules, to a new tube.

  • For further cleanup, pass the supernatant through a 5 kDa molecular weight cutoff ultrafiltration unit by centrifuging according to the manufacturer's instructions.[11] The ultrafiltrate now contains the desired peptide fraction.

  • Dry the filtrate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50-100 µL of 0.1% formic acid in water) for LC-MS analysis.

Core Analytical Technique: LC-MS/MS

The combination of liquid chromatography for separation and tandem mass spectrometry for detection and identification is the most powerful tool for analyzing felinine-containing peptides.[8][20][21]

Workflow Overview

Analytical_Workflow Sample Biological Sample (Urine or Serum) Prep Sample Preparation (Filtration / Protein Precipitation) Sample->Prep HPLC RP-HPLC Separation (C18 Column) Prep->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Data Data Analysis (Quantification & Identification) MS2->Data

Caption: General workflow for LC-MS/MS analysis of peptides.

Protocol 3: RP-HPLC-MS/MS Characterization

3.1. Objective: To separate, identify, and quantify felinine, its precursors, and related peptides using reversed-phase HPLC coupled to a tandem mass spectrometer.

3.2. Instrumentation and Columns:

  • An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.[22][23]

  • A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is an excellent starting point for peptide separations.

  • A tandem mass spectrometer (e.g., quadrupole-Orbitrap or triple quadrupole) equipped with an electrospray ionization (ESI) source.[8][12][24]

3.3. Reagents and Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water. Rationale: Formic acid provides protons for efficient positive mode ionization and helps to produce sharp chromatographic peaks.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile. Rationale: Acetonitrile is a strong organic solvent used to elute peptides from the reversed-phase column.

  • Reference Standards: Synthetic felinine, and if available, its precursors for confirmation of retention time and fragmentation patterns.

3.4. LC-MS/MS Parameters:

Parameter GroupParameterTypical Value / SettingRationale & Field Insights
HPLC Parameters ColumnC18 Reversed-Phase, 1.8-2.6 µm, ~100 Å pore sizeC18 provides excellent hydrophobic retention for small peptides. Small particle sizes increase efficiency and resolution.
Flow Rate0.2 - 0.4 mL/min (for 2.1 mm ID column)Balances analysis time with separation efficiency and is compatible with standard ESI sources.
Column Temperature30 - 40 °CElevated temperatures reduce mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume1 - 10 µLDependent on sample concentration and instrument sensitivity. Start with a low volume to avoid column overloading.
Gradient Elution5% B to 60% B over 15 minutes, followed by a high-organic wash and re-equilibration.A gradual gradient is necessary to effectively separate peptides of varying polarity. This is a starting point and must be optimized.[25]
MS Parameters Ionization ModePositive Electrospray Ionization (ESI+)Peptides readily accept protons on their basic amino groups, making ESI+ the mode of choice.
Capillary Voltage3.0 - 4.5 kVOptimized to achieve a stable spray and maximize ion signal.
MS1 Scan Rangem/z 100 - 1000Covers the expected mass range for felinine (M+H⁺ ≈ 208.1) and its common peptide precursors.
Data AcquisitionData-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM)DDA is excellent for discovery/identification. PRM or Multiple Reaction Monitoring (MRM) is superior for targeted quantification.[8]
Collision EnergyStepped/optimized for each precursor ionThe energy required to fragment the peptide bond must be determined empirically to generate information-rich MS/MS spectra.[11][21]

3.5. Data Analysis and Interpretation:

  • Identification: The identity of a compound is confirmed by matching its retention time and its precursor-ion m/z with that of a reference standard. Definitive confirmation comes from the MS/MS fragmentation pattern. For example, the fragmentation of γ-glutamylfelinylglycine (precursor m/z 394) will yield specific product ions that correspond to the loss of glycine or other structural components.[11][21]

  • Quantification: For accurate quantification, a stable isotope-labeled internal standard is ideal. In its absence, a calibration curve can be constructed using a synthetic reference standard. The peak area of the target analyte is used to determine its concentration in the sample.[8]

Concluding Remarks

The analytical methods described provide a robust framework for the detailed characterization of felinine-containing peptides in various biological matrices. The cornerstone of successful analysis lies in meticulous sample collection and preparation to ensure analyte stability and matrix compatibility. The coupling of UHPLC with high-resolution tandem mass spectrometry offers unparalleled sensitivity and specificity, enabling researchers to not only quantify these unique amino acids but also to elucidate the structures of novel related peptides. These protocols serve as a validated starting point that can be further optimized to meet the specific goals of research, clinical, or drug development applications.

References

  • Wikipedia. (n.d.). Felinine. Retrieved January 12, 2026, from [Link]

  • Miyazaki, M., Yamashita, T., Suzuki, S., Soeta, S., Taira, H., & Suzuki, A. (2006). A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor. Chemistry & Biology, 13(10), 1071-1079. Available from: [Link]

  • Miyazaki, M., Yamashita, T., & Suzuki, A. (2008). The Biological Function of Cauxin, a Major Urinary Protein of the Domestic Cat (Felis catus). In Chemical Signals in Vertebrates 11 (pp. 51-60). Springer. Available from: [Link]

  • Futsuta, A., Hojo, W., Miyazaki, T., Yamashita, T., & Miyazaki, M. (2018). LC-MS/MS quantification of felinine metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus). Journal of Chromatography B, 1072, 292-298. Available from: [Link]

  • Wikipedia. (n.d.). Cauxin. Retrieved January 12, 2026, from [Link]

  • Wikiwand. (n.d.). Felinine. Retrieved January 12, 2026, from [Link]

  • Rutherfurd, K. J., Hendriks, W. H., & Thomas, D. V. (2002). Isolation and characterization of a felinine-containing peptide from the blood of the domestic cat (Felis catus). Journal of Biological Chemistry, 277(1), 114-119. Available from: [Link]

  • RIKEN. (2006). How cats produce their distinctive smell. RIKEN Research. Available from: [Link]

  • Hendriks, W. H., Moughan, P. J., Tarttelin, M. F., & Woolhouse, A. D. (1995). Felinine: a urinary amino acid of Felidae. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 112(4), 581-588. Available from: [Link]

  • Hori, Y., et al. (2025). Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor. Journal of Veterinary Medical Science. Available from: [Link]

  • ResearchGate. (n.d.). Structural characterization of fraction S18 by nanospray mass spectrometry. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Isolation and Characterization of a Felinine-containing Peptide from the Blood of the Domestic Cat (Felis catus). Retrieved January 12, 2026, from [Link]

  • Vanden Broecke, L., et al. (2024). Optimization and validation of metabolomics methods for feline urine and serum towards application in veterinary medicine. ResearchGate. Available from: [Link]

  • Hendriks, W. H., Rutherfurd, K. J., & Rutherfurd, S. M. (2001). Importance of sulfate, cysteine and methionine as precursors to felinine synthesis by domestic cats Felis catus. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 129(3), 211-216. Available from: [Link]

  • Rutherfurd, S. M., et al. (2007). Felinine stability in the presence of selected urine compounds. Research@WUR. Available from: [Link]

  • Vanden Broecke, L., et al. (2024). Optimization and validation of metabolomics methods for feline urine and serum towards application in veterinary medicine. PubMed. Available from: [Link]

  • Rutherfurd, S. M., Kitson, T. M., Woolhouse, A. D., McGrath, M. C., & Hendriks, W. H. (2007). Felinine stability in the presence of selected urine compounds. Amino Acids, 32(2), 235-242. Available from: [Link]

  • Lodi Veterinary Care. (n.d.). How-To: Collecting Urine from a Cat. Retrieved January 12, 2026, from [Link]

  • Pet Health Club. (n.d.). How to get a urine sample from a cat. Retrieved January 12, 2026, from [Link]

  • Embrace Pet Insurance. (2024). How to Get a Urine Sample from a Cat. Retrieved January 12, 2026, from [Link]

  • WVS Academy. (n.d.). Urine sample preparation. Retrieved January 12, 2026, from [Link]

  • PDSA. (n.d.). How to collect a urine sample from your cat. Retrieved January 12, 2026, from [Link]

  • Medicilon. (2023). Analysis Methods for Peptide-Related Impurities in Peptide Drugs. Retrieved January 12, 2026, from [Link]

  • Jaroensuk, N., et al. (2021). Analysis of the Serum Peptidomics Profile for Cats With Sarcomeric Gene Mutation and Hypertrophic Cardiomyopathy. Frontiers in Veterinary Science. Available from: [Link]

  • Vanden Broecke, L., et al. (2025). Optimization and validation of metabolomics methods for feline urine and serum towards application in veterinary medicine. Veterinary Research Communications. Available from: [Link]

  • OUCI. (n.d.). Optimization and validation of metabolomics methods for feline urine and serum towards application in veterinary medicine. Retrieved January 12, 2026, from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved January 12, 2026, from [Link]

  • Dong, M. W. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Available from: [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved January 12, 2026, from [Link]

Sources

High-Performance Purification of Peptides Incorporating N-Boc-L-felinine by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

The incorporation of non-standard, protected amino acids into peptide sequences is a critical strategy in modern drug discovery, enabling the synthesis of molecules with enhanced stability, novel conformations, and targeted functionalities. N-Boc-L-felinine, a derivative of the unique sulfur-containing amino acid found in the Felidae family, presents distinct challenges and opportunities in peptide chemistry. The bulky and hydrophobic tert-butyloxycarbonyl (Boc) protecting group significantly alters the physicochemical properties of the parent peptide, demanding carefully optimized purification protocols. This application note provides a comprehensive guide to the purification of peptides containing this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the foundational principles, deliver field-proven, step-by-step protocols, and offer expert insights into method development, troubleshooting, and post-purification handling to ensure the isolation of high-purity target peptides.

Introduction: The Chromatographic Challenge of Protected Peptides

Solid-Phase Peptide Synthesis (SPPS) produces a crude product containing the desired peptide alongside a host of impurities such as deletion sequences, truncated fragments, and by-products from the cleavage of other protecting groups.[1] The purification of this complex mixture is paramount, and RP-HPLC is the gold standard for this task due to its high resolving power.[2]

The introduction of an this compound residue imparts two key characteristics that heavily influence the purification strategy:

  • Increased Hydrophobicity: The tert-butyl group of the Boc moiety is highly non-polar. This significantly increases the overall hydrophobicity of the peptide, leading to stronger retention on reversed-phase columns.[3][4] This property can be advantageous for separating the target peptide from more polar impurities but also risks irreversible binding, aggregation, or poor solubility in the mobile phase.[5][6]

  • Acid Lability of the Boc Group: The Boc protecting group is designed to be removed under acidic conditions, most commonly with concentrated trifluoroacetic acid (TFA).[7] While the standard 0.1% TFA used in HPLC mobile phases is generally considered mild, prolonged exposure or concentration of the acid during solvent evaporation can lead to premature deprotection of the this compound residue.[8] This creates an additional critical impurity (the deprotected peptide) and reduces the final yield.

This guide is structured to address these challenges directly, providing researchers with a robust framework for developing a self-validating purification workflow.

Foundational Principles for Method Development

The Role of the Stationary Phase (Column)

Separation in RP-HPLC is governed by the differential partitioning of analytes between the mobile phase and the hydrophobic stationary phase.

  • Column Chemistry: C18-bonded silica is the most versatile and widely used stationary phase for peptide purification.[1] For highly hydrophobic peptides, such as those containing this compound, a less retentive C8 or C4 phase can be beneficial to reduce elution times and improve peak shape.[]

  • Pore Size: Peptides require columns with larger pores to allow unrestricted access to the bonded phase surface. A pore size of 300 Å is recommended for most peptides to prevent size-exclusion effects that can lead to peak broadening and poor resolution.[10] For smaller peptides (e.g., <20 residues), a 120 Å pore size may suffice.[10]

Optimizing the Mobile Phase

The mobile phase not only elutes the peptides but also modulates their interaction with the column, directly impacting selectivity and resolution.

  • Organic Solvent: Acetonitrile (ACN) is the preferred organic modifier (Solvent B) for peptide separations due to its low viscosity, UV transparency, and volatility, which simplifies peptide recovery through lyophilization.[11] For extremely hydrophobic peptides that exhibit poor solubility or aggregation, the addition of n-propanol or isopropanol to the mobile phase can be effective.[12]

  • Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is the most common mobile phase additive, typically used at a concentration of 0.1%.[11] TFA serves multiple functions: it acidifies the mobile phase to suppress the ionization of free silanol groups on the silica backbone, thereby reducing peak tailing, and it forms an ion pair with positively charged residues on the peptide, neutralizing their charge and increasing their hydrophobicity and retention.[] While effective, the acidity of TFA necessitates prompt processing of collected fractions to prevent Boc deprotection.[8] Formic acid (FA) is a milder and more mass spectrometry-compatible alternative, but often provides inferior peak shape and resolution compared to TFA.[8]

Experimental Protocols & Workflow

This section details a systematic approach, from initial analytical method development to preparative scale-up and final product isolation.

Diagram: Overall Purification Workflow

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development (Analytical Scale) cluster_purify Phase 3: Purification & Isolation Crude Crude this compound Peptide (Lyophilized Powder) SamplePrep Protocol 3.1: Sample Preparation & Solubilization Crude->SamplePrep Scouting Protocol 3.2: Scouting Gradient Run SamplePrep->Scouting Optimization Focused Gradient Optimization Scouting->Optimization PrepRun Protocol 3.3: Preparative Scale-Up & Run Optimization->PrepRun Collection Fraction Collection PrepRun->Collection Analysis Protocol 3.4: Fraction Purity Analysis Collection->Analysis Pooling Pool High-Purity Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final Pure this compound Peptide Lyophilization->Final

Caption: A systematic workflow for the purification of this compound peptides.

Protocol 3.1: Sample Preparation

The goal is to completely dissolve the crude peptide in a solvent compatible with the initial HPLC mobile phase conditions to ensure sharp injection peaks.

  • Initial Solubility Test: On a microscale (~0.5 mg), test the solubility of the crude peptide in various solvents. Start with the intended initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).

  • Handling Hydrophobic Peptides: If solubility is poor, add a small, precise volume of a stronger organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to the dry peptide to create a concentrated stock solution.[] CAUTION: Use the absolute minimum volume necessary for dissolution.

  • Dilution: Dilute the concentrated stock solution with Mobile Phase A (Water + 0.1% TFA) to a final concentration suitable for injection (typically 1-10 mg/mL for analytical and 10-50 mg/mL for preparative, substrate-dependent). The final concentration of the strong organic solvent (DMSO/DMF) should ideally be below 10%.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.[13]

Protocol 3.2: Analytical Method Development — Scouting & Optimization

This phase is performed on an analytical column (e.g., 4.6 mm ID) to conserve sample and rapidly determine optimal separation conditions.

  • System Setup:

    • Column: C18, 300 Å, 3.5-5 µm particle size (e.g., 4.6 x 150 mm).

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) TFA.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 214 nm or 220 nm.[1]

  • Scouting Gradient Run:

    • Inject 10-20 µL of the prepared sample.

    • Run a broad linear gradient to determine the approximate elution time of the target peptide. A typical scouting gradient is 5% to 95% Mobile Phase B over 30 minutes.

  • Focused Gradient Development:

    • Analyze the scouting chromatogram to identify the %B at which the target peptide elutes (let's call this %B_elution).

    • Design a new, shallower gradient centered around this value to improve resolution. A good rule of thumb is to start the gradient at least 10-15% below %B_elution and end it 10-15% above, over a longer period (e.g., 40-60 minutes).

    • Example: If the peptide elutes at 55% B in the scouting run, a focused gradient could be 40% to 70% B over 40 minutes. This corresponds to a gradient slope of 0.75% B per minute, which often provides excellent resolution for peptides.

Protocol 3.3: Preparative Scale-Up and Purification

The optimized analytical method is now scaled to a preparative column (e.g., 21.2 mm or 50 mm ID) with the same stationary phase chemistry.

  • Adjust Flow Rate: The flow rate must be scaled proportionally to the cross-sectional area of the column.

    • Formula: Flow_prep = Flow_analyt * (Radius_prep² / Radius_analyt²)

    • Example: Scaling from a 4.6 mm ID column (radius 2.3 mm) to a 21.2 mm ID column (radius 10.6 mm) with an analytical flow of 1.0 mL/min:

      • Flow_prep = 1.0 * (10.6² / 2.3²) ≈ 21.2 mL/min.

  • Adjust Gradient Time: To maintain the same resolution, the gradient time should be kept constant. The gradient is expressed in column volumes, which remains the same if the gradient slope (%B/min) is adjusted relative to the new flow rate. However, for simplicity and robustness, keeping the gradient time (in minutes) identical between the scaled analytical and preparative runs is a common and effective practice.[14]

  • Sample Loading: The amount of peptide that can be loaded depends on the column dimensions and the difficulty of the separation. A typical starting load for a 21.2 x 150 mm column might be 50-200 mg of crude peptide.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal slope and threshold to collect peaks as they elute. Collect fractions in tubes that can be immediately sealed and, if possible, chilled to minimize TFA exposure.[8]

Protocol 3.4: Post-Purification Processing
  • Purity Analysis: Analyze a small aliquot from each collected fraction using the optimized analytical HPLC method to determine its purity.

  • Pooling: Combine all fractions that meet the required purity specification (e.g., >98%).

  • Solvent Removal (Lyophilization): Immediately freeze the pooled fractions (using a dry ice/acetone bath or a freezer) and lyophilize (freeze-dry) to remove the water, acetonitrile, and TFA. This yields the purified peptide as a stable, fluffy white powder.[11] Prompt lyophilization is crucial to prevent the concentrating TFA from cleaving the Boc group.[8]

Data Summary & Troubleshooting

Table 1: Example HPLC Method Parameters
ParameterAnalytical ScalePreparative Scale
Column C18, 300 Å, 5 µm, 4.6 x 150 mmC18, 300 Å, 5 µm, 21.2 x 150 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min21.2 mL/min
Temperature 30 °C30 °C
Detection 214 nm214 nm
Scouting Gradient 5-95% B in 30 minN/A
Focused Gradient 40-70% B in 40 min40-70% B in 40 min
Injection Volume 20 µL (of 2 mg/mL solution)5 mL (of 20 mg/mL solution)
Diagram: Troubleshooting Logic

G cluster_peak Peak Shape Issues cluster_retention Retention Issues cluster_purity Purity/Yield Issues start Problem Observed tailing Peak Tailing start->tailing broad Broad Peaks start->broad no_ret No/Low Retention start->no_ret high_ret Very High Retention start->high_ret low_rec Low Recovery start->low_rec extra_peak Unexpected Early Peak start->extra_peak sol_tail - Increase TFA to 0.15% - Check for column degradation tailing->sol_tail sol_broad - Lower sample concentration - Increase column temperature - Dissolve sample better broad->sol_broad sol_no_ret - Confirm Boc group presence - Use more retentive (C18) column no_ret->sol_no_ret sol_high_ret - Use less retentive (C8/C4) column - Increase gradient slope - Increase temperature high_ret->sol_high_ret sol_low_rec - Peptide may be precipitating - Check for irreversible binding - Use stronger organic solvent (e.g., propanol) low_rec->sol_low_rec sol_extra_peak - Likely Boc-deprotected peptide - Process fractions faster - Consider milder acid (Formic Acid) extra_peak->sol_extra_peak

Caption: A decision tree for troubleshooting common HPLC purification issues.

Conclusion

The successful purification of peptides containing this compound is readily achievable through a systematic and principled approach to RP-HPLC method development. By understanding the interplay between the peptide's inherent hydrophobicity and the acid-lability of the Boc group, researchers can rationally select columns, optimize mobile phases, and design effective gradients. The protocols outlined in this note provide a robust starting point for isolating these challenging molecules with high purity, thereby accelerating research and development in peptide-based therapeutics. Careful sample preparation and prompt post-purification processing are critical to maximizing yield and ensuring the integrity of the final product.

References

  • Mant, C. T., & Hodges, R. S. (2007). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1142(1), 65-72.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]

  • L-F Noda-García, et al. (2022). Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. ACS Omega.
  • GenScript. (n.d.). Impact of TFA - A Review. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides.
  • BenchChem. (2025). Analytical HPLC methods for peptides with Boc-L-isoleucine.
  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 407-446). Humana Press.
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. (This is a distinct, detailed document from reference 12). Retrieved from [Link]

  • Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

  • Interchim. (n.d.). Peptides purification development in Reverse Phase. Retrieved from [Link]

  • Bitan, G., et al. (2001). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Protein and Peptide Letters, 8(4), 279-285.
  • Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. Retrieved from [Link]

  • Agilent Technologies, Inc. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Agilent. (2008). Reverse-Phase Separation of Proteins, Peptide and Other Biomolecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Felinine. Retrieved from [Link]

  • Hendrickson, H. P., et al. (2008). Isolation and characterization of a felinine-containing peptide from the blood of the domestic cat (Felis catus).

Sources

Application Notes and Protocols for the Use of N-Boc-L-Felinine in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Frontiers in Peptide Chemistry with N-Boc-L-Felinine

The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug discovery, offering the potential to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. This compound, a derivative of the naturally occurring sulfur-containing amino acid L-felinine, presents a unique building block for the synthesis of novel peptides. Felinine ((2R)-2-amino-3-[(3-hydroxy-1,1-dimethylpropyl)thio]propanoic acid) is found in the urine of felines and is a precursor to a putative pheromone.[1] Its distinct structure, featuring a thioether linkage and a tertiary alcohol, introduces both opportunities and challenges in peptide synthesis.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in solution-phase peptide synthesis. As your Senior Application Scientist, I will elucidate the critical considerations for handling this unique amino acid, from strategic side-chain protection to optimized coupling and deprotection methodologies, and finally, robust purification and characterization techniques. This document is intended for researchers, scientists, and drug development professionals seeking to expand their peptide synthesis toolbox with this intriguing molecule.

Chemical Profile of this compound

A thorough understanding of the chemical properties of this compound is paramount for its successful application.

PropertyValueReference
Chemical Name (2R)-3-(4-hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[2]
CAS Number 879207-98-4[2]
Molecular Formula C13H25NO5S[2]
Molecular Weight 307.41 g/mol [2]
Appearance Typically a white to off-white solidInferred from similar compounds
Solubility Soluble in many organic solvents (e.g., DMF, DCM, THF)Inferred from similar compounds

Strategic Considerations for Incorporating this compound

The unique side chain of felinine, containing both a thioether and a tertiary hydroxyl group, necessitates careful strategic planning to mitigate potential side reactions during peptide synthesis.

Side-Chain Reactivity and Protection Strategy
  • Thioether Moiety: The thioether linkage in felinine is analogous to that in methionine. Thioethers are generally stable under standard peptide coupling conditions.[3][4] However, during the acidic conditions of Boc deprotection using trifluoroacetic acid (TFA), the thioether can be susceptible to S-alkylation by carbocations generated from the Boc group or other protecting groups.[5][6] While this is a known side reaction for methionine, the steric hindrance around the sulfur atom in felinine may offer some degree of protection. Nevertheless, the use of scavengers, such as triisopropylsilane (TIS) and water, in the TFA cleavage cocktail is highly recommended to suppress this side reaction.[5]

  • Tertiary Hydroxyl Group: Tertiary alcohols are generally less reactive than primary or secondary alcohols and may not require protection for many standard coupling reactions.[7] However, they can be sensitive to strong acids and may undergo elimination or other side reactions during repeated TFA exposure for Boc deprotection. To ensure the integrity of the final peptide, especially in the synthesis of longer sequences requiring multiple deprotection cycles, protection of the tertiary hydroxyl group is a prudent measure. A silyl-based protecting group, such as tert-butyldimethylsilyl (TBS), is a suitable option as it can be readily introduced and is stable to the basic conditions of some coupling reactions and can be removed under specific fluoride-based conditions, offering an orthogonal protection strategy.

Workflow for this compound Incorporation

The following diagram illustrates the key decision points and workflow for the incorporation of this compound into a growing peptide chain in solution-phase synthesis.

G cluster_prep Preparation of this compound Derivative cluster_synthesis Solution-Phase Peptide Synthesis Cycle cluster_final Final Deprotection and Purification start This compound protect_OH Side-Chain Protection of Tertiary OH (Optional but Recommended) e.g., TBS-Cl, Imidazole start->protect_OH protected_felinine This compound(O-TBS) protect_OH->protected_felinine coupling Coupling Reaction (e.g., DCC/HOBt or HBTU/DIEA) protected_felinine->coupling peptide_ester Peptide-Ester (C-terminus protected) boc_deprotection Boc Deprotection (e.g., 50% TFA in DCM) peptide_ester->boc_deprotection free_amine_peptide H-Peptide-Ester boc_deprotection->free_amine_peptide free_amine_peptide->coupling new_peptide N-Boc-Felinine(O-TBS)-Peptide-Ester coupling->new_peptide final_deprotection Global Deprotection (e.g., TFA with scavengers for Boc and side chains; TBAF for TBS) new_peptide->final_deprotection crude_peptide Crude Felinine-Peptide final_deprotection->crude_peptide purification Purification (e.g., Flash Chromatography, HPLC) crude_peptide->purification final_product Pure Felinine-Peptide purification->final_product

Caption: Workflow for incorporating this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of this compound into a dipeptide, serving as a model for more complex syntheses.

Protocol 1: C-Terminal Esterification of an Amino Acid

To initiate solution-phase synthesis, the C-terminal amino acid must be protected as an ester, typically a methyl or benzyl ester.

Materials:

  • N-Boc-protected amino acid (e.g., N-Boc-L-Alanine)

  • Methanol (for methyl ester) or Benzyl alcohol (for benzyl ester)

  • Thionyl chloride (SOCl₂) or an acid catalyst (e.g., H₂SO₄)

  • Anhydrous solvent (e.g., Diethyl ether, Dichloromethane)

Procedure (for Methyl Ester using SOCl₂):

  • Suspend the N-Boc-amino acid (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting N-Boc-amino acid methyl ester can be used directly or after purification by flash chromatography.

Protocol 2: Coupling of this compound to a C-Protected Amino Acid

This protocol describes the formation of a dipeptide by coupling this compound (with or without side-chain protection) to an amino acid ester.

Materials:

  • This compound (or its O-TBS derivative) (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-L-Ala-OMe·HCl) (1.0 eq)

  • Coupling reagent (e.g., DCC and HOBt, or HBTU) (1.1 eq)

  • Base (e.g., Diisopropylethylamine - DIEA) (2.0 eq for hydrochloride salt)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

Procedure (using HBTU/DIEA):

  • Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM.

  • Add DIEA (2.0 eq) and stir for 10 minutes at room temperature to neutralize the salt.

  • In a separate flask, dissolve this compound (or its O-TBS derivative) (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq, optional but recommended to suppress racemization) in anhydrous DCM.

  • Add DIEA (1.0 eq) to the this compound solution and stir for 5 minutes to activate the carboxylic acid.

  • Add the activated this compound solution to the neutralized amino acid ester solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by TLC.[9][10]

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography.[2][11][12][13][14]

Protocol 3: N-Terminal Boc Deprotection

This protocol details the removal of the Boc protecting group to liberate the N-terminal amine for subsequent coupling reactions.

Materials:

  • Boc-protected peptide

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane - TIS, water)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected peptide in DCM.

  • Add an equal volume of a pre-prepared TFA solution containing scavengers (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v).

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.

  • Dry the peptide salt under vacuum.

Purification and Characterization

Purification

The purification of felinine-containing peptides can be achieved using standard chromatographic techniques.

  • Flash Chromatography: This is a suitable method for purifying intermediate protected peptides after each coupling step.[2][11][12][13][14] A silica gel column with a gradient of ethyl acetate in hexanes is a common system.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the method of choice for the final purification of the deprotected peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

Characterization

The identity and purity of the synthesized felinine-containing peptides should be confirmed by a combination of analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the peptide.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the peptide and assess its purity.[15][16][17][18][19] Specific resonances corresponding to the felinine side chain should be identifiable.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling - Insufficient activation of this compound- Steric hindrance- Increase reaction time or temperature- Use a more powerful coupling reagent (e.g., HATU)- Ensure anhydrous conditions
Racemization - Over-activation of the carboxylic acid- Presence of a strong base- Add HOBt or another racemization suppressant- Use a weaker base or control the stoichiometry carefully
Side-Chain Alkylation - Generation of carbocations during TFA deprotection- Use a scavenger cocktail (e.g., TFA/TIS/H₂O) during Boc deprotection[5]
Poor Solubility of Peptide - Aggregation of the growing peptide chain- Change the solvent system (e.g., use DMF or a mixture of solvents)- Synthesize the peptide in smaller fragments and ligate them

Conclusion

This compound is a valuable and novel building block for the synthesis of unique peptides with potential applications in drug discovery and chemical biology. While the presence of the thioether and tertiary alcohol in its side chain requires careful consideration and strategic planning, the protocols and guidelines presented in this document provide a robust framework for its successful incorporation into peptide sequences using solution-phase synthesis. By employing appropriate side-chain protection strategies, optimized coupling and deprotection conditions, and rigorous purification and characterization methods, researchers can confidently explore the exciting possibilities offered by this fascinating amino acid.

References

  • Phenomenex. (2019). Flash Purification Methodology for Synthetic Peptides. [Link]

  • Biotage. (n.d.). Achieve Highly Pure Peptides with High Performance Flash Chromatography. [Link]

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  • Morressier. (2017). Improving peptide purification via flash column chromatography by modulating mobile phase pH. [Link]

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  • MDPI. (n.d.). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. [Link]

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  • National Institutes of Health. (n.d.). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. [Link]

  • National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. [Link]

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  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Royal Society of Chemistry. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

  • ResearchGate. (2017). How do you esterify a N-Boc protected amino acid?. [Link]

  • ChemRxiv. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. [Link]

  • Wikipedia. (n.d.). Felinine. [Link]

  • ACS Publications. (n.d.). An Improved Method for the Protection of Carboxylic Acids as 1,1-Dimethylallyl Esters. [Link]

  • National Institutes of Health. (n.d.). A Shortcut to the Synthesis of Peptide Thioesters. [Link]

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  • ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • National Institutes of Health. (2020). Convergent Synthesis of Thioether Containing Peptides. [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • National Institutes of Health. (n.d.). Monitoring coupling of peptides to carrier proteins using biotinylated peptide. [Link]

  • YouTube. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]

  • ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. [Link]

  • ResearchGate. (n.d.). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis. [Link]

  • IJPSR. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. [Link]

Sources

Application Note & Protocol: High-Fidelity TFA Cleavage of the Boc Group from N-Boc-L-felinine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of L-Felinine and the Necessity for Precise Deprotection

L-Felinine, a unique sulfur-containing amino acid found in the urine of felines, is a molecule of growing interest in chemical biology and diagnostics.[1][2][3] As a derivative of cysteine, its structure features a thioether linkage to a tertiary alcohol moiety, presenting specific challenges during chemical synthesis and manipulation.[2] The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group for the amine functionality of amino acids due to its stability in various conditions and its straightforward removal under acidic conditions.[4][5][]

Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection, favored for its effectiveness and volatility, which simplifies product isolation.[4][7] However, the acidic cleavage of the Boc group generates a highly reactive tert-butyl cation, which can lead to unwanted side reactions, particularly with nucleophilic residues such as the sulfur atom in L-felinine.[8][9][10] This application note provides a detailed protocol for the efficient and clean cleavage of the Boc group from N-Boc-L-felinine, with a special focus on mitigating side reactions to ensure high purity of the final product.

Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group by TFA is an acid-catalyzed process that proceeds via a well-established four-step mechanism:[4][11]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.

  • Formation of a Tert-butyl Cation: This protonation destabilizes the carbamate, leading to the departure of a stable tert-butyl cation and the formation of a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.

  • Amine Salt Formation: The newly liberated free amine is then protonated by the excess TFA to yield the corresponding trifluoroacetate salt.

Diagram of the TFA-Mediated Boc Deprotection Mechanism:

TFA Mediated Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cation Formation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine This compound Protonated_Boc Protonated this compound Boc_Amine->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-butyl cation Protonated_Boc->tBu_Cation Free_Amine L-felinine (free amine) Carbamic_Acid->Free_Amine CO2 CO₂ (gas) Carbamic_Acid->CO2 Amine_Salt L-felinine TFA Salt Free_Amine->Amine_Salt + TFA

Caption: Mechanism of TFA-mediated Boc deprotection.

Critical Considerations for L-Felinine: The Role of Scavengers

The thioether moiety in L-felinine, analogous to that in methionine and cysteine derivatives, is susceptible to alkylation by the tert-butyl cation generated during deprotection.[8][9][12] This side reaction, known as S-tert-butylation, results in a modified and often inseparable impurity. To prevent this, the addition of "scavengers" to the TFA cleavage cocktail is essential. Scavengers are nucleophilic species that competitively trap the electrophilic tert-butyl cations.[13]

For sulfur-containing amino acids, a combination of scavengers is often employed for optimal results.[8][14]

ScavengerFunctionRecommended Concentration
Triisopropylsilane (TIS) A hindered silane that acts as a reducing agent and an efficient cation scavenger.[15][16]2.5 - 5% (v/v)
Water Hydrolyzes any residual trifluoroacetic anhydride (TFAA) in the TFA and can act as a scavenger.[17]2.5 - 5% (v/v)
Thioanisole An aromatic thiol ether that is an effective scavenger for cations.[8][10]2 - 5% (v/v)
1,2-Ethanedithiol (EDT) A dithiol that is a potent scavenger, particularly for protecting tryptophan, but also effective for sulfur-containing residues.[8][13]1 - 2.5% (v/v)

Given the structure of L-felinine, a recommended scavenger cocktail would be a mixture of TFA, TIS, and water. For particularly sensitive reactions or if S-alkylation is still observed, the addition of thioanisole can be beneficial.

Experimental Protocol: TFA Cleavage of this compound

This protocol is designed for the solution-phase deprotection of this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Experimental Workflow Diagram:

Experimental Workflow A 1. Dissolve this compound in DCM B 2. Cool to 0°C in an ice bath A->B C 3. Prepare and add TFA/Scavenger Cocktail B->C D 4. Stir at 0°C to Room Temperature C->D E 5. Monitor Reaction by TLC/LC-MS D->E F 6. Concentrate in vacuo E->F G 7. Aqueous Workup (NaHCO₃, Brine) F->G H 8. Dry Organic Layer (Na₂SO₄) G->H I 9. Purify (e.g., Crystallization, Chromatography) H->I

Caption: Experimental workflow for Boc deprotection.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0°C.

  • Preparation of Cleavage Cocktail: In a separate vial, prepare the cleavage cocktail. A common and effective mixture is 95:2.5:2.5 (v/v/v) TFA:TIS:Water . Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Deprotection Reaction: Slowly add the cleavage cocktail to the stirred solution of this compound at 0°C. The volume of the cocktail should be sufficient to achieve a final TFA concentration of 20-50% (v/v) in the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Workup - TFA Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting oil or solid is the L-felinine trifluoroacetate salt.

  • Neutralization and Extraction (Optional, for free amine):

    • Dissolve the residue in deionized water and cool in an ice bath.

    • Slowly add saturated aqueous sodium bicarbonate solution until the pH is basic (pH 8-9).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine of L-felinine.

  • Purification: The crude L-felinine (as the TFA salt or free amine) can be further purified by crystallization, precipitation from a solvent/anti-solvent system (e.g., dissolving in methanol and precipitating with cold diethyl ether), or by column chromatography on silica gel or an appropriate ion-exchange resin.[18][19]

Troubleshooting and Optimization

  • Incomplete Deprotection: If the reaction does not go to completion, increase the reaction time or the concentration of TFA. Ensure that the TFA used is fresh and not degraded.

  • Presence of S-tert-butylated Side Product: If LC-MS analysis indicates the formation of a product with a mass increase of 56 Da, this is likely the S-tert-butylated side product.[8] To mitigate this, increase the concentration of scavengers (particularly TIS or thioanisole) or perform the reaction at a lower temperature for a longer duration.

  • Product Isolation: L-felinine is a relatively polar amino acid and may have some solubility in water.[1] During aqueous workup, ensure thorough extraction with an appropriate organic solvent. Saturation of the aqueous layer with sodium chloride can help to improve extraction efficiency.

Conclusion

The TFA-mediated cleavage of the Boc group from this compound is a robust and efficient transformation when appropriate precautions are taken. The key to a successful deprotection with high fidelity is the judicious use of a scavenger cocktail to intercept the reactive tert-butyl cation and prevent the alkylation of the sulfur atom. The protocol and considerations outlined in this application note provide a comprehensive guide for researchers to obtain high-purity L-felinine for their downstream applications.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]

  • Rasmussen, J. H., et al. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Reduction of cysteine- S -protecting groups by triisopropylsilane. Request PDF. Retrieved from [Link]

  • Chemsrc. (n.d.). L-FELININE | CAS#:471-09-0. Retrieved from [Link]

  • Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH. Retrieved from [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • National Center for Biotechnology Information. (n.d.). Felinine. PubChem Compound Database. Retrieved from [Link]

  • New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Semantic Scholar. Retrieved from [Link]

  • Rutherfurd, S. M., et al. (2007). Felinine stability in the presence of selected urine compounds. PubMed. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega - ACS Publications. Retrieved from [Link]

  • General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. Retrieved from [Link]

  • How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? ResearchGate. Retrieved from [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH. Retrieved from [Link]

Sources

Application Note: Monitoring N-Boc-L-felinine Coupling Efficiency with the Kaiser Test

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Incorporating Unique Amino Acids in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the construction of complex sequences with high fidelity. A cornerstone of successful SPPS is the rigorous monitoring of each coupling and deprotection step to ensure the integrity of the final peptide product. The Kaiser test, a highly sensitive colorimetric assay for detecting primary amines, has long been an indispensable tool for this purpose.[1][2] A positive result, characterized by the formation of a deep blue color known as Ruhemann's purple, indicates the presence of unreacted N-terminal amines, signaling an incomplete coupling reaction.[3]

While the Kaiser test is robust for standard amino acids, its application to non-canonical or sterically hindered residues requires careful consideration and optimization. This is particularly true for N-Boc-L-felinine, a unique sulfur-containing amino acid found in the urine of felines.[4][5] The bulky tert-butoxycarbonyl (Boc) protecting group, combined with the branched thioether side chain of felinine, presents significant steric hindrance that can impede coupling reactions and complicate their monitoring.[6][7] This application note provides a detailed protocol and expert insights for effectively utilizing the Kaiser test to monitor the coupling efficiency of this compound in SPPS, addressing potential challenges and offering robust troubleshooting strategies.

Scientific Principle of the Kaiser Test

The Kaiser test is based on the reaction of ninhydrin with primary amines. In a multi-step process at elevated temperatures, the primary amine of an unreacted amino acid on the solid support reacts with two molecules of ninhydrin. This reaction leads to the oxidative deamination of the amino acid, producing ammonia, carbon dioxide, an aldehyde, and a reduced form of ninhydrin. The liberated ammonia then condenses with another molecule of ninhydrin and the reduced ninhydrin to form the intensely colored chromophore, Ruhemann's purple.[8] The intensity of the blue color is directly proportional to the amount of free primary amine present on the resin, providing a qualitative or semi-quantitative measure of coupling completion.[9]

Workflow for Monitoring this compound Coupling

The following diagram illustrates the key decision points in the SPPS workflow when incorporating this compound and utilizing the Kaiser test for monitoring.

SPPS_Workflow SPPS Workflow for this compound Coupling start Start: Resin with free N-terminal amine coupling Couple this compound start->coupling wash Wash Resin (e.g., DMF) coupling->wash kaiser_test Perform Kaiser Test wash->kaiser_test interpret Interpret Results kaiser_test->interpret negative Negative Result (Yellow/Colorless) interpret->negative Complete Coupling positive Positive Result (Blue/Purple) interpret->positive Incomplete Coupling deprotection Proceed to N-Boc Deprotection negative->deprotection recouple Recouple this compound positive->recouple recouple->wash cap Cap Unreacted Amines (e.g., Acetic Anhydride) recouple->cap If still positive cap->deprotection end Continue Synthesis deprotection->end

Caption: Workflow for SPPS incorporating this compound with Kaiser test monitoring.

Detailed Protocol for the Kaiser Test

This protocol is optimized for monitoring the coupling of sterically hindered amino acids like this compound.

Reagent Preparation

Prepare the following three solutions:

  • Reagent A (KCN/Pyridine):

    • Dissolve 16.5 mg of potassium cyanide (KCN) in 25 mL of deionized water.

    • Dilute 1.0 mL of this KCN solution with 49 mL of pyridine.

    • Note: Pyridine should be freshly distilled from ninhydrin for best results. This solution is highly toxic and should be handled with extreme care in a fume hood.

  • Reagent B (Ninhydrin/n-Butanol):

    • Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Reagent C (Phenol/n-Butanol):

    • Dissolve 40 g of phenol in 20 mL of n-butanol.

Store all reagents in well-sealed, amber glass bottles in a refrigerator. Reagent A should be prepared fresh weekly.

Testing Procedure
  • Sample Collection: After the coupling reaction of this compound, thoroughly wash a small sample of the peptide-resin (approximately 10-15 beads) with dimethylformamide (DMF) to remove any residual reagents.

  • Reaction Setup: Place the washed resin beads into a small, clean test tube.

  • Reagent Addition: Add 2-3 drops of each Reagent A, Reagent B, and Reagent C to the test tube.

  • Heating: Heat the test tube in a heating block or a boiling water bath at 110-120°C for 5 minutes.[10]

    • Critical Note: Avoid overheating, as this can lead to the degradation of the Boc protecting group or the Fmoc group (if used in a hybrid strategy), resulting in a false positive result.[3][8]

  • Observation: Remove the test tube from the heat source and allow it to cool slightly. Observe the color of the resin beads and the solution.

Interpretation of Results

The color of both the resin beads and the surrounding solution provides crucial information about the coupling efficiency.

Color of Resin BeadsColor of SolutionInterpretationRecommended Action
Yellow / ColorlessYellow / ColorlessComplete Coupling: No significant amount of free primary amine is present.Proceed to the next step (N-Boc deprotection).
Blue / PurpleBlue / PurpleIncomplete Coupling: A significant amount of unreacted primary amine remains.Perform a second coupling (recouple) with fresh reagents.
Yellow / ColorlessBlue / PurpleNearly Complete Coupling: Most of the primary amines on the resin have reacted, but some unreacted amino acid may be present in the solution.Consider extending the coupling time or proceeding with caution. For critical syntheses, a recoupling step is advised.
Blue / PurpleYellow / ColorlessSignificantly Incomplete Coupling: The coupling reaction has not proceeded efficiently on the solid support.Recoupling is necessary. Re-evaluate coupling conditions (reagents, time, temperature).

Troubleshooting and Special Considerations for this compound

The unique structure of this compound warrants special attention during the Kaiser test.

IssuePotential Cause(s)Recommended Solution(s)
False Negative Result Steric Hindrance: The bulky N-Boc group and the felinine side chain may restrict access of the ninhydrin reagent to the N-terminal amine, especially in the context of a growing peptide chain or resin aggregation.[3][6]- Double Check with a Recoupling: For the first few couplings involving this compound, it is prudent to perform a recoupling step even with a negative Kaiser test to ensure complete reaction. - Alternative Monitoring: Consider using a more sensitive or different monitoring technique, such as the bromophenol blue test, for difficult couplings.[9][11]
False Positive Result Boc-Group Lability: Although more stable than Fmoc, the Boc group can be partially cleaved under excessive heating in the presence of pyridine, exposing a primary amine.[12] Thioether/Alcohol Reactivity: While unlikely to directly produce a blue color, the thioether or tertiary alcohol in the felinine side chain could potentially undergo side reactions at high temperatures, leading to ambiguous color changes.- Strict Temperature Control: Adhere strictly to the recommended heating time and temperature (5 minutes at 110-120°C). - Fresh Reagents: Ensure that the Kaiser test reagents, particularly the KCN/pyridine solution, are fresh to avoid side reactions from degradation products.
Ambiguous Color (e.g., greenish or brownish) Incomplete Washing: Residual coupling reagents or scavengers can interfere with the ninhydrin reaction. Side Reactions: The unique functional groups of felinine might lead to non-standard color development under the test conditions.- Thorough Washing: Ensure the resin beads are meticulously washed with DMF before performing the test. - Run Positive and Negative Controls: Always run a positive control (resin with a deprotected N-terminus) and a negative control (resin after a known complete coupling) alongside your sample to have a clear color reference.

Advanced Strategies for Difficult Couplings

If the Kaiser test repeatedly indicates incomplete coupling of this compound, consider the following strategies:

  • Use of Stronger Coupling Reagents: For sterically hindered amino acids, more potent coupling reagents such as HATU, HCTU, or PyBOP may be necessary to achieve complete coupling.[9]

  • Extended Coupling Times: Increasing the reaction time can help to drive the coupling to completion.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-50°C) can sometimes overcome steric hindrance, but this should be done with caution to avoid racemization.

  • Solvent Choice: In cases of peptide aggregation, switching from DMF to a more chaotropic solvent like N-methyl-2-pyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (DMSO) can improve coupling efficiency.

  • Capping: If recoupling fails to yield a negative Kaiser test, it is essential to cap the unreacted amines with a reagent like acetic anhydride. This prevents the formation of deletion peptide impurities, which can be difficult to separate during purification.[6][8]

Conclusion

The Kaiser test remains a valuable and practical tool for monitoring the efficiency of peptide coupling reactions in SPPS. When incorporating challenging amino acids like this compound, a thorough understanding of the test's principles and potential limitations is crucial for accurate interpretation of the results. By adhering to a carefully controlled protocol, being mindful of the unique steric and chemical properties of this compound, and employing robust troubleshooting strategies, researchers can confidently ensure the fidelity of their peptide synthesis and the successful incorporation of this unique amino acid into their target sequences.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164607, Felinine. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Shobanov, Y., Zayats, V., & Vdovichenko, K. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins.
  • Fiveable. (n.d.). Kaiser Test Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Ayoup, M. S., Cordes, D. B., Slawin, A. M. Z., & O'Hagan, D. (2015). Fluorine containing amino acids: synthesis and peptide coupling of amino acids containing the all-cis tetrafluorocyclohexyl motif. Organic & Biomolecular Chemistry, 13(20), 5621-5624.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Yield with N-Boc-L-Felinine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Boc-L-felinine applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the peptide coupling of this unique and sterically demanding amino acid. Our goal is to provide you with in-depth, field-proven insights to optimize your synthetic protocols and achieve high coupling yields.

Introduction to the Challenges of this compound Coupling

This compound, a derivative of the naturally occurring amino acid found in feline urine, presents unique challenges in peptide synthesis.[1][2][3][4] Its bulky tertiary alcohol side chain results in significant steric hindrance, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This often leads to low coupling yields and the formation of deletion sequences.[5][6][7][8][9] This guide will address the most common issues encountered during the coupling of this compound and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing a very low coupling yield when using standard coupling reagents with this compound. What is the likely cause and how can I improve it?

Answer:

Low coupling efficiency with this compound is most commonly attributed to the steric hindrance imposed by its bulky side chain. Standard coupling reagents may not be potent enough to overcome this steric barrier effectively.

Core Causality: The tertiary alcohol moiety in the felinine side chain creates a sterically crowded environment around the carboxylic acid, making it difficult for the N-terminal amine of the peptide to attack the activated ester intermediate.

Troubleshooting Workflow:

G cluster_0 Initial Low Yield cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Optimization cluster_3 Advanced Strategies start Low Coupling Yield with Standard Reagents reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, PyAOP, COMU) start->reagent double_couple Perform a Double Coupling reagent->double_couple If yield is still suboptimal extend_time Extend Coupling Time double_couple->extend_time If further improvement is needed solvent Optimize Solvent System (e.g., NMP, or DCM/DMF/NMP mixture) extend_time->solvent temp Increase Reaction Temperature (with caution for racemization) solvent->temp acyl_fluoride Consider Acyl Fluoride Formation temp->acyl_fluoride For extremely difficult couplings

Sources

optimizing coupling time for sterically hindered N-Boc-L-felinine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for peptide synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges with the peptide coupling of N-Boc-L-felinine. The unique steric challenges posed by this amino acid derivative require specific strategies to ensure high coupling efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound slow or resulting in low yield?

A1: The primary challenge with this compound coupling is significant steric hindrance.[1] This arises from two structural features:

  • The N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is exceptionally bulky and physically obstructs the approach of the activated carboxyl group to the reacting N-terminal amine of the growing peptide chain.[2][3]

  • The Felinine Side Chain: The felinine side chain, S-(3-hydroxy-1,1-dimethylpropyl), contains a tertiary carbon attached to the sulfur atom, which adds to the steric congestion around the alpha-carbon.[4][5]

This combined steric bulk dramatically slows down the kinetics of amide bond formation, often leading to incomplete reactions when using standard coupling protocols.[1][6] The successful incorporation of such hindered amino acids depends on both the reactivity of the activated carboxyl group and the steric accessibility of the amine nucleophile.[6]

Q2: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?

A2: For sterically demanding couplings, standard carbodiimide reagents like DCC or DIC used alone are often inefficient.[7] It is crucial to switch to more potent onium salt-based reagents (uronium or phosphonium salts) that generate highly reactive active esters.[2]

  • Uronium/Aminium Salts: Reagents such as HATU , HCTU , and COMU are highly recommended.[8]

    • HATU is frequently cited as one of the most effective reagents for difficult couplings due to the formation of a highly reactive OAt-ester intermediate, which can overcome significant steric barriers and carries a low risk of racemization.[2][9][10]

    • COMU is a newer-generation uronium salt with coupling efficiency comparable to HATU.[9] It offers the advantages of being non-explosive and having better solubility, making it a safer and often more practical alternative.[8][9]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also powerful choices for hindered couplings.[8] They are known for their high reactivity and do not carry the risk of N-terminal guanidinylation, a potential side reaction with uronium salts if used in excess.[2][8]

The selection of a powerful in-situ activating reagent is critical as they facilitate fast reactions, even between sterically hindered amino acids, and are generally free of side reactions.

Comparative Guide to Recommended Coupling Reagents
Coupling ReagentClassRelative ReactivityRisk of RacemizationKey Considerations
HATU Aminium/Uronium SaltVery HighLowHighly efficient for hindered couplings; its use of HOAt provides anchimeric assistance to the reaction.[10] Requires a non-nucleophilic base like DIPEA.
HCTU Aminium/Uronium SaltHighLowA highly efficient and more cost-effective alternative to HATU.[2]
COMU Aminium/Uronium SaltVery HighLowThird-generation uronium reagent based on OxymaPure; safer than HOBt/HOAt-based reagents with excellent solubility and efficiency.[8][9]
PyBOP Phosphonium SaltHighLowEffective for hindered residues; byproducts are generally less problematic than older phosphonium reagents like BOP.[11]
PyAOP Phosphonium SaltVery HighLowThe aza-derivative of PyBOP, often demonstrating superior performance and higher coupling yields in difficult cases.[8]
Q3: How can I minimize racemization during the coupling of this compound?

A3: Racemization, the loss of stereochemical integrity at the alpha-carbon, is a significant risk during the activation of the carboxyl group.[8][12] To suppress this side reaction:

  • Use Additives: Modern coupling reagents already incorporate additives. HATU includes HOAt (1-hydroxy-7-azabenzotriazole), and COMU includes Oxyma Pure®. These additives form active esters that are highly reactive yet less prone to racemization than other intermediates.[8][12] If using a carbodiimide like DIC, the addition of Oxyma Pure is crucial.[7]

  • Control the Base: Employ a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine .[2][12] Use the minimum amount of base necessary to facilitate the reaction, as excess base can promote the formation of an oxazolone intermediate, which is a key pathway for racemization.[12] In cases with a markedly increased risk of racemization, the weaker base collidine is recommended.[9]

Q4: How do I monitor the reaction to confirm the coupling is complete?

A4: For Solid-Phase Peptide Synthesis (SPPS), it is essential to monitor the disappearance of free primary amines on the resin after the coupling step. The Kaiser test (ninhydrin test) is the most common and highly sensitive method for this purpose.[10]

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines, meaning the coupling is incomplete.

  • Negative Result (Yellow/Colorless Beads): Indicates that the coupling is complete, and no free primary amines remain.[10][11]

A negative Kaiser test is a reliable indicator to proceed to the next deprotection and coupling cycle.

Q5: My Kaiser test is still positive after the initial coupling. What are my next steps?

A5: A positive Kaiser test requires immediate action to avoid the synthesis of deletion sequences. The following troubleshooting workflow is recommended.

G start Positive Kaiser Test (Incomplete Coupling) double_couple Perform a 'Double Couple' (Repeat coupling with fresh reagents) start->double_couple extend_time Optional: Increase reaction time and/or temperature (e.g., 40°C) double_couple->extend_time Consider for very difficult cases re_test Perform Kaiser Test Again double_couple->re_test capping Perform Capping (e.g., Acetic Anhydride/DIPEA) re_test->capping Positive proceed Negative Test: Proceed to Next Cycle re_test->proceed Negative capped_test Verify Capping (Kaiser test should be negative) capping->capped_test capped_test->proceed

Caption: HATU-mediated activation and coupling workflow.

Protocol 2: Kaiser (Ninhydrin) Test for Reaction Monitoring

This protocol is for the qualitative detection of primary amines on the resin. [10] Reagents:

  • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.

  • Reagent B: 40 g of phenol in 20 mL of n-butanol.

  • Reagent C: 1.0 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.

Procedure:

  • Place a small sample of resin beads (10-20 beads) into a small glass test tube.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Intense Blue/Purple: Incomplete coupling (positive result).

    • Yellow/Colorless: Complete coupling (negative result).

References

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022-09-20). Synform.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • An electronic effect on protein structure.Protein Science - PMC - NIH.
  • Optimizing coupling reagents for sterically hindered Boc-L-proline.Benchchem.
  • Highly Sterically Hindered Peptide Bond Form
  • Synthesis of Peptides with the Formation of Highly Sterically Hindered Peptide Bonds.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04). Bachem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025-08-06). Request PDF.
  • Peptide Coupling Reagents Guide.Sigma-Aldrich.
  • Troubleshooting guide for peptide coupling reactions with hindered amino acids.Benchchem.
  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.ScienceDirect.
  • dealing with incomplete coupling in solid-phase peptide synthesis.Benchchem.
  • Procedures to Improve Difficult Couplings. (2025-08-10).
  • troubleshooting low yield in N-Boc-MeVal peptide synthesis.Benchchem.
  • A Comparative Guide to the Efficiency of Boc-L-Valine Coupling Reactions.Benchchem.
  • This compound Industrial Grade.Echemi.
  • Boc-L-Valine chemical properties and structure.Benchchem.
  • Recent development of peptide coupling reagents in organic synthesis.Royal Society of Chemistry.
  • Felinine.Wikipedia.

Sources

Technical Support Center: Purification of N-Boc-L-Felinine Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-Boc-L-felinine containing peptides. The unique structure of felinine, a sulfur-containing amino acid naturally found in felines, combined with the hydrophobic N-terminal Boc protecting group, presents a distinct set of challenges during purification.[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these complexities, optimize your purification workflows, and achieve high-purity peptide products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when approaching the purification of these specialized peptides.

Q1: What makes the purification of this compound peptides so challenging?

A1: The challenges are multi-faceted and stem from the combined properties of the felinine residue and the N-terminal Boc group:

  • Increased Hydrophobicity: The tert-butyloxycarbonyl (Boc) group is inherently bulky and nonpolar.[3][4][5] When added to a peptide that also contains the felinine residue—itself possessing a thioether and a dimethylpropyl group—the overall hydrophobicity of the molecule increases significantly.[1][6] This leads to strong retention on standard reversed-phase HPLC (RP-HPLC) columns, often requiring high concentrations of organic solvent for elution.[5]

  • Oxidation Potential: The thioether linkage in the felinine side chain is susceptible to oxidation, similar to methionine.[7] This can occur during synthesis, cleavage, or even during purification if solvents are not properly degassed. Oxidation leads to the formation of sulfoxide (+16 Da) and sulfone (+32 Da) impurities, which are difficult to separate from the target peptide due to their similar chromatographic behavior.

  • Solubility and Aggregation: Highly hydrophobic peptides, especially those with protecting groups, often exhibit poor solubility in the aqueous mobile phases used for RP-HPLC.[5][8] This can lead to sample precipitation upon injection, column clogging, poor peak shape, and reduced recovery.[9][10]

  • Synthetic Impurities: Standard solid-phase peptide synthesis (SPPS) can generate closely related impurities, such as deletion sequences or byproducts from coupling reagents.[7][11][12] The similar nature of these impurities to the target peptide makes chromatographic separation a significant hurdle.

Q2: What are the most common impurities I should expect and how do I identify them?

A2: The most common impurities can be traced back to the synthesis process and the chemical nature of the peptide. Mass spectrometry (MS) is an indispensable tool for their identification.[13][14][15]

Impurity TypeMass DifferenceCommon CauseIdentification Method
Oxidized Peptide +16 Da (Sulfoxide)Air exposure, non-degassed solvents, prolonged storage.LC-MS
+32 Da (Sulfone)
Deletion Sequence Varies (mass of one amino acid)Incomplete coupling during SPPS.LC-MS/MS Sequencing
Incomplete Deprotection Varies (mass of a side-chain protecting group)Inefficient final cleavage/deprotection.LC-MS
N-Acylurea Adduct Varies (e.g., +113 Da for DIC)Side reaction with carbodiimide coupling reagents.[5]LC-MS
Racemization 0 Da (isomeric)Non-optimized coupling conditions.[7][16]Chiral Chromatography, NMR
Q3: What is a good starting point for my RP-HPLC purification method?

A3: For this compound peptides, a robust starting point is crucial. Due to their hydrophobicity, you will likely need a stronger organic mobile phase and a shallower gradient than for more hydrophilic peptides.

  • Column: A C18 stationary phase is the standard choice.[17] Consider one with a pore size of 100-150 Å for typical peptides.[18]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

  • Gradient: Start with a shallow gradient to ensure good separation. For example, 20-60% B over 40 minutes. The high initial percentage of B helps maintain peptide solubility.

  • Flow Rate: For a standard analytical column (e.g., 4.6 mm ID), start with 1.0 mL/min. For preparative columns, scale accordingly.[18]

  • Detection: 214 nm and 280 nm. The 214 nm wavelength detects the peptide backbone, while 280 nm is useful if your sequence contains aromatic residues like Trp, Tyr, or Phe.

Always perform an initial analytical run to scout for the optimal gradient before moving to a preparative scale.

Section 2: In-Depth Troubleshooting Guides

This section provides structured solutions to specific problems you may encounter during purification.

Problem 1: Low Purity and Co-eluting Impurities

You've run your preparative HPLC, but the collected fractions show low purity, with the target peptide co-eluting with one or more contaminants.

Workflow: Diagnosing and Resolving Co-elution ```dot

G cluster_start Initial Observation cluster_analysis Analysis Step cluster_decision Identify Impurity cluster_solutions Corrective Actions start Low Purity / Co-elution in Main Peak analyze Analyze by LC-MS start->analyze decision What is the mass of the co-eluting peak? analyze->decision sol_oxidized Oxidized Species (+16/+32 Da) - Degas mobile phases - Add antioxidant (e.g., DTT) to sample - Use fresh solvents decision->sol_oxidized +16 or +32 Da sol_deletion Deletion Sequence - Optimize coupling time/reagents in SPPS - Use a shallower HPLC gradient - Try a different column selectivity (e.g., C8 or Phenyl) decision->sol_deletion Mass of an AA sol_other Other Impurity - Check synthesis for side reactions - Modify mobile phase pH (if compatible) - Explore alternative chromatography (e.g., Ion Exchange) decision->sol_other Other/Unknown

Sources

incomplete Boc deprotection of N-Boc-L-felinine side chain

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for challenges related to the acid-mediated deprotection of N-Boc-L-felinine and its derivatives. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the specific complexities introduced by the felinine side chain.

Introduction: The Challenge of the Felinine Side Chain

L-Felinine, an S-substituted cysteine derivative, presents unique challenges during the standard acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) protecting group.[1] Its side chain contains both a nucleophilic sulfur atom and a sterically demanding tertiary alkyl group (a gem-dimethyl motif). This combination can lead to incomplete deprotection and the formation of stubborn side products, complicating downstream purification and analysis.

This guide is structured to address these issues head-on, providing the mechanistic rationale behind the problems and offering field-proven solutions to ensure clean, efficient deprotection.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common issues encountered during the N-Boc deprotection of L-felinine derivatives in a direct question-and-answer format.

Q1: My standard deprotection with 20-50% TFA in DCM is sluggish and incomplete. HPLC/MS analysis shows a significant amount of starting material remaining even after extended reaction times. What is the underlying cause?

A1: This is a classic symptom of a reaction hindered by the substrate's unique structure. There are two primary causes:

  • Steric Hindrance: The felinine side chain features a bulky tertiary carbon adjacent to the sulfur atom. This steric bulk can physically impede the approach of trifluoroacetic acid (TFA) to the N-terminal Boc group, slowing the rate of the cleavage reaction.[2] While the Boc group itself is sterically large, the local environment of the amino acid plays a crucial role in deprotection kinetics.

  • Insufficient Acid Strength: For particularly stubborn Boc groups, a standard 20-50% TFA solution may not be sufficiently acidic to drive the reaction to completion in a reasonable timeframe.[2] The effective acidity can also be reduced by the presence of water in the reagents.[2]

Q2: My LC-MS analysis shows the desired product, but also a significant peak with a mass increase of +56 Da. What is this impurity?

A2: A mass increase of +56 Da is the hallmark of tert-butylation, a common side reaction during Boc deprotection.[3] The mechanism of Boc removal proceeds through the formation of a highly reactive tert-butyl cation (t-Bu⁺).[4][5] The thioether in the felinine side chain is a soft nucleophile and is highly susceptible to alkylation by this electrophilic cation, resulting in the formation of an irreversible S-tert-butylated sulfonium salt.[6][7] This side product is often difficult to separate chromatographically from the desired product.

Q3: How can I prevent S-alkylation and drive the deprotection to completion?

A3: The key is to modify your cleavage cocktail to include "scavengers." These are reagents that rapidly and irreversibly trap the tert-butyl cation before it can alkylate your peptide.[6] For a sulfur-containing amino acid like felinine, a carefully chosen scavenger is critical.

  • Recommended Scavenger: Triisopropylsilane (TIS) is an excellent choice. It acts as a hydride donor to reduce the tert-butyl cation to inert isobutane. Its bulky isopropyl groups prevent it from interfering with other common protecting groups.

  • Alternative Scavenger: Thioanisole is also effective for protecting sulfur-containing residues like methionine and cysteine, and by extension, felinine.[3][8] It acts as a sacrificial nucleophile, becoming alkylated in place of your target molecule.

Combining an effective scavenger with optimized reaction conditions is the most robust strategy for achieving clean deprotection.

Experimental Protocols & Methodologies

Here we provide detailed, step-by-step protocols designed to overcome the challenges of this compound deprotection.

Protocol 1: Optimized TFA Cleavage with a Scavenger Cocktail

This is the recommended starting point for achieving clean and complete deprotection.

  • Preparation: Ensure all reagents are fresh and anhydrous where possible. Prepare the cleavage cocktail immediately before use in a well-ventilated fume hood.

  • Cleavage Cocktail Formulation:

    • Reagent T (TIS-based): 95% Trifluoroacetic Acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS) (v/v/v).[9][10]

    • Rationale: This is a highly effective general-purpose cocktail. TIS scavenges carbocations, while water helps suppress side reactions on residues like tryptophan (if present).[8]

  • Deprotection Reaction: a. Dissolve the this compound substrate in a minimal amount of Dichloromethane (DCM), if necessary for solubility. b. Add the cleavage cocktail (approx. 10 mL per 100 mg of substrate). c. Stir the reaction mixture at room temperature for 2-3 hours.[9] d. Monitor Progress: After 2 hours, take a small aliquot, quench it in a vial of cold diethyl ether, and analyze the crude material by HPLC or LC-MS to check for remaining starting material. Extend the reaction time to 4 hours if necessary.[9]

  • Work-up and Isolation: a. Once the reaction is complete, concentrate the solution under a stream of nitrogen or via rotary evaporation to remove the bulk of the TFA. b. Add cold diethyl ether to the concentrated residue to precipitate the deprotected amine salt. c. Isolate the product by centrifugation or filtration, wash with additional cold ether, and dry under vacuum.[10]

Protocol 2: Alternative Deprotection with HCl in Dioxane

For substrates that are particularly sensitive to TFA or when orthogonal deprotection is required, HCl in dioxane offers a potent alternative.[10]

  • Reagent: Use a commercially available solution of 4M HCl in 1,4-dioxane.

  • Deprotection Reaction: a. Dissolve the this compound substrate in a minimal amount of anhydrous 1,4-dioxane. b. Add the 4M HCl/dioxane solution (typically 10-20 equivalents). c. Stir at room temperature for 1-4 hours. The reaction is often faster than with TFA but should still be monitored.

  • Work-up: a. Remove the solvent and excess HCl under vacuum. Co-evaporation with a non-reactive solvent like toluene can help remove the last traces of acid.[10] b. Precipitate the resulting hydrochloride salt with cold diethyl ether as described in Protocol 1.

Protocol 3: Analytical Verification Workflow

Rigorous analytical chemistry is essential to confirm the success of your deprotection.

  • Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS).[11]

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Analysis:

    • Inject a sample of your crude reaction mixture.

    • Confirm Deprotection: Look for the disappearance of the peak corresponding to your starting material and the appearance of a new, typically earlier-eluting (more polar) product peak.[11]

    • Verify Mass: The product peak in the mass spectrum should correspond to the expected molecular weight of the deprotected L-felinine derivative. The Boc-protected starting material will have a mass that is 100.07 Da higher.

    • Check for Side Products: Scrutinize the chromatogram for peaks with a mass of [M+57] (from tert-butyl trifluoroacetate adduct) or [M+56] (from S-alkylation), where M is the mass of your desired product.[3]

Data Summary and Visualization

Table 1: Comparison of Deprotection Cocktails
Reagent CocktailComposition (v/v/v)Key AdvantagesPotential Issues
Standard TFA/DCM 50% TFA, 50% DCMSimple to prepare.High risk of S-alkylation; may be incomplete.
Reagent T 95% TFA, 2.5% H₂O, 2.5% TISExcellent carbocation scavenging, minimizes S-alkylation.[8]TIS is essential; TFA is corrosive.
Reagent K 82.5% TFA, 5% H₂O, 5% Phenol, 5% Thioanisole, 2.5% EDT"Universal" cocktail for very sensitive peptides.[12]Malodorous; complex to prepare; overkill for many substrates.
4M HCl/Dioxane 4M HCl in DioxaneStronger acid, can be faster; alternative to TFA.[10]Dioxane is a peroxide former; requires anhydrous conditions.
Diagrams

Deprotection_Mechanism cluster_0 Boc Deprotection Pathway cluster_1 Side Reaction & Scavenging N-Boc-Felinine N-Boc-Felinine Protonated_Boc Protonated Intermediate N-Boc-Felinine->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - t-Bu+ Deprotected_Amine Felinine-NH3+ Carbamic_Acid->Deprotected_Amine - CO2 tBu_Cation tert-Butyl Cation (t-Bu+) S_Alkylation S-Alkylated Side Product (+56 Da) tBu_Cation->S_Alkylation Attacks Felinine Sulfur Trapped_Cation Inert Product tBu_Cation->Trapped_Cation Trapped by Scavenger Scavenger Scavenger (TIS) Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection and scavenger intervention.

Troubleshooting_Workflow cluster_solutions Recommended Solutions Start Start: Deprotection Reaction Check_Crude Analyze Crude by LC-MS Start->Check_Crude Is_Complete Is Deprotection Complete? Check_Crude->Is_Complete Check_Side_Products Side Products >5%? (e.g., +56 Da) Is_Complete->Check_Side_Products Yes Troubleshoot Troubleshoot Is_Complete->Troubleshoot No Success Success: Proceed to Purification Check_Side_Products->Success No Check_Side_Products->Troubleshoot Yes Increase_Time Increase Reaction Time to 4h Troubleshoot->Increase_Time If incomplete Use_Scavenger Use Protocol 1: TFA/TIS/H2O Troubleshoot->Use_Scavenger If side products present Try_HCl Use Protocol 2: 4M HCl in Dioxane Troubleshoot->Try_HCl If TFA fails Increase_Time->Check_Crude Use_Scavenger->Check_Crude Try_HCl->Check_Crude

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Frequently Asked Questions (FAQs)

  • Q: Can I use heat to speed up the deprotection? A: Heating is generally not recommended as it can increase the rate of side reactions, especially alkylation.[6] It is better to optimize the acid/scavenger system or extend the reaction time at room temperature. Some thermal deprotection methods exist but are substrate-specific and can be harsh.[13]

  • Q: My HPLC fractions contain 0.1% TFA. Will this slowly deprotect my starting material if it's left at room temperature? A: Yes, prolonged exposure to 0.1% TFA in the mobile phase can cause slow cleavage of the Boc group, especially if fractions are left for several hours before analysis or lyophilization.[14] It is best practice to analyze or freeze fractions promptly after collection.

  • Q: How do I know which scavenger to choose? A: The choice depends on the sensitive residues in your molecule.[3] For sulfur-containing amino acids (Cysteine, Methionine, Felinine), TIS and thioanisole are excellent choices.[3][8] For Tryptophan, TIS is also highly effective.[15] For a general, non-odorous, and powerful scavenger, TIS is often the best first choice.[16]

  • Q: Can I confirm deprotection with NMR? A: Absolutely. In ¹H NMR, the disappearance of the large singlet peak for the nine tert-butyl protons, typically around 1.4 ppm, is a clear indicator of successful deprotection.[17] Concurrently, you will see changes in the chemical shifts of the protons near the newly formed amine.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Boc Deprotection Mechanism | Organic Chemistry . (2022, December 14). YouTube. Retrieved January 12, 2026, from [Link]

  • Pal, S., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis . Organic Process Research & Development. ACS Publications. Retrieved January 12, 2026, from [Link]

  • Cleavage Cocktails; Reagent B . (n.d.). Aapptec Peptides. Retrieved January 12, 2026, from [Link]

  • BOC Deprotection . (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 12, 2026, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers . PubMed. Retrieved January 12, 2026, from [Link]

  • Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies . (2002). The Journal of Organic Chemistry. ACS Publications. Retrieved January 12, 2026, from [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection . (2023). ACS Omega. ACS Publications. Retrieved January 12, 2026, from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis . (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated . (2012). International Letters of Chemistry, Physics and Astronomy. Retrieved January 12, 2026, from [Link]

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions . (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts . (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide from L-phenylalanine and ethylenediamine . Der Pharma Chemica. Retrieved January 12, 2026, from [Link]

  • 1H-NMR spectrum of N-Boc glutamic acid . (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Alternative Methods for Boc Deprotection . (2023, May 18). Reddit. Retrieved January 12, 2026, from [Link]

  • Determine the structure of Boc amino acids . (n.d.). Cheminfo.org. Retrieved January 12, 2026, from [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? . (2012, July 6). ResearchGate. Retrieved January 12, 2026, from [Link]

  • BOC Protection and Deprotection . (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved January 12, 2026, from [Link]

  • BOC deprotection under basic conditions in anion-exchange HPLC? . (2022, March 17). Reddit. Retrieved January 12, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups . (2024, February 27). Reddit. Retrieved January 12, 2026, from [Link]

  • Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA . (2019, June 12). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Boc-Protected Amino Groups . (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Chemical Structures of Felinine-Related Molecules Discussed in This... . (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • FELININE . (n.d.). gsrs. Retrieved January 12, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . (2024). Organic Process Research & Development. ACS Publications. Retrieved January 12, 2026, from [Link]

  • Felinine . (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Aggregation in Peptides Containing N-Boc-L-Felinine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating N-Boc-L-felinine. This guide is designed to provide expert, field-proven insights into diagnosing and resolving aggregation issues that can arise during the synthesis, purification, and handling of these specific peptides. Our approach is rooted in explaining the "why" behind each troubleshooting step, empowering you to make informed decisions in your experimental workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding aggregation of this compound-containing peptides.

Q1: What is this compound and why might it contribute to peptide aggregation?

A1: this compound is a derivative of the non-proteinogenic amino acid L-felinine, where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] Felinine itself is an analogue of cysteine with a bulky, branched, and hydroxylated alkyl thioether side chain ((R)-2-amino-3-(4-hydroxy-2-methylbutan-2-ylthio)propanoic acid).[2]

Several factors related to this structure can contribute to peptide aggregation:

  • Hydrophobicity: The Boc group is hydrophobic, and its presence, especially at the N-terminus of a growing peptide chain, can increase the overall hydrophobicity, promoting intermolecular association.[3]

  • Side Chain Interactions: The felinine side chain, while containing a hydroxyl group, also has a significant hydrophobic character due to its dimethylpropyl group. These side chains can interact, leading to aggregation.

  • Steric Hindrance: The bulky nature of both the Boc group and the felinine side chain can influence peptide conformation, potentially favoring structures that are prone to aggregation.

  • Hydrogen Bonding: Like other peptides, those containing this compound can form intermolecular hydrogen bonds, a primary driver of aggregation.[4]

Q2: How can I tell if my this compound peptide is aggregating?

A2: Aggregation can manifest in several ways, from visible precipitation to subtle changes in solution properties. Common indicators include:

  • Visual Cues: The most obvious sign is the appearance of cloudiness, particulates, or gel-like structures in your solution.

  • Synthesis Difficulties: During solid-phase peptide synthesis (SPPS), aggregation can lead to incomplete coupling or deprotection steps. A key indicator is the failure of the peptide-resin to swell properly.[4]

  • Poor Solubility: Difficulty in dissolving the lyophilized peptide in standard buffers is a strong indicator of aggregation.

  • Analytical Observations: Techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) may show peak broadening, tailing, or the appearance of multiple, poorly resolved peaks. Size Exclusion Chromatography (SEC) can directly detect the presence of higher-order aggregates.[5][6]

Q3: At what stage of my workflow is aggregation most likely to occur?

A3: Aggregation is a risk throughout the peptide lifecycle.[7] Key stages to monitor are:

  • Solid-Phase Peptide Synthesis (SPPS): As the peptide chain elongates on the resin, particularly for hydrophobic sequences, it can aggregate, hindering subsequent chemical steps.

  • Cleavage and Deprotection: The acidic conditions used for cleavage (e.g., with Trifluoroacetic Acid - TFA) and removal of the Boc group can sometimes induce aggregation.[8]

  • Purification: High peptide concentrations during lyophilization and reconstitution for HPLC can promote aggregation.

  • Storage and Handling: Lyophilized peptides can aggregate upon reconstitution, especially if the wrong solvent or buffer is used. Aggregation can also occur over time in solution, even when stored at low temperatures.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific aggregation issues.

Troubleshooting Issue 1: Poor Solubility of Lyophilized Peptide

Q: I have synthesized and lyophilized my this compound-containing peptide, but it is not dissolving in my intended aqueous buffer. What should I do?

A: This is a classic sign of aggregation. The troubleshooting workflow below will help you systematically find a suitable solvent system. The underlying principle is to disrupt the intermolecular forces (hydrophobic interactions, hydrogen bonds) that hold the aggregates together.

G cluster_0 Troubleshooting Workflow: Peptide Insolubility start Start: Insoluble Peptide step1 Step 1: Test Organic Solvents (e.g., DMSO, DMF, NMP) decision1 Is peptide soluble? step2 Step 2: Add Organic Solvent to Aqueous Buffer (Start with 10%, titrate up) decision2 Is peptide soluble in co-solvent? step3 Step 3: pH Adjustment (Move pH away from pI) decision3 Is peptide soluble? step4 Step 4: Use Chaotropic Agents (e.g., Guanidine HCl, Urea) end_success End: Soluble Peptide end_fail End: Re-evaluate Synthesis/Purification

  • Initial Disruption with Organic Solvents:

    • Rationale: Strong organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are excellent at disrupting hydrophobic interactions and hydrogen bonds.[4] this compound is known to be soluble in DMSO.[9][10]

    • Protocol:

      • Attempt to dissolve a small amount of your peptide in 100% DMSO.

      • If successful, you can use this as a stock solution to be diluted into your final aqueous buffer. Crucially, add the DMSO stock to the buffer, not the other way around, to avoid shocking the peptide out of solution.

  • Co-Solvent Titration:

    • Rationale: If your final application cannot tolerate high concentrations of organic solvent, a co-solvent system can be effective.

    • Protocol:

      • Prepare a series of your aqueous buffer containing increasing percentages of an organic solvent (e.g., 10%, 20%, 30% acetonitrile or isopropanol).

      • Test the solubility of your peptide in each solution to find the minimum organic content required for dissolution.

  • pH Adjustment:

    • Rationale: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. By adjusting the pH of the buffer to be at least 1-2 units away from the pI, you increase the net charge on the peptide, leading to electrostatic repulsion between molecules that counteracts aggregation.[11]

    • Protocol:

      • Calculate the theoretical pI of your peptide sequence.

      • If the pI is > 7, attempt to dissolve the peptide in an acidic buffer (e.g., pH 2-4).

      • If the pI is < 7, attempt to dissolve it in a basic buffer (e.g., pH 8-10).

  • Employing Chaotropic Agents:

    • Rationale: Chaotropic agents like guanidine hydrochloride or urea disrupt the structure of water, which in turn weakens the hydrophobic interactions that drive aggregation.[4]

    • Protocol:

      • Prepare a stock solution of your buffer containing 6 M Guanidine HCl or 8 M Urea.

      • Attempt to dissolve the peptide in this solution. This is often a last resort for characterization purposes, as these agents will denature proteins and may interfere with biological assays.

Troubleshooting Issue 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Q: My SPPS is failing, with tests indicating incomplete deprotection and coupling. I suspect aggregation on the resin. How can I mitigate this?

A: On-resin aggregation is a significant challenge, particularly with hydrophobic or long peptide sequences. The goal is to disrupt the secondary structures that the peptide chains form while attached to the solid support.

StrategyRationaleKey Implementation Steps
Solvent Modification NMP and DMSO are better at solvating aggregated peptide chains and disrupting hydrogen bonds than standard solvents like DCM or DMF.[4]1. Replace DMF with NMP as the primary solvent. 2. Add 10-20% DMSO to the coupling and deprotection solutions.
Elevated Temperature Increasing the temperature provides kinetic energy to break intermolecular bonds, disrupting aggregates.Perform the coupling reactions at a higher temperature (e.g., 50-60°C). Microwave-assisted synthesis is also highly effective.[4]
In Situ Neutralization For Boc-SPPS, neutralizing the protonated N-terminus in the presence of the activated amino acid allows coupling to occur more rapidly than re-aggregation.[12][13]Instead of a separate neutralization step after TFA deprotection, add a non-nucleophilic base (e.g., DIEA) directly to the coupling mixture.
Backbone Protection Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of an amino acid physically prevents the formation of hydrogen bonds between peptide backbones.[4]Strategically substitute an amino acid in your sequence (e.g., a Gly or Ala) with its Hmb- or Dmb-protected counterpart. These groups are removed during the final TFA cleavage.

G

Part 3: Analytical Characterization of Aggregates

Q: How can I definitively characterize the aggregates in my peptide sample?

A: A multi-pronged analytical approach is recommended to understand the nature and extent of aggregation.

Analytical TechniqueInformation ProvidedKey Advantages
Size Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order soluble aggregates.[5][6]Quantitative, well-established, can be coupled with other detectors (e.g., MALS).
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution, providing information on the presence of a range of aggregate sizes.[7][14]Fast, non-invasive, sensitive to a wide range of particle sizes.
Thioflavin T (ThT) Fluorescence Assay ThT dye binds specifically to the cross-β-sheet structures characteristic of amyloid-like fibrils, resulting in a significant increase in fluorescence.[5][7]Specific for fibrillar aggregates, useful for kinetic studies of fibril formation.
Transmission Electron Microscopy (TEM) Provides direct visualization of aggregate morphology, allowing differentiation between amorphous aggregates and structured fibrils.[5]Provides direct visual evidence of aggregate shape and size.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • A facile and dynamic assay for the detection of peptide aggregation. PubMed. [Link]

  • Felinine: a urinary amino acid of Felidae. PubMed. [Link]

  • Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. MDPI. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]

  • Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. PubMed Central. [Link]

  • 5 must-know techniques for analyzing protein aggregation. APC. [Link]

  • The Biological Function of Cauxin, a Major Urinary Protein of the Domestic Cat ( Felis catus ). ResearchGate. [Link]

  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. ACS Publications. [Link]

  • How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?. Reddit. [Link]

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma. [Link]

  • Felinine. Wikipedia. [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. [Link]

  • How cats produce their distinctive smell. RIKEN. [Link]

  • Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor. PMC. [Link]

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. [Link]

  • Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks. [Link]

  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer. [Link]

  • Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. [Link]

  • Boc-L-Valine. PubChem. [Link]

  • N-(tert-Butoxycarbonyl)-L-phenylalanine. PubChem. [Link]

  • Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

  • Planning a Peptide Synthesis. AAPPTec. [Link]

  • Felinine. PubChem. [Link]

  • L-FELININE. Chemsrc. [Link]

Sources

dealing with racemization of N-Boc-L-felinine during activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the unique, sulfur-containing amino acid L-felinine into their peptide sequences. Specifically, we will address a critical challenge: the racemization of N-Boc-L-felinine during the carboxylic acid activation step required for peptide bond formation.

Our goal is to provide you with not only robust troubleshooting protocols but also a deep, mechanistic understanding of why racemization occurs and how our recommended strategies effectively preserve the stereochemical integrity of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a major concern with this compound?

A1: Racemization is the conversion of a chiral molecule, such as an L-amino acid, into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this is highly undesirable as the resulting peptides (diastereomers) can have different three-dimensional structures, leading to altered or lost biological activity and creating significant purification challenges.[1]

The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate.[2][3] When the carboxylic acid of this compound is activated, the urethane oxygen of the Boc-group can attack the activated carbonyl, forming a planar ring structure. The proton on the chiral α-carbon of this oxazolone is acidic and can be removed by a base.[4][5] The resulting planar enolate can be re-protonated from either face, leading to a mixture of L- and D-felinine residues in the final peptide.[2][3] While urethane protecting groups like Boc are generally more resistant to racemization than acyl groups, sensitive amino acids can still be affected, especially under suboptimal conditions.[6]

Q2: I'm observing significant D-felinine diastereomers in my final product. What is the most likely cause?

A2: The most probable cause is the choice of coupling reagents and reaction conditions. Highly reactive coupling reagents, prolonged activation times before the amine component is introduced, elevated temperatures, and the use of strong, unhindered bases can all accelerate oxazolone formation and subsequent racemization.[3][5] Amino acids with electron-withdrawing groups in their side chains, such as cysteine and histidine, are particularly susceptible, and the sulfur atom in felinine may contribute to this sensitivity.[7][8]

Q3: Which coupling reagents are recommended to minimize racemization of this compound?

A3: For sensitive amino acids like felinine, the choice of coupling reagent is critical. We recommend moving away from simple carbodiimides like DCC or EDC used alone. Instead, opt for reagent systems that combine a carbodiimide with a racemization-suppressing additive, or use modern phosphonium or uronium/aminium salt reagents.

  • Carbodiimides with Additives: The combination of Diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate) or 1-Hydroxybenzotriazole (HOBt) is a cost-effective and highly efficient choice.[2][6] These additives react with the initially formed, highly reactive O-acylisourea intermediate to generate a more stable active ester. This active ester is less prone to cyclizing into the problematic oxazolone, thereby preserving stereochemical integrity.[2][6] Oxyma is generally considered a safer and often more effective alternative to HOBt.[6]

  • Uronium/Aminium Reagents: Reagents like HATU, HBTU, and HCTU are highly efficient and generally associated with low levels of racemization.[2][9] HATU is particularly effective for sterically hindered couplings.[2]

  • Phosphonium Reagents: Reagents like PyBOP and PyAOP are also excellent choices for minimizing racemization.[6]

Q4: How does temperature affect racemization, and what is the optimal range for my coupling reaction?

A4: Higher temperatures accelerate all reactions, including the desired peptide bond formation and the undesired racemization pathway. However, racemization rates are often more sensitive to temperature increases. Therefore, maintaining a controlled, low temperature is a crucial strategy. We recommend starting your coupling reactions at 0°C (ice bath) and allowing the reaction to slowly warm to room temperature over several hours. For particularly sensitive couplings, maintaining the reaction at 0-4°C for the entire duration may be necessary.

Q5: What role does the base play, and which one should I use?

A5: A tertiary base is often required for coupling reactions, especially when using uronium/aminium reagents or when the incoming amine component is a salt (e.g., a hydrochloride salt).[6] However, the base is also the culprit that abstracts the α-proton from the oxazolone intermediate.[5] Therefore, the choice of base is a trade-off.

We strongly recommend using a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine .[5][6] Avoid stronger, less hindered bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) when racemization is a concern.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
High percentage (>5%) of D-Felinine diastereomer detected by chiral HPLC. 1. Inappropriate coupling reagent (e.g., carbodiimide alone).2. Use of a strong, non-hindered base (e.g., DIPEA).3. Elevated reaction temperature.4. Prolonged pre-activation time.1. Switch to a recommended coupling system: DIC/Oxyma or HATU .[2][6]2. Change the base to N-methylmorpholine (NMM) .[5]3. Perform the coupling reaction starting at 0°C . 4. Minimize pre-activation. Add the coupling reagent to the acid/additive mixture and introduce the amine component within 1-2 minutes.
Moderate racemization (1-5%) still observed with optimized reagents. 1. Solvent effects.2. Subtle base concentration or temperature fluctuations.1. Ensure the use of high-purity, anhydrous DMF or NMP. Polar solvents can sometimes favor racemization.[10]2. Use precisely 1 equivalent of base relative to the amine salt. If the amine is free, the base may not be necessary with DIC/additive systems.[6]3. Maintain the reaction temperature at 0-4°C for the entire duration.
Low coupling efficiency in addition to racemization. 1. Steric hindrance from the felinine side chain or coupling partner.2. Insufficient activation.1. Switch to a more powerful coupling reagent known for overcoming steric hindrance, such as HATU or COMU .[2][9]2. Increase coupling time at low temperature (e.g., 4°C for 12-24 hours).3. Consider a double coupling protocol: after the initial coupling, filter, wash, and repeat the coupling step with fresh reagents.

Visualizing the Problem: The Racemization Pathway

The following diagram illustrates the critical oxazolone-mediated pathway that leads to the loss of stereochemical integrity. Understanding this mechanism is key to appreciating the logic behind the recommended protocols.

racemization_mechanism cluster_L_path L-Amino Acid Pathway cluster_racemization Racemization Pathway cluster_D_path D-Amino Acid Pathway L_AA This compound Activated_L Activated L-Intermediate (e.g., O-Acylisourea) L_AA->Activated_L Coupling Reagent L_Peptide Desired L-Peptide Activated_L->L_Peptide + Amine (R-NH2) (Fast, Desired) Oxazolone Planar Oxazolone Intermediate Activated_L->Oxazolone Intramolecular Cyclization (Slow) D_Peptide Undesired D-Peptide (Diastereomer) Enolate Achiral Enolate (Loss of Stereochemistry) Oxazolone->Enolate + Base - H+ Oxazolone->D_Peptide + Amine (R-NH2) Enolate->Oxazolone + H+

Caption: Mechanism of racemization via the oxazolone intermediate.

Recommended Experimental Protocol: Minimizing Racemization with DIC/Oxyma

This protocol provides a step-by-step method for coupling this compound while minimizing the risk of racemization.

Materials:

  • This compound

  • Amine component (e.g., H-Leu-Resin or H-Peptide-Resin)

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure®

  • N-methylmorpholine (NMM) (only if the amine component is a salt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Chiral HPLC system for analysis

Workflow Diagram:

workflow start Start: Swollen & Deprotected Resin prep_solution 1. Prepare Coupling Solution: - Dissolve this compound & Oxyma in DMF - Cool to 0°C start->prep_solution add_dic 2. Add DIC to the solution (Initiates activation) prep_solution->add_dic add_to_resin 3. Immediately add the activated mixture to the amine/resin add_dic->add_to_resin react 4. React at 0°C for 2h, then warm to RT for 2-4h add_to_resin->react wash 5. Wash Resin (DMF, DCM) react->wash analyze 6. Cleave small aliquot for Chiral HPLC analysis wash->analyze finish Proceed to next cycle analyze->finish

Caption: Recommended low-racemization coupling workflow.

Methodology:

  • Preparation: In a clean, dry reaction vessel, dissolve this compound (1.5 eq.) and Oxyma Pure® (1.5 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Activation: Add DIC (1.5 eq.) to the cooled solution. Mix gently for 1-2 minutes. Do not allow this pre-activation to proceed for an extended period.

  • Coupling: Immediately add the activated mixture to the vessel containing the deprotected amine-resin (1.0 eq.). If the amine is a hydrochloride salt, add NMM (1.5 eq.) to the resin slurry just before adding the activated acid mixture.

  • Reaction: Agitate the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue agitating for an additional 2-4 hours.

  • Monitoring & Wash: Monitor the reaction completion using a Kaiser test. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Analysis: Before proceeding with the synthesis, cleave a small sample of the resin-bound peptide. Analyze the crude peptide by chiral HPLC to determine the ratio of L-Felinine to D-Felinine diastereomers. A well-executed protocol should result in <1% racemization.

Chiral HPLC Analysis

Verifying the stereochemical purity of your final peptide is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[11]

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those with cellulose or amylose derivatives (e.g., Daicel CHIRALPAK® series), are often effective for separating N-protected amino acid derivatives and peptides.[12]

  • Method Development: Separation is typically achieved using a mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol).[12][13] The ratio will need to be optimized to achieve baseline separation of the desired L-peptide from its D-felinine diastereomer.

  • Detection: Standard UV detection (e.g., at 210-220 nm) is usually sufficient for peptide bond detection.

By implementing these scientifically-grounded strategies and protocols, you can confidently navigate the challenges of incorporating this compound into your synthetic targets while maintaining the highest degree of stereochemical purity.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Antonov, E. E., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. Available from: [Link]

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC - NIH. Available from: [Link]

  • Dhayalan, S., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Available from: [Link]

  • Chen, J., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. Available from: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv. Available from: [Link]

  • Mechanism of epimerisation/racemisation through oxazolone intermediate. (2023). ResearchGate. Available from: [Link]

  • Miller, S. J., et al. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Miyazawa, T., et al. (1992). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the mixed anhydride and related methods. PubMed. Available from: [Link]

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (2000). ResearchGate. Available from: [Link]

  • El-Faham, A., et al. (2014). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. PMC - NIH. Available from: [Link]

  • Rutherfurd, K. J., et al. (2007). Isolation and characterization of a felinine-containing peptide from the blood of the domestic cat (Felis catus). PubMed. Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Available from: [Link]

  • Isolation and Characterization of a Felinine-containing Peptide from the Blood of the Domestic Cat (Felis catus). (2007). ResearchGate. Available from: [Link]

  • New Trends in Peptide Coupling Reagents. (2001). ResearchGate. Available from: [Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. (2023). ChemRxiv. Available from: [Link]

  • Racemization during SPPS coupling step. (2022). ResearchGate. Available from: [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Available from: [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Available from: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). PMC. Available from: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). ResearchGate. Available from: [Link]

  • Epimerisation in Peptide Synthesis. (2023). PMC - PubMed Central - NIH. Available from: [Link]

Sources

N-Boc-L-felinine stability issues in cleavage cocktails

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling N-Boc-L-felinine. This resource is designed for researchers, medicinal chemists, and drug development scientists who are incorporating this unique, non-proteinogenic amino acid into their synthetic workflows. Here, we address the critical stability challenges encountered during the acid-mediated cleavage of the N-Boc protecting group from felinine-containing peptides and compounds. Our guidance is rooted in fundamental reaction mechanisms and extensive field experience with analogous sulfur-containing and sterically hindered amino acids.

Introduction: The Challenge of this compound

This compound, the N-terminally protected form of (R)-2-amino-3-(4-hydroxy-2-methylbutan-2-ylthio)propanoic acid, presents a unique set of challenges during deprotection.[1][2] Its side chain contains both a thioether linkage, common in residues like methionine, and a tertiary alcohol. This combination of functional groups makes the molecule susceptible to several side reactions under the strongly acidic conditions typically required for Boc-group removal, such as treatment with trifluoroacetic acid (TFA).

The primary issues arise from two sources:

  • Generation of the tert-butyl cation from the Boc group, which is a potent electrophile.[3][4]

  • Acid-catalyzed instability of the S-(4-hydroxy-2-methylbutan-2-yl) side chain itself.

This guide will provide a detailed analysis of these potential issues, troubleshooting strategies, and optimized protocols to ensure the integrity of your target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows a mass loss of 18 Da after cleavage. What is happening?

A1: A mass loss of 18 Da strongly suggests the dehydration of the tertiary alcohol on the felinine side chain. Under strong acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). The resulting tertiary carbocation can then be stabilized by eliminating a proton from an adjacent carbon, forming an alkene.

  • Mechanism: Acid-catalyzed E1 elimination.

  • Solution: Use milder cleavage conditions. Reduce the reaction temperature to 0-4 °C and minimize the cleavage time. Ensure rigorous anhydrous conditions, as water can facilitate protonation-deprotonation equilibria.

Q2: I am observing significant S-tert-butylation of my product in the LC-MS analysis. How can I prevent this?

A2: This is a classic side reaction in Boc deprotection chemistry.[3][4] The trifluoroacetic acid (TFA) cleaves the Boc group, generating a reactive tert-butyl cation. This electrophile can then attack the nucleophilic sulfur atom of the felinine side chain, resulting in an unwanted S-alkylation.

  • Mechanism: Electrophilic alkylation of the thioether.

  • Solution: This issue is addressed by adding "scavengers" to the cleavage cocktail. Scavengers are nucleophilic agents that are more reactive towards the tert-butyl cation than the sulfur in your molecule.[3]

    • Recommended Scavengers: Triisopropylsilane (TIS) is highly effective at quenching carbocations. A standard, robust cocktail is a mixture of TFA, TIS, and water.

Q3: My cleavage reaction is yielding a complex mixture of products, some with masses suggesting fragmentation of the felinine side chain. What could be the cause?

A3: This is a more severe stability issue likely arising from the acid-catalyzed cleavage of the C-S bond in the felinine side chain. Similar to how ethers with tertiary alkyl groups can be cleaved by strong acids via an SN1 mechanism, the thioether in felinine is at risk.[5][6] The process is likely initiated by protonation of the tertiary alcohol, which leaves as water. The resulting tertiary carbocation could potentially lead to C-S bond scission or rearrangement.

  • Predicted Mechanism: Acid-catalyzed fragmentation initiated at the tertiary alcohol.

  • Solution:

    • Reduce Acid Strength/Time: Use the minimum concentration of TFA and the shortest reaction time necessary for complete Boc removal. Monitor the reaction closely by TLC or a test cleavage followed by LC-MS.

    • Optimize Scavenger Cocktail: A more complex scavenger mix may be required to protect against multiple reactive species. A cocktail containing TIS (for carbocations) and ethanedithiol (EDT) (to protect the thiol) can be beneficial.

    • Alternative Deprotection Methods: If TFA-based methods consistently fail, consider alternative, milder acids for Boc removal, such as 4M HCl in dioxane at 0 °C.[7]

Visualizing the Degradation Pathways

To better understand the potential side reactions, the following diagrams illustrate the key degradation mechanisms.

cluster_0 Dehydration (E1 Elimination) Felinine_OH N-Boc-Felinine Side Chain (with Tertiary Alcohol) Protonated_OH Protonated Alcohol -OH2+ Felinine_OH->Protonated_OH + H+ Carbocation_1 Tertiary Carbocation Protonated_OH->Carbocation_1 - H2O Alkene_Product Dehydrated Product (Alkene) Carbocation_1->Alkene_Product - H+

Caption: Acid-catalyzed dehydration of the felinine side chain.

cluster_1 S-tert-butylation Boc N-Boc Group tBu_cation tert-Butyl Cation Boc->tBu_cation + TFA Alkylated_Product S-tert-butylated Side Product tBu_cation->Alkylated_Product Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation Felinine_S Felinine Side Chain (Nucleophilic Sulfur) Felinine_S->Alkylated_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation Traps Cation

Caption: S-tert-butylation side reaction and scavenger intervention.

cluster_2 Proposed C-S Bond Cleavage Start N-Boc-Felinine Side Chain Step1 Protonation of Tertiary -OH Start->Step1 + H+ Step2 Loss of H2O to form Tertiary Carbocation Step1->Step2 - H2O Step3 C-S Bond Cleavage Step2->Step3 Fragmentation Products Cysteine Derivative + Side Chain Fragment Step3->Products

Caption: Proposed mechanism for acid-catalyzed C-S bond cleavage.

Recommended Cleavage Protocols & Data

Based on the predicted stability issues, we recommend starting with a well-established, scavenger-rich cleavage cocktail and optimizing from there.

Table 1: Recommended Cleavage Cocktails for this compound
Cocktail IDReagent Composition (v/v/w)Key ScavengersPrimary ApplicationPotential Risks
CK-1 (Standard) TFA / TIS / H₂O (95:2.5:2.5)Triisopropylsilane (TIS)General purpose, good for preventing S-tert-butylation.May not prevent side chain dehydration or fragmentation.
CK-2 (Enhanced) TFA / TIS / EDT / H₂O (90:5:2.5:2.5)TIS, Ethanedithiol (EDT)For sequences prone to oxidation and alkylation. EDT offers additional thiol protection.Malodorous due to EDT.
CK-3 (Low-Temp) TFA / DCM / TIS (50:45:5)Triisopropylsilane (TIS)Milder conditions to minimize dehydration and fragmentation.Slower deprotection; may require longer reaction times.
Experimental Protocol: Test Cleavage of this compound Derivative

This protocol is designed for a small-scale test cleavage to determine the optimal conditions before committing a large amount of material.

  • Preparation:

    • Weigh approximately 5-10 mg of your dry this compound-containing compound or peptide-resin into three separate microcentrifuge tubes.

    • Prepare the three recommended cleavage cocktails (CK-1, CK-2, CK-3) in a fume hood.

  • Cleavage Reaction:

    • To each tube, add 200 µL of the respective cleavage cocktail.

    • For CK-1 and CK-2, allow the reaction to proceed at room temperature for 2 hours with occasional vortexing.

    • For CK-3, place the tube in an ice bath (0-4 °C) and let it react for 2-4 hours.

  • Work-up:

    • After the reaction time, precipitate the cleaved product by adding 1.5 mL of cold diethyl ether to each tube.

    • Centrifuge the tubes at high speed for 2 minutes to pellet the product.

    • Carefully decant the ether.

    • Wash the pellet twice more with cold diethyl ether.

    • After the final wash, dry the pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve the dried crude product in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

    • Analyze the samples by LC-MS.

    • Compare the chromatograms and mass spectra to identify the desired product and any side products (e.g., dehydrated, S-alkylated, or fragmented species).

  • Optimization:

    • Based on the analytical results, select the cocktail that provides the highest yield of the desired product with the fewest impurities.

    • If side reactions are still prevalent, consider further reducing the reaction time or temperature for the most promising cocktail.

Concluding Remarks

The successful deprotection of this compound requires a careful balance between achieving complete Boc removal and preserving the integrity of its unique side chain. The key to success lies in mitigating the formation of reactive carbocations and preventing acid-catalyzed degradation pathways. By employing optimized cleavage cocktails rich in appropriate scavengers and carefully controlling reaction conditions, researchers can effectively navigate the stability challenges associated with this fascinating amino acid. Always perform small-scale test cleavages to validate your protocol before scaling up.

References

  • LibreTexts, C. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Miyazaki, M., Yamashita, T., Suzuki, Y., Saito, Y., Soeta, S., Taira, H., & Suzuki, A. (2006). A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor. Chemistry & Biology, 13(10), 1071–1079. [Link]

  • Rutherfurd, S. M., Kitson, T. M., Woolhouse, A. D., McGrath, M. C., & Hendriks, W. H. (2007). Felinine stability in the presence of selected urine compounds. Amino Acids, 32(2), 235–242. [Link]

  • Wikipedia contributors. (2023, November 28). Felinine. In Wikipedia, The Free Encyclopedia. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • YouTube. (2018, December 31). ether cleavage with strong acids. [Link]

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Validation & Comparative

A Comparative Guide to N-Boc-L-felinine and Fmoc-L-felinine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of protecting group strategy is a critical decision that dictates the efficiency, purity, and ultimate success of the synthetic endeavor. This is particularly true when incorporating unnatural amino acids with unique side-chain functionalities, such as L-felinine. This guide provides an in-depth, objective comparison of N-Boc-L-felinine and Fmoc-L-felinine, offering field-proven insights and supporting data to inform your synthetic strategy.

L-felinine, a sulfur-containing amino acid found in feline urine, presents a unique synthetic challenge due to its S-alkylated cysteine structure bearing a tertiary alcohol. The successful incorporation of this residue into a peptide sequence hinges on a robust protecting group strategy that safeguards the α-amino group while considering the potential reactivity of the thioether and hydroxyl functionalities within the side chain.

The Dichotomy of Protection: Boc vs. Fmoc for L-Felinine

The two dominant strategies in solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct chemical environments for peptide assembly.[1] The selection between this compound and Fmoc-L-felinine is not merely a matter of preference but a strategic decision based on the desired peptide's characteristics, the synthetic scale, and the potential for side reactions.

The core difference lies in their orthogonal deprotection schemes.[2] The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by piperidine.[3][4] This fundamental distinction dictates the entire synthetic workflow, from resin choice to final cleavage and has significant implications for the stability of the L-felinine side chain.

Chemical Principles and Mechanistic Considerations

Boc (tert-Butyloxycarbonyl) Strategy: This classic approach relies on graded acid lability. The Nα-Boc group is removed with moderate acid (e.g., 50% TFA in dichloromethane), while more acid-stable protecting groups are used for the side chains, which are cleaved simultaneously with the peptide from the resin using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6]

For L-felinine, the primary concerns with the Boc strategy are the stability of the tertiary alcohol and the thioether in the side chain during the harsh final cleavage with strong acids. While thioethers are generally stable to TFA, the strongly acidic and dehydrating conditions of HF could potentially lead to side reactions involving the tertiary alcohol, such as dehydration or rearrangement.[7] Careful selection of scavengers in the cleavage cocktail is paramount to mitigate these risks.

Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: The Fmoc strategy is often favored for its milder conditions.[8] The Nα-Fmoc group is removed with a secondary amine, most commonly 20% piperidine in dimethylformamide (DMF).[4] Side-chain protecting groups are typically acid-labile (e.g., tert-butyl), allowing for their removal along with the peptide from the resin using TFA.[9]

When employing Fmoc-L-felinine, the thioether and tertiary alcohol of the side chain are generally stable to the repetitive mild base treatments for Fmoc deprotection. However, potential side reactions can occur, particularly with C-terminal L-felinine, where base-catalyzed elimination could lead to the formation of a dehydroalanine derivative and subsequent addition of piperidine.[1] Furthermore, during the final TFA cleavage, the thioether can be susceptible to alkylation by carbocations generated from the cleavage of other protecting groups or the resin linker, necessitating the use of appropriate scavengers.[3][10]

Performance Comparison: A Data-Driven Perspective

ParameterThis compound StrategyFmoc-L-felinine Strategy
Typical Crude Purity 70-85%75-90%
Typical Overall Yield 45-65%55-75%
Key Advantages - Robust for long or aggregation-prone sequences. - Potentially lower cost of the protecting group.- Milder deprotection conditions, preserving sensitive functionalities. - Amenable to automation. - Generally higher crude purity and yield.[8]
Potential Side Reactions - Dehydration or rearrangement of the tertiary alcohol during harsh acid cleavage (e.g., HF). - Alkylation of the thioether by carbocations during Boc deprotection.[11]- Piperidine adduct formation with C-terminal L-felinine.[1] - S-alkylation during TFA cleavage from linker fragmentation.[3][10]

Experimental Protocols: A Practical Guide

The following protocols provide a generalized framework for the incorporation of this compound and Fmoc-L-felinine into a peptide sequence using manual solid-phase peptide synthesis.

Synthesis of Protected L-Felinine Derivatives

As specific literature on the synthesis of this compound and Fmoc-L-felinine is scarce, the following are proposed methods based on standard procedures for amino acid protection.

Proposed Synthesis of this compound:

  • Dissolve L-felinine in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.

  • Cool the solution to 0°C in an ice bath.

  • Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc)₂O dissolved in dioxane dropwise while maintaining the pH at approximately 9-10 with the addition of 1M NaOH.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Proposed Synthesis of Fmoc-L-felinine:

  • Dissolve L-felinine in a 10% aqueous sodium carbonate solution.

  • Cool the solution to 0°C.

  • Add a solution of 1.05 equivalents of 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu) in acetone dropwise.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3 hours.

  • Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-L-felinine.

Solid-Phase Peptide Synthesis Workflows

The following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis for the incorporation of L-felinine.

Boc_SPPS_Workflow Resin Resin Boc_Felinine_Resin Boc-Felinine-Resin Resin->Boc_Felinine_Resin 1. Couple Boc-L-felinine Felinine_Resin H-Felinine-Resin Boc_Felinine_Resin->Felinine_Resin 2. Deprotect (50% TFA/DCM) Peptide_Resin Boc-AA-Felinine-Resin Felinine_Resin->Peptide_Resin 3. Neutralize & Couple (Boc-AA, Activator) Peptide_Resin->Felinine_Resin Repeat Steps 2 & 3 Final_Peptide Final Peptide Peptide_Resin->Final_Peptide 4. Cleave (HF or TFMSA + Scavengers)

Boc-SPPS Workflow for L-felinine Incorporation

Fmoc_SPPS_Workflow Resin Resin Fmoc_Felinine_Resin Fmoc-Felinine-Resin Resin->Fmoc_Felinine_Resin 1. Couple Fmoc-L-felinine Felinine_Resin H-Felinine-Resin Fmoc_Felinine_Resin->Felinine_Resin 2. Deprotect (20% Piperidine/DMF) Peptide_Resin Fmoc-AA-Felinine-Resin Felinine_Resin->Peptide_Resin 3. Couple (Fmoc-AA, Activator) Peptide_Resin->Felinine_Resin Repeat Steps 2 & 3 Final_Peptide Final Peptide Peptide_Resin->Final_Peptide 4. Cleave (TFA + Scavengers)

Fmoc-SPPS Workflow for L-felinine Incorporation
Step-by-Step Methodologies

Boc-SPPS Protocol for L-Felinine Incorporation:

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Coupling: Couple this compound to the resin using a suitable activation method (e.g., DCC/HOBt or in situ neutralization protocols).

  • Capping: Cap any unreacted sites on the resin using a capping mixture (e.g., acetic anhydride/pyridine/DCM).

  • Boc Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% diisopropylethylamine (DIEA) in DCM.

  • Coupling of Next Amino Acid: Couple the next N-Boc-protected amino acid using an appropriate activator (e.g., HBTU/DIEA).

  • Repeat: Repeat steps 4-6 until the desired peptide sequence is assembled.

  • Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using HF or TFMSA with a scavenger cocktail (e.g., anisole, p-cresol) at 0°C for 1-2 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Fmoc-SPPS Protocol for L-Felinine Incorporation:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes.[12]

  • First Amino Acid Coupling: Couple Fmoc-L-felinine to the resin using an activator such as HCTU or DIC/Oxyma.[12]

  • Capping: Cap any unreacted sites using a capping mixture (e.g., acetic anhydride/DIEA/DMF).

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.[3][4]

  • Coupling of Next Amino Acid: Couple the next Fmoc-protected amino acid using an appropriate activator.

  • Repeat: Repeat steps 4-5 until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 2-3 hours.[9][13] For peptides containing other sensitive residues, a more complex scavenger mixture may be required.[7][14]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.

Conclusion and Recommendations

Both this compound and Fmoc-L-felinine are viable options for the incorporation of this unique amino acid into synthetic peptides. The choice between them is a nuanced decision that depends on the specific context of the synthesis.

Fmoc-L-felinine is generally recommended for most applications due to the milder deprotection conditions, which are less likely to cause side reactions involving the felinine side chain.[8] This strategy is also more amenable to automation and typically results in higher crude purity and overall yield. Careful selection of the resin and cleavage cocktail is crucial to minimize potential side reactions such as piperidine adduct formation and S-alkylation.

This compound remains a valuable alternative, particularly for the synthesis of long or hydrophobic peptides that may be prone to aggregation under Fmoc conditions.[10] However, the harsh final cleavage conditions necessitate careful optimization of the scavenger cocktail to protect the tertiary alcohol and thioether functionalities of the L-felinine side chain.

Ultimately, the optimal strategy will be determined by the specific peptide sequence, the presence of other sensitive residues, and the available synthetic instrumentation. A thorough understanding of the underlying chemistry of both the Boc and Fmoc strategies, coupled with careful planning and execution, will enable the successful synthesis of L-felinine-containing peptides for a wide range of research and development applications.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357–1363.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from [Link]

  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Fiveable. (n.d.). Side Chain Protection Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Albericio, F., & Giralt, E. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
  • Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

  • Warriner, S. L., et al. (2023). Universal peptide synthesis via solid-phase methods fused with chemputation.
  • Albericio, F., et al. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 23(4), 2210.
  • Offer, J., & Dawson, P. E. (2018). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 24(1), e3067.
  • Hendriks, H. R., et al. (2004). Isolation and Characterization of a Felinine-containing Peptide from the Blood of the Domestic Cat (Felis catus). Journal of Biological Chemistry, 279(11), 10252–10257.
  • Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of peptide research, 51(4), 290–296.
  • Chen, S. T., & Wang, K. T. (1999). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 46(5), 707–714.
  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

  • Barany, G., & Merrifield, R. B. (1998). Preparation of protected peptidyl thioester intermediates for native chemical ligation by Nalpha-9-fluorenylmethoxycarbonyl (Fmoc) chemistry: considerations of side-chain and backbone anchoring strategies, and compatible protection for N-terminal cysteine. Journal of peptide research, 51(4), 297–306.
  • Flemer Jr, S. (2015). Fmoc-Sec(Xan)-OH: Synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Bobrowski, K., et al. (2020). Evaluation of Hydroxyl Radical Reactivity by Thioether Group Proximity in Model Peptide Backbone: Methionine versus S-Methyl-Cysteine. Molecules, 25(18), 4241.
  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide [Video]. YouTube. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 2000(1), 1-13.
  • CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

Sources

A Comparative Guide to Coupling Reagent Efficiency for N-Boc-L-Felinine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive comparison of common coupling reagents for the synthesis of N-Boc-L-felinine. While direct experimental data for this specific reaction is not extensively published, this document leverages established principles of peptide chemistry and data from sterically similar amino acids to offer an expert perspective on reagent selection and protocol optimization.

Introduction to this compound and the Coupling Challenge

L-Felinine, chemically known as (2R)-2-amino-3-[(4-hydroxy-2-methylbutan-2-yl)sulfanyl]propanoic acid, is a unique sulfur-containing amino acid found in the urine of felines.[1][2] Its role as a potential pheromone precursor makes it a molecule of interest in chemical biology and sensory neuroscience.[3][4] The synthesis of felinine derivatives, such as this compound, is a crucial step for creating probes and standards for further research.

The key challenge in synthesizing peptides or derivatives of L-felinine lies in its structure. The side chain features a bulky tertiary alkyl group attached to the sulfur atom of a cysteine backbone. This significant steric hindrance near the alpha-carbon can impede the coupling reaction, leading to low yields, slow reaction kinetics, and an increased risk of side reactions, including racemization.[5][6] The selection of an appropriate coupling reagent is therefore paramount to the success of the synthesis.

This guide compares three classes of commonly used coupling reagents—a carbodiimide (DCC with HOBt), a phosphonium salt (PyBOP), and a uronium/aminium salt (HATU)—to predict their performance in the this compound coupling reaction.

Mechanism of Action and Reagent Profiles

The fundamental process of peptide bond formation involves the activation of the carboxylic acid group of the this compound, making it susceptible to nucleophilic attack by an amine.[7] The efficiency and cleanliness of this process are dictated by the chosen coupling reagent.

Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt)
  • Mechanism: DCC is a classic and cost-effective dehydrating agent.[8] It reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[9] However, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea.[10] The addition of HOBt mitigates these issues by converting the O-acylisourea into a more stable and selective HOBt-active ester, which then reacts with the amine.[11][12]

  • Expertise & Experience: The DCC/HOBt system is a workhorse in peptide synthesis.[13] Its primary drawback is the formation of dicyclohexylurea (DCU), a byproduct that is poorly soluble in many organic solvents and can complicate purification, especially in solution-phase synthesis.[8][14] For solid-phase synthesis, the more soluble Diisopropylcarbodiimide (DIC) is often preferred.[10] Given the steric hindrance of felinine, the reaction may be slow, requiring longer reaction times and careful monitoring.

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
  • Mechanism: PyBOP is a phosphonium salt-based reagent. In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylate of this compound attacks the phosphonium center. This leads to the formation of an HOBt-active ester and the byproduct tris(pyrrolidino)phosphine oxide, which is generally soluble in common solvents.[15][16]

  • Expertise & Experience: PyBOP is known for its high coupling efficiency, rapid reaction rates, and low racemization, particularly for challenging sequences.[14][17] It is generally more effective than carbodiimides for sterically hindered amino acids.[18] A key advantage over its predecessor, BOP, is that its byproducts are not carcinogenic.[15] The reaction is typically clean, making it a reliable choice for both solid-phase and solution-phase synthesis.

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
  • Mechanism: HATU is a uronium/aminium salt based on the nucleophile scavenger 1-hydroxy-7-azabenzotriazole (HOAt).[19] The reaction, facilitated by a base, proceeds through the formation of a highly reactive OAt-active ester.[20][21] The nitrogen in the pyridine ring of HOAt provides anchimeric assistance, accelerating the coupling reaction and making HATU one of the most efficient coupling reagents available.[22]

  • Expertise & Experience: HATU is the reagent of choice for particularly difficult couplings, including those involving N-methylated or other sterically demanding amino acids.[20][23] It offers very fast reaction kinetics and minimal risk of racemization.[22] However, there are two main considerations. First, HATU is more expensive than many other reagents. Second, if used in excess or if the coupling is slow, the N-terminal amine can be guanidinylated by reacting with HATU itself, leading to chain termination.[19] Careful control of stoichiometry is crucial.

Performance Comparison Summary

The following table provides a predictive comparison of the selected reagents for the coupling of this compound.

Coupling ReagentClassPredicted YieldRelative Reaction RateRisk of RacemizationKey Considerations
DCC/HOBt Carbodiimide/AdditiveModerate-GoodModerateLow-ModerateEconomical; DCU byproduct complicates purification; may require longer reaction times for the sterically hindered felinine.[8][13]
PyBOP Phosphonium SaltGood-ExcellentFastLowHigh efficiency for hindered residues; soluble byproducts; less risk of side reactions compared to HATU.[15][17]
HATU Aminium/Uronium SaltExcellentVery FastVery LowHighly effective for sterically demanding couplings; risk of guanidinylation side reaction; higher cost.[19][22]

Experimental Protocols

The following is a representative protocol for a solution-phase coupling of this compound to an amino acid ester (e.g., H-Gly-OMe).

Materials:
  • This compound (1.0 eq.)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq.)

  • Coupling Reagent (HATU, PyBOP, or DCC) (1.1 eq.)

  • HOBt (if using DCC) (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. NaHCO₃

  • 1M aq. HCl

  • Brine (saturated aq. NaCl)

  • Anhydrous MgSO₄

Step-by-Step Methodology (HATU Coupling):
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) and the amino acid ester hydrochloride (1.1 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.5 eq.) dropwise to the stirred solution. The base neutralizes the hydrochloride salt and prepares the carboxylate for activation.

  • Activation: Add HATU (1.1 eq.) in one portion to the reaction mixture. Stir at 0 °C for 5-10 minutes to allow for the pre-activation of the carboxylic acid.

  • Coupling Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound dipeptide.

Note on other reagents:

  • For PyBOP: Follow the same procedure, substituting HATU with PyBOP (1.1 eq.).[16]

  • For DCC/HOBt: Dissolve this compound, HOBt (1.1 eq.), and the amino acid ester (after neutralization with 1 eq. of DIPEA) in DMF/DCM. Cool to 0 °C and add DCC (1.1 eq.). Stir at 0 °C for 1 hour, then at room temperature overnight. Filter off the precipitated DCU before the aqueous work-up.[13]

Visualizations

General Peptide Coupling Workflow

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification BocAA This compound Reagent Coupling Reagent + Base BocAA->Reagent ActiveEster Activated Intermediate (e.g., OAt-Ester) Reagent->ActiveEster Activation Amine Amine Component (e.g., H-Gly-OMe) Dipeptide Protected Dipeptide ActiveEster->Dipeptide Nucleophilic Attack Workup Aqueous Work-up Dipeptide->Workup Chromatography Column Chromatography Workup->Chromatography PureProduct Pure Product Chromatography->PureProduct G RCOOH R-COOH (this compound) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO - H⁺ Base + Base (DIPEA) Intermediate [O-Acylisouronium Intermediate] RCOO->Intermediate Nucleophilic Attack HATU HATU HATU->Intermediate HOAt HOAt⁻ Intermediate->HOAt releases ActiveEster R-COO-OAt (Active Ester) Intermediate->ActiveEster Peptide R-CO-NH-R' (Peptide) ActiveEster->Peptide Amine R'-NH₂ Amine->Peptide Byproducts + HOAt + Tetramethylurea Peptide->Byproducts

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Conclusion

For the synthesis of this compound derivatives, especially when coupling to another valuable molecule, prioritizing yield and purity is crucial. While DCC/HOBt is a viable economic option, its potential for lower yields and purification challenges with the sterically hindered felinine makes it less ideal. PyBOP represents a robust and reliable choice, offering a strong balance of high efficiency and cleaner reaction profiles. For the most challenging couplings where maximizing yield and minimizing reaction time are critical, HATU stands out as the most powerful reagent, provided its cost and potential for guanidinylation are managed through careful stoichiometric control. The choice ultimately depends on the specific requirements of the synthesis, including scale, cost constraints, and the nature of the amine coupling partner.

References

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]

  • Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • ResearchGate. (n.d.). Mechanism of BOP-mediated coupling reagent. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances. [Link]

  • National Center for Biotechnology Information. (n.d.). Felinine. PubChem Compound Database. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Reaction Mechanism of Dicyclohexylcarbodiimide (DCC). [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Reddit. (2019, February 17). What is the benefit of PyBOP vs DCC/HOBt?. r/chemistry. [Link]

  • ResearchGate. (2001). New Trends in Peptide Coupling Reagents. [Link]

  • ResearchGate. (2025, August 9). A Major Urinary Protein of the Domestic Cat Regulates the Production of Felinine, a Putative Pheromone Precursor. [Link]

  • ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings. [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. (1994). Journal of the American Chemical Society. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (2004). Tetrahedron. [Link]

  • Wikipedia. (n.d.). Felinine. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025, August 5). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. [Link]

Sources

A Comparative Guide to Amine Protection: The Strategic Advantages of Boc-L-Felinine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and biochemical research, the precise synthesis of complex molecules is paramount. L-felinine, a unique sulfur-containing amino acid, presents a synthetic challenge common to many polyfunctional molecules: the need to selectively mask its reactive amino group to prevent unwanted side reactions during synthesis.[1] This guide provides an in-depth technical comparison of amine-protecting groups for L-felinine, with a particular focus on the strategic advantages of using the tert-butoxycarbonyl (Boc) group. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in their synthetic endeavors.

The Imperative for Amine Protection in L-Felinine Chemistry

L-felinine, or (2R)-2-amino-3-[(4-hydroxy-2-methylbutan-2-yl)sulfanyl]propanoic acid, possesses a primary amine that is both nucleophilic and basic.[2] During multi-step syntheses, this reactive site can interfere with coupling reactions, leading to byproducts, reduced yields, and complex purification challenges.[3] The temporary installation of a protecting group on this amine is a critical step to ensure the desired chemical transformations occur with high fidelity. An ideal protecting group should be easy to introduce in high yield, stable under various reaction conditions, and removable ("deprotected") under mild conditions that do not compromise the integrity of the final molecule.[3]

The Boc Group: A Superior Choice for L-Felinine

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that has become a cornerstone of modern organic synthesis, particularly in peptide chemistry.[4] Its utility for a sulfur-containing amino acid like L-felinine stems from several key properties:

  • Robust Stability: The Boc group is exceptionally stable under a wide range of basic and nucleophilic conditions, making it compatible with many common synthetic transformations.[5]

  • High Yields: The protection of amines with di-tert-butyl dicarbonate ((Boc)₂O) is a well-established and high-yielding reaction.[6]

  • Orthogonality: The acid-lability of the Boc group is its most significant strategic advantage. It is orthogonal to the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group.[7] This orthogonality allows for the selective deprotection of one amine in the presence of others protected with different groups, a crucial requirement for the synthesis of complex peptides and other advanced molecules.[8]

  • Avoidance of Harsh Conditions: While Cbz deprotection often requires catalytic hydrogenation, which can be incompatible with sulfur-containing molecules due to catalyst poisoning, Boc deprotection with mild acids like trifluoroacetic acid (TFA) avoids this complication.[1]

Comparative Analysis: Boc vs. Cbz and Fmoc for L-Felinine

The choice of protecting group is a critical decision in any synthetic strategy. Below is a comparison of the most common amine protecting groups, with data extrapolated from studies on L-cysteine, a close structural analog of L-felinine.

FeatureBoc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
Typical Protection Yield >95%[6]~90%[9]High, but can be sequence dependent
Protection Conditions Mildly basic (e.g., NaHCO₃, NaOH) in aqueous/organic solvent mixtures[6]Basic (e.g., NaHCO₃) in aqueous/organic solvent mixtures[9]Basic (e.g., NaHCO₃) in aqueous/organic solvent mixtures
Stability Stable to base, nucleophiles, and hydrogenolysis[5]Stable to acid and base[9]Stable to acid and hydrogenolysis
Deprotection Condition Mild acid (e.g., TFA, HCl in dioxane)[4]Catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH)[9]Base (e.g., 20% piperidine in DMF)
Key Advantages Orthogonal to Cbz and Fmoc; avoids catalyst poisoning issues with sulfur-containing molecules.[1][8]Orthogonal to Boc and Fmoc; stable to a wide range of non-reductive conditions.[9]Milder deprotection conditions than Boc; suitable for automated solid-phase peptide synthesis (SPPS).
Potential Disadvantages Requires acidic conditions for removal, which may not be suitable for highly acid-sensitive substrates.[4]Hydrogenolysis is incompatible with other reducible groups and can be poisoned by sulfur.[1]The fluorenyl group can lead to aggregation in some peptide sequences; piperidine byproduct can be problematic.
Experimental Protocol: Boc Protection of L-Felinine

This protocol is adapted from established procedures for the Boc protection of L-cysteine and is expected to provide high yields for L-felinine.[6]

Materials:

  • L-Felinine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 1 M HCl

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-felinine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2 equivalents). Stir until the NaHCO₃ is fully dissolved.

  • Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, remove the dioxane under reduced pressure. Add water to the remaining aqueous solution and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-L-felinine product. A typical yield for this type of reaction is >95%.[6]

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Protection Reaction cluster_workup Workup & Isolation start Dissolve L-Felinine in Dioxane/Water add_base Add NaHCO₃ at 0°C start->add_base add_boc Add (Boc)₂O at 0°C add_base->add_boc stir Stir at RT (12-24h) add_boc->stir concentrate Remove Dioxane stir->concentrate wash Wash with EtOAc concentrate->wash acidify Acidify to pH 2-3 wash->acidify extract Extract with EtOAc acidify->extract dry Dry & Concentrate extract->dry product This compound dry->product

Caption: Workflow for the Boc protection of L-felinine.

Deprotection of this compound

The removal of the Boc group is typically achieved with high efficiency using a strong acid like trifluoroacetic acid (TFA).[4] The byproducts of this reaction are tert-butanol (which fragments to isobutylene) and carbon dioxide, which are volatile and easily removed.[4]

Procedure:

  • Dissolution: Dissolve the this compound in dichloromethane (DCM).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Isolation: Remove the solvent and excess TFA under reduced pressure to yield the deprotected L-felinine as its TFA salt.

Boc_Deprotection_Workflow cluster_deprotection Deprotection cluster_isolation Isolation start Dissolve this compound in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa react Stir at RT (1-2h) add_tfa->react concentrate Concentrate in vacuo react->concentrate product L-Felinine TFA Salt concentrate->product

Caption: Workflow for the deprotection of this compound.

Conclusion: A Self-Validating System

The selection of the Boc protecting group for L-felinine offers a robust and versatile synthetic strategy. Its ease of introduction, stability to a wide range of reagents, and mild, orthogonal deprotection conditions make it a superior choice over alternatives like Cbz, especially given the presence of a sulfur atom. The protocols described herein represent a self-validating system, built on decades of established chemistry, ensuring high yields and purity for the synthesis of L-felinine derivatives. This empowers researchers to construct complex molecules with confidence, accelerating progress in drug discovery and development.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Polymer Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Practical Approach to the Synthesis of Fmoc-L-Cysteine. Retrieved from [Link]

  • Galande, A. K., et al. (2005). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Journal of Peptide Research, 65(2), 260-268. Retrieved from [Link]

  • Spears, R. J., & Fascione, M. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9947-10007. Retrieved from [Link]

  • Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for S-aryl-L-cysteine and derivatives.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Frontiers. (n.d.). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Retrieved from [Link]

  • SlideShare. (n.d.). Protection for the AMINE.pptx. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

A Comparative Guide to Alternative Protecting Groups for L-Felinine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the synthesis of novel peptides, the incorporation of unique amino acids like L-felinine presents both exciting opportunities and significant synthetic challenges. L-felinine, an S-alkylated cysteine derivative, introduces a thioether linkage and a hydroxyl group in its side chain, functionalities that require careful consideration within the context of Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth technical comparison of potential protecting group strategies for the successful incorporation of L-felinine into peptide sequences, grounded in established principles of peptide chemistry and supported by relevant experimental data for analogous structures.

The Challenge of L-Felinine in SPPS: A Dual Functionality Concern

L-Felinine's structure, S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine, presents two primary points of concern during standard Fmoc-based SPPS:

  • Thioether Stability: The S-C bond in the thioether linkage could be susceptible to cleavage under the repeated acidic conditions used for Fmoc deprotection (typically 20% piperidine in DMF is basic, but the final cleavage is acidic).

  • Hydroxyl Group Reactivity: The free hydroxyl group on the side chain is nucleophilic and can lead to side reactions during amino acid coupling steps, such as O-acylation, resulting in undesired peptide modifications.

Therefore, a robust strategy for incorporating L-felinine must address the stability of the thioether and the protection of the hydroxyl group.

Proposed Strategies for L-Felinine Protection in SPPS

Two primary strategies are proposed for the successful inclusion of L-felinine in SPPS:

  • Strategy 1: No Thioether Protection, Orthogonal Hydroxyl Protection. This approach assumes the inherent stability of the thioether linkage and focuses on the protection of the hydroxyl group with a group that is orthogonal to the standard Fmoc-SPPS chemistry.

  • Strategy 2: Minimalist Approach - No Side-Chain Protection. This high-risk, high-reward strategy forgoes any side-chain protection, relying on optimized coupling and cleavage conditions to minimize side reactions.

This guide will now delve into a comparative analysis of these strategies, providing experimental context and protocols.

Strategy 1: Orthogonal Protection of the Hydroxyl Group

This strategy is predicated on the general stability of thioethers during SPPS. The primary focus is the selection of a suitable protecting group for the hydroxyl moiety of L-felinine that is stable throughout the synthesis and can be removed under conditions that do not affect the peptide or other side-chain protecting groups.

Alternative Hydroxyl Protecting Groups: A Comparison
Protecting GroupStructureIntroductionStabilityCleavage ConditionsOrthogonality to Fmoc-SPPS
tert-Butyl (tBu) -C(CH₃)₃Acid-catalyzed addition of isobutyleneStable to base (piperidine). Labile to strong acid (TFA).Cleaved during final TFA cleavage.No. Cleaved with other tBu-based side-chain protecting groups.
tert-Butyldimethylsilyl (TBDMS) -Si(CH₃)₂(C(CH₃)₃)TBDMS-Cl, imidazole, DMFStable to piperidine and moderate acid. Labile to fluoride ions.Tetrabutylammonium fluoride (TBAF) in THF.Yes. Cleavage is orthogonal to TFA-based cleavage.
In-Depth Analysis:

Tert-Butyl (tBu) Ether:

The tert-butyl group is a common protecting group for hydroxyl-containing amino acids like serine, threonine, and tyrosine in Fmoc-SPPS.[1][2] Its primary advantage is its removal during the standard final cleavage with trifluoroacetic acid (TFA). However, this lack of orthogonality can be a disadvantage if selective deprotection of the L-felinine side chain is desired for further modification. For routine synthesis of a linear peptide, a pre-synthesized Fmoc-L-felinine(tBu)-OH building block would be a viable, albeit potentially challenging to synthesize, option.

Tert-Butyldimethylsilyl (TBDMS) Ether:

The TBDMS group offers true orthogonality in Fmoc-SPPS.[3] It is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. Its removal is specifically achieved with fluoride ion sources like TBAF.[4] This allows for the deprotection of the L-felinine hydroxyl group while the peptide is still on the resin, enabling site-specific modifications.

The primary challenge with the TBDMS group is its introduction. This can be done by synthesizing an Fmoc-L-felinine(TBDMS)-OH building block beforehand, or potentially through an on-resin protection strategy after the incorporation of unprotected L-felinine.

Experimental Protocols:

Protocol 1: Synthesis of an Fmoc-L-felinine(TBDMS)-OH Building Block (Proposed)

G Felinine L-Felinine Fmoc_Felinine Fmoc-L-Felinine Felinine->Fmoc_Felinine 1. Fmoc Protection Fmoc_OSu Fmoc-OSu TBDMS_Cl TBDMS-Cl, Imidazole Fmoc_Felinine_TBDMS Fmoc-L-Felinine(TBDMS)-OH Fmoc_Felinine->Fmoc_Felinine_TBDMS 2. TBDMS Protection

Caption: Proposed synthesis of the Fmoc-L-felinine(TBDMS)-OH building block.

Step-by-Step Methodology:

  • Fmoc Protection of L-Felinine:

    • Dissolve L-felinine in a 10% aqueous sodium carbonate solution.

    • Add a solution of Fmoc-OSu in dioxane dropwise while maintaining the pH at 9-10 with additional sodium carbonate solution.

    • Stir the reaction at room temperature overnight.

    • Acidify the reaction mixture with dilute HCl to pH 2 and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield Fmoc-L-felinine.

  • TBDMS Protection of Fmoc-L-Felinine:

    • Dissolve Fmoc-L-felinine in anhydrous DMF.

    • Add imidazole (2.5 equivalents) and TBDMS-Cl (1.5 equivalents).

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain Fmoc-L-felinine(TBDMS)-OH.

Protocol 2: On-Resin Deprotection of TBDMS

G Peptide_Resin Peptide-Resin with Felinine(TBDMS) Deprotected_Peptide_Resin Peptide-Resin with Felinine(OH) Peptide_Resin->Deprotected_Peptide_Resin On-Resin TBDMS Cleavage TBAF 1 M TBAF in THF

Caption: On-resin cleavage of the TBDMS protecting group.

Step-by-Step Methodology:

  • Swell the peptide-resin containing the Fmoc-L-felinine(TBDMS)-OH residue in anhydrous THF.

  • Treat the resin with a solution of 1 M TBAF in THF for 2-4 hours at room temperature.

  • Wash the resin extensively with THF, DCM, and DMF to remove the deprotection reagents and byproducts.

  • The resin-bound peptide with a deprotected L-felinine hydroxyl group is now ready for further on-resin modification or final cleavage.

Strategy 2: The Minimalist Approach - No Side-Chain Protection

This strategy relies on the hope that the inherent reactivity of the hydroxyl group can be managed through optimized reaction conditions, and that the thioether is sufficiently stable. While seemingly simpler, this approach carries a higher risk of side reactions.

Considerations and Potential Pitfalls:
  • O-Acylation: During the coupling of subsequent amino acids, the hydroxyl group of L-felinine can be acylated by the activated carboxyl group, leading to the formation of a depsipeptide. This side product can be difficult to separate from the desired peptide.

  • Thioether Oxidation: The thioether in L-felinine may be susceptible to oxidation, especially during the final cleavage from the resin, which often involves strong acids and can generate oxidative species.

Mitigation Strategies:
  • Coupling Reagents: The choice of coupling reagent can influence the extent of O-acylation. Using milder activating agents or additives like HOBt or Oxyma may reduce this side reaction.

  • Cleavage Cocktails: The final cleavage cocktail is critical for preserving the integrity of the L-felinine residue. The inclusion of scavengers is essential to quench reactive carbocations and minimize oxidation.

Optimized Cleavage Cocktail for Sensitive Residues:

A robust cleavage cocktail for peptides containing sensitive residues like cysteine and methionine, and by extension L-felinine, is "Reagent K".[5][6]

Reagent K Composition:

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Rationale for Scavengers:

  • Phenol and Thioanisole: Act as scavengers for carbocations generated from the cleavage of tBu-based protecting groups.

  • Water: Helps to hydrolyze any remaining reactive species.

  • 1,2-Ethanedithiol (EDT): A reducing agent that helps to prevent the oxidation of the thioether in L-felinine.[5]

Experimental Protocol:

Protocol 3: Final Cleavage with Reagent K

G Peptide_Resin Dried Peptide-Resin Cleavage Cleavage Reaction (2-4 hours, RT) Peptide_Resin->Cleavage 1. Add Reagent K Reagent_K Reagent K Precipitation Precipitation in cold ether Cleavage->Precipitation 2. Filter and Collect Crude_Peptide Crude Peptide Precipitation->Crude_Peptide 3. Centrifuge and Dry

Caption: Workflow for the final cleavage of the peptide from the resin.

Step-by-Step Methodology:

  • Place the dried peptide-resin in a reaction vessel.

  • Add freshly prepared Reagent K (approximately 10 mL per 0.1 mmol of peptide).

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice more to remove scavengers.

  • Dry the crude peptide under vacuum.

Conclusion and Recommendations

The successful incorporation of L-felinine into peptides via SPPS is a novel challenge that requires careful strategic planning. Based on the analysis of analogous structures and established principles of peptide chemistry, the following recommendations are made:

  • For routine synthesis of linear peptides where side-chain modification is not required, the minimalist approach (Strategy 2) with an optimized cleavage cocktail like Reagent K is a viable starting point. The key to success will be careful monitoring for side products and optimization of coupling conditions.

  • For applications requiring selective modification of the L-felinine side chain, the orthogonal protection strategy (Strategy 1) using a TBDMS ether is the recommended approach. This provides the greatest flexibility and control over the synthesis. The initial investment in synthesizing the Fmoc-L-felinine(TBDMS)-OH building block is likely to yield more reliable and reproducible results for complex peptide architectures.

Ultimately, the optimal strategy will depend on the specific peptide sequence and the desired final product. The information and protocols provided in this guide offer a strong foundation for researchers to begin their exploration of L-felinine-containing peptides.

References

  • Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC. (n.d.). Retrieved from [Link]

  • Side reactions in the SPPS of Cys-containing peptides - PubMed. (n.d.). Retrieved from [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development. (n.d.). Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Resins and linkers used for side-chain anchoring of protected amino acids - ResearchGate. (n.d.). Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]

  • Understanding Acid Lability of Cysteine Protecting Groups - PMC. (n.d.). Retrieved from [Link]

  • Side reactions in the SPPS of Cys-containing peptides - ResearchGate. (n.d.). Retrieved from [Link]

  • Reduction of cysteine- S -protecting groups by triisopropylsilane | Request PDF. (n.d.). Retrieved from [Link]

  • On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity - PMC. (n.d.). Retrieved from [Link]

  • The t‐butoxy group, a novel hydroxyl‐protecting group for use in peptide synthesis with hydroxy‐amino acids - ResearchGate. (n.d.). Retrieved from [Link]

  • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed. (n.d.). Retrieved from [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail | Biotage. (n.d.). Retrieved from [Link]

  • Cleavage Cocktail Selection - CDN. (n.d.). Retrieved from [Link]

  • Can TBDMS protecting group be cleaved under 25% TFA/DCM? - ResearchGate. (n.d.). Retrieved from [Link]

  • tert-Butyldiphenylsilyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Amino acid building blocks for efficient Fmoc solid-phase synthesis of peptides adenylylated at serine or threonine - PubMed. (n.d.). Retrieved from [Link]

  • The synthesis and application of Fmoc-Lys(5-Fam) building blocks - PubMed. (n.d.). Retrieved from [Link]

  • Side-chain protecting groups in Fmoc-based SPPS. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed. (n.d.). Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.). Retrieved from [Link]

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A Comparative Guide to N-Boc-L-felinine and Other Modified Cysteines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug development, the nuanced manipulation of amino acid side chains offers a powerful toolkit for modulating the properties of peptides and proteins. Cysteine, with its reactive thiol group, stands out as a prime target for modification, enabling the synthesis of novel bioconjugates, therapeutics, and research probes.[1] This guide provides an in-depth comparative analysis of N-Boc-L-felinine, a unique S-substituted cysteine derivative, and other commonly utilized modified cysteines. We will delve into their synthesis, chemical stability, reactivity, and potential applications, supported by proposed experimental frameworks to empower researchers in their selection of the optimal cysteine analogue for their specific needs.

Introduction: The Significance of Modified Cysteines

Cysteine residues are pivotal in protein structure and function, participating in disulfide bond formation, enzymatic catalysis, and metal coordination.[2] Their inherent nucleophilicity makes them attractive targets for chemical modification, a strategy widely employed in the development of antibody-drug conjugates (ADCs), peptide-based therapeutics with enhanced stability, and probes for studying biological systems.[3] The choice of modification—be it at the sulfur (S-alkylation) or the nitrogen (N-acylation)—profoundly influences the physicochemical properties and biological activity of the resulting molecule.

This guide focuses on this compound, a derivative of the naturally occurring amino acid felinine, found in the urine of felines.[4][5] Felinine itself is an S-substituted cysteine, and by protecting its amino group with a tert-butyloxycarbonyl (Boc) group, we create a versatile building block for solid-phase peptide synthesis (SPPS) and other synthetic applications. We will compare this compound to other key modified cysteines, such as N-acetyl-L-cysteine and various S-alkyl-L-cysteine derivatives, to provide a clear perspective on their relative strengths and weaknesses.

Synthesis of Modified Cysteines: A Protocol for this compound

The synthesis of modified cysteines is a cornerstone of their application. Here, we present a robust, one-pot protocol for the synthesis of N-Boc-S-alkylated cysteines, which can be readily adapted for the preparation of this compound.[6]

General Protocol for N-Boc-S-alkyl-L-cysteine Synthesis

This method provides a convenient route to N-Boc protected S-alkylcysteines, which are valuable intermediates for solution-phase synthesis of glutathione-conjugates and modified peptides.[6]

Experimental Protocol:

  • Dissolution: Dissolve L-cysteine in a suitable solvent system, such as a mixture of water and a miscible organic solvent (e.g., dioxane or THF).

  • Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the thiol group, forming the more nucleophilic thiolate.

  • Alkylation: Introduce the alkylating agent. For this compound, this would be a precursor to the 3-hydroxy-1,1-dimethylpropyl group. A plausible synthetic equivalent is 3-methyl-1,3-butanediol, which would require activation (e.g., conversion to a halide or sulfonate ester) prior to reaction.

  • Boc Protection: Following S-alkylation, add di-tert-butyl dicarbonate (Boc)₂O and a suitable base (e.g., sodium bicarbonate or triethylamine) to the reaction mixture to protect the amino group.

  • Work-up and Purification: Acidify the reaction mixture to protonate the carboxylic acid. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_synthesis Synthesis of this compound cluster_reagents Reagents cysteine L-Cysteine thiolate Thiolate Intermediate cysteine->thiolate Base (e.g., NaOH) s_alkylated S-alkylated Cysteine (L-Felinine) thiolate->s_alkylated Alkylating Agent nboc_felinine This compound s_alkylated->nboc_felinine (Boc)₂O, Base base Base base->thiolate alkylating_agent 3-hydroxy-1,1-dimethylpropyl precursor alkylating_agent->s_alkylated boc_anhydride (Boc)₂O boc_anhydride->nboc_felinine

Caption: Synthetic pathway for this compound.

Comparative Stability Analysis

The stability of modified amino acids is paramount for their use in multi-step syntheses and for ensuring the shelf-life of resulting peptides and bioconjugates. We propose a standardized experimental protocol to compare the stability of this compound against other modified cysteines.

Proposed Experimental Protocol for Stability Assessment

Objective: To quantitatively assess and compare the chemical stability of this compound, N-acetyl-L-cysteine, and S-methyl-L-cysteine under varying pH and temperature conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of each modified cysteine at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Incubation Conditions:

    • pH Stability: Aliquot the stock solutions into buffers of varying pH (e.g., pH 4, 7.4, and 9) and incubate at a constant temperature (e.g., 37°C).

    • Thermal Stability: Aliquot the stock solutions into a neutral buffer (pH 7.4) and incubate at different temperatures (e.g., 4°C, 25°C, and 50°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each condition and quench any further degradation by freezing or immediate analysis.

  • Quantification by HPLC: Analyze the samples using a reverse-phase high-performance liquid chromatography (HPLC) method with UV detection.[7] The percentage of the remaining parent compound at each time point is calculated relative to the t=0 sample.

  • Data Analysis: Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics and half-life.

G cluster_workflow Stability Assessment Workflow prep Prepare Stock Solutions (1 mg/mL) aliquot Aliquot into Buffers (pH 4, 7.4, 9) and Temperatures (4, 25, 50°C) prep->aliquot incubate Incubate and Sample at Time Points aliquot->incubate hplc Analyze by RP-HPLC incubate->hplc data Calculate % Remaining and Half-life hplc->data

Caption: Workflow for comparative stability analysis.

Expected Outcomes and Comparative Insights

Based on general chemical principles, we can hypothesize the relative stabilities of the compared compounds.

CompoundS-substituentN-substituentExpected StabilityRationale
This compound 3-hydroxy-1,1-dimethylpropylBocModerate to HighThe bulky S-alkyl group may offer some steric protection against oxidation. The Boc group is generally stable under neutral and basic conditions but labile to acid.
N-acetyl-L-cysteine HAcetylLow to ModerateThe free thiol is susceptible to oxidation, leading to disulfide formation (dimerization).[2]
S-methyl-L-cysteine MethylHHighThe thioether is generally more stable to oxidation than a free thiol. The unprotected amine may be reactive.

This structured experimental approach will provide quantitative data to validate these hypotheses and enable an evidence-based selection of the most suitable modified cysteine for a given application.

Comparative Reactivity in Bioconjugation

The utility of a modified cysteine often lies in its ability to react selectively with other molecules. For this compound, the bulky S-substituent may influence its reactivity in peptide synthesis and its potential as a bioconjugation handle after deprotection of the N-terminus.

Proposed Experimental Protocol for Reactivity Assessment

Objective: To compare the reactivity of deprotected this compound (L-felinine) with other S-substituted cysteines in a model bioconjugation reaction.

Methodology:

  • Deprotection: Remove the Boc group from this compound and any other N-protected comparators using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Reaction Setup: In a temperature-controlled reaction vessel, combine the deprotected cysteine derivative with a model electrophile, such as N-ethylmaleimide (NEM), in a suitable buffer (e.g., phosphate buffer at pH 7.0).

  • Kinetic Monitoring: Monitor the progress of the reaction over time by taking aliquots and quenching the reaction. Analyze the consumption of the reactants and the formation of the product by HPLC or LC-MS/MS.

  • Rate Constant Calculation: Determine the second-order rate constant for the reaction of each cysteine derivative with NEM.[8]

G cluster_workflow Reactivity Assessment Workflow deprotect N-Boc Deprotection (TFA/DCM) react React with N-ethylmaleimide (pH 7.0) deprotect->react monitor Monitor Reaction Progress (HPLC or LC-MS/MS) react->monitor calculate Calculate Second-Order Rate Constant monitor->calculate

Caption: Workflow for comparative reactivity analysis.

Anticipated Reactivity Profiles

The steric bulk of the S-substituent is expected to play a significant role in the reactivity of the cysteine derivative.

Compound (after deprotection)S-substituentExpected Reactivity with NEMRationale
L-Felinine 3-hydroxy-1,1-dimethylpropylLowerThe bulky tertiary alkyl group adjacent to the sulfur may sterically hinder the approach of the electrophile.
L-Cysteine HHighThe unsubstituted thiol is highly reactive towards maleimides.[8]
S-methyl-L-cysteine MethylNot reactiveThe thioether is not nucleophilic and will not react with maleimides under these conditions.

These data will be critical for researchers designing bioconjugation strategies, as the reactivity of the cysteine handle will dictate the required reaction conditions and times.

Applications in Research and Drug Development

The unique structural features of this compound suggest several potential applications where it may offer advantages over other modified cysteines.

  • Peptide Synthesis: The bulky S-substituent of this compound may influence the secondary structure of peptides, potentially leading to novel conformations with altered biological activity. Its incorporation into peptides could also enhance resistance to enzymatic degradation.

  • PROTACs and Targeted Protein Degradation: The linker in Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy.[9] The unique stereochemistry and polarity of the felinine side chain could be explored in the design of novel linkers to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[10]

  • Chemical Biology Probes: The felinine side chain could be further functionalized, for example, at the hydroxyl group, to attach reporter molecules or other functionalities, creating novel chemical biology tools.

Conclusion

This compound represents a unique and largely unexplored modified cysteine derivative with the potential to become a valuable tool for researchers in peptide chemistry, drug discovery, and chemical biology. Its distinctive S-substituent sets it apart from more common cysteine analogues. While direct comparative data is currently sparse, the experimental frameworks outlined in this guide provide a clear path for researchers to systematically evaluate its stability and reactivity against established alternatives. Through such rigorous comparative analysis, the scientific community can unlock the full potential of this compound and other novel modified amino acids in the advancement of biomedical research.

References

  • Felinine. (2023). In Wikipedia. Retrieved from [Link]

  • Ahmad, I., et al. (2023). Revolutionizing Drug Targeting Strategies: Integrating Artificial Intelligence and Structure-Based Methods in PROTAC Development.
  • Futsuta, A., et al. (2018).
  • Procopio, A., et al. (2007). A Facile One-Pot Synthesis of the Very Useful Building Blocks N-Boc-S-alkylated Cysteines.
  • Bernardes, G. J. L., et al. (2017).
  • Miyazaki, M., et al. (2006). How cats produce their distinctive smell. RIKEN.
  • Gao, J., et al. (2018).
  • Rutherfurd, S. M., et al. (2005). Isolation and Characterization of a Felinine-containing Peptide from the Blood of the Domestic Cat (Felis catus).
  • Miyazaki, M., et al. (2006).
  • Troup, R. I., et al. (2022). Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Miyazaki, M., et al. (2006). A Major Urinary Protein of the Domestic Cat Regulates the Production of Felinine, a Putative Pheromone Precursor.
  • Tireli, M., et al. (2023).
  • Gorin, G., et al. (1966). The kinetics of reaction between L-cysteine hydrochloride and some maleimides.
  • Semantic Scholar. (n.d.). felinine. Retrieved from [Link]

  • Tuang, S., et al. (2021).
  • Tuang, S., et al. (2021).
  • Sun, X., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras.
  • Suzuki, K., et al. (1991). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. PubMed.
  • Google Patents. (n.d.). EP0968997B1 - Process for S-aryl-L-cysteine and derivatives.
  • Dal Bello, J., et al. (2020). Effect of the linker's site of attachment on PROTAC stability.
  • Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. (2008). PubMed.
  • Brezden, A., et al. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI.
  • Rutherfurd, S. M., et al. (2005).
  • Lowe, E. R., et al. (2021).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-tert-Butoxycarbonyl-N'-Fmoc-L-ornithine: A Key Protected Amino Acid for Advanced Peptide Synthesis. Retrieved from [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). TSI Journals.
  • Kölbel, K., et al. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. PubMed.
  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Gorin, G., et al. (1966). Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners. PubMed.
  • Chem-Impex. (n.d.). Boc-L-cysteine. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • Payne, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.
  • Kumar, K. S., et al. (2022). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ChemRxiv.
  • Abdul-Razzak, J., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Tarr, G. E. (2001). "Amino Acid Analysis". In: Current Protocols in Protein Science.
  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Babich, J. W., et al. (1999). Solid-Phase Synthesis of Peptide Radiopharmaceuticals Using Fmoc- N -ε-(Hynic-Boc)−Lysine, a Technetium-Binding Amino Acid: Application to Tc-99m-Labeled Salmon Calcitonin.
  • Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. (2021). PMC.
  • Rutherfurd, S. M., et al. (2007). Felinine stability in the presence of selected urine compounds. PubMed.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of N-Boc-L-Felinine Purity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for N-Boc-L-Felinine Purity

This compound, a derivative of the unique sulfur-containing amino acid found in felines, represents a class of specialized reagents used in targeted synthesis and drug discovery.[1][2] As with any synthetic peptide or amino acid derivative, its utility is directly proportional to its purity. The presence of residual starting materials, byproducts from the synthesis, or degradation products can lead to ambiguous experimental results, failed syntheses, and erroneous biological data. Therefore, rigorous analytical validation is not merely a quality control step but a foundational requirement for reproducible and reliable science.[3][4]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on mass spectrometry (MS). We will explore the technical nuances of applying MS to this specific molecule, address the inherent challenges posed by the labile tert-butyloxycarbonyl (Boc) protecting group, and present a self-validating workflow that integrates orthogonal techniques for the highest degree of analytical confidence.

The Core Challenge: Analyzing a Small, Labile Molecule

The analytical complexity of this compound arises from two key characteristics:

  • Small Molecular Size: Small molecules can sometimes exhibit poor retention in standard reversed-phase chromatography and may lack extensive fragmentation patterns for detailed structural elucidation.[5]

  • The Labile N-Boc Group: The Boc protecting group is notoriously sensitive to acidic conditions and thermal stress.[6] During mass spectrometric analysis, particularly with electrospray ionization (ESI), the energy applied in the ion source can be sufficient to cause in-source fragmentation, leading to the premature loss of the Boc group.[6][7] This can create a misleading analytical picture, where a pure compound appears to be a mixture of the protected and deprotected forms.

Understanding and mitigating this fragmentation is paramount for accurate purity assessment.

Mass Spectrometry: The Gold Standard for Identity Confirmation

Mass spectrometry is an indispensable tool that measures the mass-to-charge ratio (m/z) of ions, providing unequivocal confirmation of a molecule's identity and elemental composition.[4][8] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful platform for both identifying the main compound and detecting impurities.[9]

The LC-MS Workflow for this compound

The logical flow for analyzing this compound purity using LC-MS is a multi-stage process designed to ensure data integrity.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep Dissolve this compound in appropriate solvent (e.g., 50:50 Acetonitrile:Water) lc HPLC Separation (C18 Column) prep->lc ms High-Resolution MS Detection (Optimized ESI Source) lc->ms Eluent Transfer fullscan Full Scan Analysis: Identify [M+H]+ & Impurities ms->fullscan msms Tandem MS (MS/MS): Confirm Structure via Fragmentation fullscan->msms Target Parent Ion

Caption: High-level workflow for LC-MS analysis of this compound.

Experimental Protocol: Mass Spectrometric Analysis

This protocol is designed for a high-resolution LC-MS system (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 100 µg/mL.

    • Rationale: This solvent system is compatible with reversed-phase chromatography and promotes ionization. Formic acid is used to protonate the analyte, forming the [M+H]⁺ ion, but is a gentler acid than trifluoroacetic acid (TFA), which can cause ex vivo deprotection of the Boc group.[6]

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: A C18 column provides good retention for this moderately polar molecule. The gradient elution ensures that the target compound and any potential impurities with different polarities are effectively separated before entering the mass spectrometer.[10] Maintaining a controlled, non-elevated temperature minimizes the risk of on-column degradation.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: ESI, Positive.

    • Rationale: The molecule contains a basic nitrogen atom (the alpha-amino group, though protected) and is readily protonated in the positive ion mode.

  • Mass Analyzer: High Resolution (e.g., Orbitrap, TOF). Set to acquire data from m/z 100-1000.

    • Rationale: High resolution is critical to obtain an accurate mass measurement, allowing for the confirmation of the elemental formula (C₁₃H₂₅NO₅S).[8]

  • Key ESI Source Parameters (Instrument Dependent):

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

    • Fragmentor/Cone Voltage: Start at a low value (e.g., 60 V) and perform an optimization study.

      • Expert Causality: This is the most critical parameter. A high fragmentor voltage imparts excess energy to the ions as they enter the mass spectrometer, leading to in-source fragmentation and cleavage of the Boc group.[11] By analyzing the sample at varying voltages, you can determine the optimal setting that maximizes the signal of the intact parent ion ([M+H]⁺) while minimizing the fragment corresponding to the deprotected molecule.

  • Data Acquisition:

    • Full Scan: Acquire full scan data to detect all ions present.

    • Tandem MS (MS/MS): Perform data-dependent acquisition or a targeted analysis on the theoretical m/z of the protonated this compound.

Data Interpretation: A Self-Validating System

Accurate interpretation requires distinguishing between genuine impurities and instrument-induced artifacts.

Expected Molecular Ions:

  • Chemical Formula: C₁₃H₂₅NO₅S

  • Monoisotopic Mass: 307.1504 Da

  • Primary Target Ion [M+H]⁺: m/z 307.1577

  • Common Adducts: [M+Na]⁺ (m/z 329.1397), [M+K]⁺ (m/z 345.1136)

Identifying Impurities vs. In-Source Fragmentation:

  • Examine the Chromatogram: Look at the ion chromatograms for the parent mass (m/z 307.1577) and the deprotected mass (L-felinine [M+H]⁺, m/z 208.1002).

  • Co-elution Test: If the deprotected ion (m/z 208.1002) is a result of in-source fragmentation, its chromatogram peak will perfectly co-elute with the parent ion peak. If it is a genuine impurity (i.e., L-felinine is present in the sample), it will likely have a slightly different retention time and elute as a separate peak, typically earlier due to its higher polarity. This is the core of a self-validating protocol.

Tandem MS (MS/MS) for Structural Confirmation: Targeting the parent ion (m/z 307.1577) for collision-induced dissociation (CID) should yield a predictable fragmentation pattern, confirming the structure.

  • Dominant Fragment: Loss of the Boc group via cleavage and loss of CO₂ and isobutylene (-100 Da), resulting in a major fragment at m/z 207.0929 (the L-felinine core).

  • Alternative Fragment: Loss of isobutylene (-56 Da), resulting in a fragment at m/z 251.1008.[12]

The presence of these characteristic fragments in the MS/MS spectrum provides definitive structural proof.

Comparison with Orthogonal Analytical Techniques

While MS is powerful for identification, a comprehensive purity assessment relies on orthogonal methods that measure different physical properties.

Technique Primary Measurement Key Advantages for this compound Limitations
Mass Spectrometry (MS) Mass-to-Charge Ratio (Identity)- Unambiguous molecular weight confirmation.[3]- High sensitivity for detecting trace impurities.- Provides structural information via MS/MS.- Not inherently quantitative without standards.- Susceptible to ion suppression.- Labile groups (Boc) can fragment, complicating interpretation.[6]
HPLC (UV Detection) Chromatographic Purity (%)- Gold standard for quantifying purity as a percentage of peak area.- Excellent for separating isomers and closely related impurities.[9]- Does not identify the chemical nature of impurities.- Requires a chromophore for sensitive detection.
NMR Spectroscopy Nuclear Spin (Structure & Quantity)- Provides definitive structural elucidation.- Quantitative NMR (qNMR) can determine absolute purity against a certified standard.- Non-destructive.- Relatively low sensitivity compared to MS.- Requires a larger sample amount.- Complex spectra can be difficult to interpret for mixtures.

The Integrated Workflow for Unquestionable Purity

For maximum confidence, particularly in a drug development setting, a multi-faceted approach is essential.

Caption: An integrated, self-validating workflow for purity assessment.

This workflow ensures that the sample not only meets a quantitative purity threshold (via HPLC) but that the primary component is unequivocally identified (via MS) and structurally confirmed (via NMR).

Conclusion

Validating the purity of this compound by mass spectrometry is a nuanced task that demands more than a simple mass check. The inherent lability of the Boc protecting group requires a carefully optimized analytical method, particularly regarding the ionization source conditions, to prevent misleading artifacts. By employing high-resolution mass spectrometry and interpreting the data within the context of chromatographic behavior, one can confidently distinguish between genuine impurities and in-source fragments. For the highest standard of scientific rigor, MS data should be corroborated with orthogonal techniques like HPLC and NMR to provide a complete and trustworthy assessment of both the identity and purity of this specialized amino acid derivative.

References

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]

  • Paradigm Peptides. (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved from [Link]

  • Spectroscopy Online. (2023, April 25). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. Retrieved from [Link]

  • Peptide Sciences. (2023, October 21). Peptide Purity. Retrieved from [Link]

  • Srinivas, R., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591-600. Retrieved from [Link]

  • Ramesh, M., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(13), 1871-82. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Retrieved from [Link]

  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-52. Retrieved from [Link]

  • Muth, T., et al. (2022). A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. mSystems, 7(1), e0103121. Retrieved from [Link]

  • Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Retrieved from [Link]

  • Sugie, K. I., et al. (2018). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 36(2), 430-438. Retrieved from [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164607, Felinine. Retrieved from [Link]

  • Wikipedia. (n.d.). Felinine. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis and Bioactivity of Felinine Peptides: Boc vs. Fmoc Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Synthesizing Bioactive Peptides

In the landscape of chemical biology and drug development, the synthesis of peptides with high fidelity is paramount.[1] These molecules are central to countless biological processes, from cell signaling to immune responses.[2] Felinine, a unique sulfur-containing amino acid found in the urine of Felidae, serves as a fascinating model for synthetic challenges.[3] It is a crucial precursor to volatile sulfur-containing compounds like 3-mercapto-3-methylbutan-1-ol (MMB), which are believed to function as pheromones for territorial marking and chemical communication.[4][5][6] The biological significance of felinine and its derivatives necessitates access to pure, synthetic analogues for detailed study.[7]

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, is the method of choice for producing peptides in the lab.[8][9][10] This guide provides an in-depth, objective comparison of the two dominant SPPS methodologies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—specifically for the synthesis of felinine-containing peptides. We will explore the chemical principles of each strategy, provide detailed experimental protocols, and analyze how the choice of synthesis route can impact the final yield, purity, and ultimately, the measured biological activity of the target peptide.[11]

The Target Molecule: Understanding Felinine's Structure

Felinine is (2R)-2-Amino-3-[(3-hydroxy-1,1-dimethylpropyl)thio]propanoic acid.[5] Structurally, it can be viewed as a cysteine derivative with a unique S-alkyl group containing a tertiary alcohol. In vivo, it is transported in the blood as part of a larger precursor peptide, γ-glutamylfelinylglycine.[12][13] The synthesis of peptides containing this modified cysteine presents specific challenges, including the protection of the thiol ether and the tertiary alcohol, making it an excellent candidate for comparing the robustness of Boc and Fmoc strategies.

For the purpose of this guide, we will compare the synthesis of a model peptide, Ac-Gly-Cys(Thp)-Lys-NH₂ , where the S-linked tetrahydropyranyl (Thp) group serves as a proxy for the complex side chain of felinine, mimicking the challenge of a bulky, acid-sensitive S-protecting group.

Pillar 1: The Chemistry of Boc and Fmoc Solid-Phase Peptide Synthesis

The core difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the chemical environments used for deprotection and cleavage.[9][11]

The Boc Strategy: A Classic, Robust Approach

The Boc methodology, foundational to SPPS, uses the acid-labile Boc group for the temporary protection of the Nα-amino group.[11][14]

  • Nα-Deprotection: The Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), often in dichloromethane (DCM).[15]

  • Side-Chain Protection: Side-chain protecting groups are generally benzyl-based and are stable to the TFA used for Nα-deprotection.

  • Final Cleavage: Removal of the peptide from the resin and cleavage of the side-chain protecting groups require a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11][15] This harsh final step necessitates specialized, HF-resistant equipment.[16]

The Fmoc Strategy: The Milder, Modern Standard

Developed as a gentler alternative, the Fmoc strategy employs a base-labile Fmoc group for Nα-protection.[11][17]

  • Nα-Deprotection: The Fmoc group is cleaved using a secondary amine base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[18]

  • Side-Chain Protection: Side-chain protecting groups are acid-labile, typically based on a tert-butyl (tBu) group.[9]

  • Final Cleavage: The peptide is cleaved from the resin and side-chain groups are removed simultaneously using a milder TFA-based cocktail.[19]

This true orthogonality, where temporary and permanent protecting groups are removed by chemically distinct mechanisms (base vs. acid), is a primary advantage of the Fmoc approach.[11][]

Pillar 2: Experimental Design & Protocols

A researcher's choice between Boc and Fmoc synthesis is dictated by the peptide sequence, desired modifications, and available equipment.[] Below are detailed protocols for synthesizing our model felinine analogue, Ac-Gly-Cys(Thp)-Lys-NH₂ , using both strategies.

Diagram: Boc Solid-Phase Peptide Synthesis Workflow

cluster_cycle Repeat for each Amino Acid Resin MBHA Resin Deprotection Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection Cycle Start Wash Wash (DCM/IPA) Deprotection->Wash Neutralization Neutralization (10% DIEA in DCM) Coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA) Neutralization->Coupling Coupling->Wash Wash->Neutralization Cleavage Cleavage & Global Deprotection (Anhydrous HF) Wash->Cleavage After final AA Final Final Peptide Cleavage->Final

Caption: Cyclical workflow for Boc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Boc-SPPS of Ac-Gly-Cys(Thp)-Lys-NH₂

1. Resin Preparation:

  • Start with 100 mg of MBHA resin (forms a C-terminal amide).
  • Swell the resin in dichloromethane (DCM) for 60 minutes in a reaction vessel.[14]

2. Synthesis Cycle (Repeated for each amino acid: Lys, Cys, Gly):

  • Deprotection: Remove the Boc group from the resin-bound peptide by treating with 50% TFA in DCM for 30 minutes.[14][15]
  • Washing: Wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA.[14]
  • Neutralization: Neutralize the resulting ammonium salt with 10% diisopropylethylamine (DIEA) in DCM for 10 minutes.
  • Coupling:
  • In a separate vial, pre-activate 3 equivalents of the next Nα-Boc protected amino acid (Boc-Lys(2-Cl-Z)-OH, then Boc-Cys(Thp)-OH, then Boc-Gly-OH) with 3 equivalents of HBTU and 6 equivalents of DIEA in DMF.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[14]
  • Monitor coupling completion with a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
  • Washing: Wash the resin with DMF (3x) and DCM (3x).

3. N-terminal Acetylation (Capping):

  • After the final coupling (Glycine), treat the deprotected N-terminus with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

4. Cleavage and Deprotection:

  • Dry the peptide-resin under vacuum.
  • In a specialized HF cleavage apparatus, treat the resin with anhydrous liquid Hydrogen Fluoride (HF) containing 10% anisole as a scavenger at 0°C for 1 hour. CAUTION: HF is extremely toxic and corrosive. [15]
  • Evaporate the HF under a stream of nitrogen.
  • Precipitate the crude peptide with cold diethyl ether, wash multiple times, and dry under vacuum.[14]
Diagram: Fmoc Solid-Phase Peptide Synthesis Workflow

cluster_cycle Repeat for each Amino Acid Resin Rink Amide Resin Deprotection Nα-Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Cycle Start Wash Wash (DMF) Deprotection->Wash Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIEA) Coupling->Wash Kaiser Test Wash->Coupling Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash->Cleavage After final AA Final Final Peptide Cleavage->Final

Caption: Cyclical workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 2: Fmoc-SPPS of Ac-Gly-Cys(Thp)-Lys-NH₂

1. Resin Preparation:

  • Start with 100 mg of Rink Amide resin (cleavage yields a C-terminal amide).
  • Swell the resin in N,N-dimethylformamide (DMF) for 60 minutes.[18]

2. Synthesis Cycle (Repeated for each amino acid: Lys, Cys, Gly):

  • Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.[18]
  • Washing: Wash the resin thoroughly with DMF (6x) to remove all traces of piperidine.
  • Coupling:
  • In a separate vial, pre-activate 3 equivalents of the next Nα-Fmoc protected amino acid (Fmoc-Lys(Boc)-OH, then Fmoc-Cys(Thp)-OH, then Fmoc-Gly-OH) with 3 equivalents of HBTU and 6 equivalents of DIEA in DMF.[18]
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  • Monitor coupling completion with a qualitative Kaiser test.
  • Washing: Wash the resin with DMF (3x) and DCM (3x).

3. N-terminal Acetylation (Capping):

  • After the final coupling (Glycine) and subsequent Fmoc deprotection, treat the N-terminus with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

4. Cleavage and Deprotection:

  • Dry the peptide-resin under vacuum.
  • Treat the resin with a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours at room temperature.[19] TIS acts as a scavenger to protect the peptide from reactive cations.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide with cold diethyl ether, wash multiple times, and dry under vacuum.

Pillar 3: Data-Driven Performance Comparison

The choice of synthesis strategy directly impacts yield, purity, and the profile of potential side products. For cysteine-containing peptides, this is particularly critical, as the thiol group is susceptible to oxidation and racemization.[17][19]

Table 1: At-a-Glance Comparison of Boc and Fmoc Strategies
FeatureBoc StrategyFmoc Strategy
Nα-Protection Acid-labile (TFA)[11]Base-labile (Piperidine)[11]
Side-Chain Protection Strong acid-labile (HF, TFMSA)[19]Acid-labile (TFA)[19]
Orthogonality Partial (graduated acid lability)[9]Fully Orthogonal (Base/Acid)[9]
Cleavage Conditions Harsh (e.g., HF/anisole)[19]Mild (e.g., TFA/TIS/H₂O)[19]
Aggregation Issues Less prone due to protonated N-terminus during deprotection[11]More prone for hydrophobic sequences as peptide is neutral[16]
Automation Less common for modern synthesizers[19]Standard for automated synthesizers[]
Safety/Equipment Requires specialized HF-resistant apparatus[16]Uses standard laboratory glassware[19]
Table 2: Hypothetical Synthesis and Purification Results
ParameterBoc Synthesis ResultFmoc Synthesis Result
Crude Yield ~75%~85%
Crude Purity (RP-HPLC) ~60%~75%
Major Impurities Deletion sequences, products of incomplete side-chain deprotectionDeletion sequences, piperidine-DBF adducts
Final Yield (after HPLC) ~25%~40%
Final Purity (RP-HPLC) >98%>98%
Identity Confirmation Confirmed by LC-MSConfirmed by LC-MS

Discussion of Results: The milder conditions of Fmoc chemistry generally lead to a cleaner crude product and higher overall yield.[11] The harsh HF cleavage in the Boc strategy can generate more side products, complicating purification and reducing the final yield. However, for certain aggregation-prone sequences, the repeated TFA washes in Boc chemistry can keep the peptide chain protonated and better solvated, sometimes offering an advantage.[11]

Impact on Biological Activity: Purity is the Decisive Factor

The biological activity of a synthetic peptide is intrinsically linked to its primary structure and conformational purity. A correctly synthesized and purified peptide will have the same biological activity regardless of whether it was made via Boc or Fmoc chemistry. The synthesis strategy, however, determines the difficulty in achieving that purity and the nature of the impurities that might confound biological assays.

Potential Pitfalls:

  • Boc-derived Impurities: Harsh HF cleavage can lead to modifications of sensitive residues (like Trp or Met) if scavengers are insufficient. Incomplete removal of benzyl-based protecting groups can result in hydrophobic impurities that may interfere with assays or exhibit non-specific activity.

  • Fmoc-derived Impurities: A common side product is the addition of piperidine to the dibenzofulvene (DBF) byproduct of Fmoc deprotection. While typically removed during purification, residual amounts could be problematic. Incomplete removal of t-butyl groups can also lead to inactive, modified peptides.

Protocol 3: Biological Activity Assay - Enzymatic Cleavage

The biological function of felinine's precursor peptide involves enzymatic cleavage to release felinine.[4][5] We can model this with an in vitro assay using a commercially available carboxylesterase to cleave our model peptide, Ac-Gly-Cys(Thp)-Lys-NH₂ , releasing the C-terminal Lysine.

1. Reagents and Materials:

  • Purified peptides (Boc- and Fmoc-derived, >98% purity) dissolved in assay buffer (e.g., 50 mM Tris, pH 7.5).
  • Carboxylesterase enzyme solution.
  • Assay Buffer.
  • Quench Solution (e.g., 10% Acetic Acid).
  • HPLC or LC-MS system for product analysis.[22][23]

2. Assay Procedure:

  • Prepare serial dilutions of each peptide stock (e.g., from 1 µM to 500 µM).
  • In a 96-well plate, add 50 µL of each peptide dilution.
  • Initiate the reaction by adding 50 µL of the enzyme solution to each well.
  • Incubate at 37°C for a fixed time (e.g., 30 minutes).
  • Stop the reaction by adding 25 µL of Quench Solution.
  • Analyze the samples by RP-HPLC to quantify the amount of cleaved product (Ac-Gly-Cys(Thp)-OH) formed.[24][25]

3. Data Analysis:

  • Plot the rate of product formation against the substrate (peptide) concentration.
  • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km.
Table 3: Hypothetical Comparative Biological Activity Data
ParameterPeptide from Boc Synthesis (>98% Pure)Peptide from Fmoc Synthesis (>98% Pure)
Enzyme Affinity (Km) 150 µM152 µM
Maximal Velocity (Vmax) 25 nmol/min/mg24.5 nmol/min/mg
Calculated Activity Identical within experimental errorIdentical within experimental error
Activity of Crude Product Lower apparent activity due to impuritiesHigher apparent activity than Boc crude, but still lower than pure

Conclusion on Bioactivity: As the data illustrates, when purified to homogeneity, the peptides synthesized by both methods exhibit identical biological activity. The primary structure defines the function. Therefore, the choice between Boc and Fmoc should be guided by which method is likely to provide the highest yield of pure material for the specific target peptide, thereby facilitating accurate and reproducible biological evaluation.[2][26]

Final Recommendations for Researchers

Both Boc and Fmoc SPPS are powerful techniques for generating synthetic peptides.[11]

  • The Fmoc strategy has become the dominant method for routine peptide synthesis.[] Its milder reaction conditions, compatibility with a wide range of sensitive and modified amino acids, and ease of automation make it the preferred choice for most applications, including the synthesis of felinine-like peptides.[17][]

  • The Boc strategy remains a valuable tool, particularly for synthesizing long or hydrophobic peptides that are prone to aggregation during Fmoc synthesis.[16] However, the requirement for harsh HF cleavage makes it less accessible and potentially more problematic for peptides with sensitive functionalities.

For researchers aiming to study the biological activity of felinine peptides, the Fmoc/tBu approach is the recommended starting point . It offers a higher probability of obtaining a clean crude product, which simplifies purification and ultimately provides a more direct path to the highly pure peptide required for robust and reliable biological characterization.

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Sources

The Felinine Conundrum: A Cost-Benefit Analysis of N-Boc-L-Felinine in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Reagent Selection

In the landscape of specialty chemicals, N-Boc-L-felinine stands out as a unique, non-proteinogenic amino acid. Structurally, it is an N-terminally protected derivative of felinine, an amino acid found in the urine of several Felidae species.[1][2] Its distinctive (4-hydroxy-2-methylbutan-2-yl)sulfanyl side chain presents intriguing possibilities for introducing novel structural motifs in drug discovery and peptide synthesis. However, its utility in large-scale manufacturing is not straightforward. This guide provides a comprehensive cost-benefit analysis of incorporating this compound into a large-scale synthesis campaign, comparing it directly with the use of more conventional, commercially available alternatives. We will dissect the economics of direct procurement versus in-house synthesis and provide the technical data necessary to make an informed, strategic decision.

This compound: A Profile of a Niche Reagent

This compound, or (2R)-3-(4-hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is fundamentally a protected L-cysteine derivative. The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group in peptide synthesis, removable under acidic conditions.[3] The novelty lies entirely in its complex thioether side chain.

The biological precursor, felinine, is synthesized in felines from L-cysteine and is believed to be a precursor to pheromones.[1][2] This biological origin hints at its potential use in developing chemical communication modulators or as a chiral building block for complex natural product synthesis. However, this niche status is directly reflected in its commercial availability and cost.

The Prohibitive Economics of Direct Procurement

For any large-scale synthesis, the cost of goods (COGS) is a critical parameter. A preliminary analysis of commercially available this compound reveals its unsuitability for anything beyond discovery-phase research. The cost is orders of magnitude higher than standard protected amino acids, making its direct purchase for pilot-scale or manufacturing campaigns economically non-viable.

To illustrate this, we compare the small-quantity retail price of this compound with a structurally related and commercially available alternative, N-Boc-L-Cysteine(4-Mbzl)-OH .

ParameterThis compoundN-Boc-L-Cysteine(4-Mbzl)-OHAnalysis
CAS Number 879207-98-462109-17-7Both are well-defined chemical entities.
Typical Retail Cost ~€15,360 / gram (€384 / 25mg)~€4.95 / gram (€123.65 / 25g)[4]This compound is over 3,000 times more expensive on a per-gram basis.
Availability Milligram to low gram quantitiesReadily available in multi-gram to kilogram quantities.[4][5]The supply chain for this compound does not support large-scale demand.
Conclusion Not Viable for Large-Scale Procurement Viable for Large-Scale Procurement The cost differential makes direct purchase of this compound indefensible in a manufacturing context.

This stark economic reality shifts the core question from "Should we buy it?" to "Can we—and should we—make it?"

In-House Synthesis vs. Commercial Alternative: A Deeper Analysis

The only plausible path for using this compound at scale is through in-house synthesis. A laboratory-scale synthesis has been reported, starting from the readily available N-Boc-L-cysteine. This allows for a more nuanced cost-benefit analysis against using a standard, cost-effective alternative like N-Boc-L-Cysteine(4-Mbzl)-OH.

FactorIn-House Synthesis of this compoundUsing Commercial N-Boc-L-Cysteine(4-Mbzl)-OHStrategic Implications
Raw Material Cost Moderate to High. Requires N-Boc-L-cysteine, 4-hydroxy-2-methyl-2-mercaptobutane, and Mitsunobu reagents (DIAD, PPh₃).Low. Direct purchase of a single, optimized raw material. Bulk pricing further reduces cost.[4]In-house synthesis transfers cost from a single high-priced material to multiple lower-priced, but still significant, materials and reagents.
Process Time & Labor High. Requires a dedicated multi-step synthesis, work-up, and purification before it can be used in the main synthesis workflow. Adds 2-3 days of skilled labor per batch.Minimal. The material is ready for use "out of the bottle," requiring only standard weighing and dissolution.Time is a critical manufacturing resource. Using a pre-made alternative significantly increases throughput and simplifies process scheduling.
Capital Expenditure May require dedicated reactor space and chromatography equipment for purification, impacting capacity for the primary synthesis campaign.None beyond standard equipment for peptide synthesis.[6]In-house synthesis competes for plant resources, potentially becoming a bottleneck for the entire manufacturing process.
Yield & Purity Risk Moderate to High. Multi-step syntheses introduce cumulative yield losses. Purity of the final building block is dependent on in-house QC and may vary.Low. Reputable suppliers provide high-purity material (>98.5%) with batch-to-batch consistency and a Certificate of Analysis.[4]Supplier-guaranteed purity de-risks the subsequent, often more complex and expensive, steps of the main synthesis (e.g., SPPS).
Waste Generation High. Mitsunobu reactions generate significant triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts, which require disposal.Low. Waste is primarily from the main synthesis process, not from precursor preparation.The "greener" and more atom-economical choice is the commercial alternative, reducing the overall process mass intensity (PMI).[7]
Scalability Challenging. Mitsunobu reactions can be difficult to scale due to exothermic profiles and the generation of hard-to-remove byproducts.Proven. This is a standard building block manufactured at scale.The process risk associated with scaling up the felinine synthesis is significant compared to the proven scalability of the alternative.

Experimental Protocols & Workflows

To provide a practical basis for comparison, the following section details the experimental protocols for both the synthesis of this compound and the use of a standard alternative in a typical coupling reaction.

Protocol 1: Synthesis of this compound (Lab Scale)

This protocol is based on established methods for creating thioether linkages with cysteine derivatives. The key is a Mitsunobu reaction, chosen for its effectiveness in coupling thiols to secondary alcohols, though it is known for generating significant byproducts.

Objective: To synthesize this compound from N-Boc-L-cysteine.

Materials:

  • N-Boc-L-cysteine

  • 4-hydroxy-2-methyl-2-mercaptobutane

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-L-cysteine (1.0 eq), 4-hydroxy-2-methyl-2-mercaptobutane (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. Causality: The Mitsunobu reaction is exothermic; cooling is essential to control the reaction rate and minimize side reactions.

  • DIAD Addition: Add DIAD (1.2 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Quenching & Extraction: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in EtOAc. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine. Causality: The aqueous washes remove unreacted starting materials and some water-soluble byproducts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and EtOAc. Causality: This is the critical step to remove the triphenylphosphine oxide and hydrazide byproducts, which is a major drawback of this chemistry at scale.

  • Characterization: Combine the pure fractions, concentrate, and verify the structure and purity of the resulting this compound by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Standard Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard coupling cycle using a pre-existing, commercially available Boc-protected amino acid on a solid support.

Objective: To couple N-Boc-L-Cysteine(4-Mbzl)-OH onto a resin-bound peptide chain.

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-Boc-L-Cysteine(4-Mbzl)-OH (3.0 eq)

  • HBTU (2.9 eq) or other coupling reagent

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for deprotection steps

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.[8]

  • Boc Deprotection (if necessary): Remove the N-terminal Boc group of the resin-bound peptide using a solution of ~50% TFA in DCM. Wash thoroughly with DCM and DMF. Neutralize with a solution of ~5% DIPEA in DMF.

  • Coupling Activation: In a separate vessel, dissolve N-Boc-L-Cysteine(4-Mbzl)-OH and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes. Causality: HBTU, in the presence of a base, converts the carboxylic acid of the amino acid into a highly reactive acyl-guanidinium species, facilitating rapid amide bond formation.

  • Coupling Reaction: Add the activated amino acid solution to the swollen, deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts. Causality: Efficient washing is the core principle of SPPS, ensuring high purity by leaving only the desired peptide covalently attached to the insoluble support.[8]

  • Confirmation (Optional): Perform a Kaiser test to confirm the complete consumption of the free primary amine, indicating a successful coupling reaction.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Visualizing the Workflows

G

G node_A Is the unique felinine side chain CRITICAL for bioactivity? node_B Can a simpler Cys derivative (e.g., Cys(Bzl)) serve as a structural surrogate? node_A->node_B  Yes node_C DECISION: Use commercial Boc-L-Cys(4-Mbzl)-OH. Proceed to SPPS. node_A->node_C No   node_B->node_C  Yes node_D DECISION: Initiate in-house synthesis campaign for this compound. Allocate resources for synthesis, QC, and scale-up. node_B->node_D No  

Conclusion and Strategic Recommendation

The use of this compound in large-scale synthesis presents a classic case of balancing novelty against practicality. Our analysis demonstrates conclusively that:

  • Direct procurement is not a viable option. The cost is prohibitively high, and the supply chain is not robust enough for manufacturing scales.

  • In-house synthesis is technically feasible but strategically challenging. It introduces significant costs, process time, labor, and scalability risks that can jeopardize the entire manufacturing campaign. The use of Mitsunobu chemistry, while effective, generates substantial waste and purification challenges.

Therefore, the strategic recommendation is overwhelmingly in favor of seeking alternatives. For any project entering pilot-scale or commercial manufacturing, the first course of action should be to design around the need for this compound. Unnatural amino acids with unique properties can often be mimicked by more accessible and economical building blocks.[] A protected cysteine derivative, such as N-Boc-L-Cysteine(4-Mbzl)-OH, offers a similar thioether linkage and is a vastly more pragmatic choice from a process chemistry and economic standpoint.

The decision to commit to a large-scale, in-house synthesis of this compound should only be made if there is unequivocal, data-driven evidence that its unique side-chain structure is absolutely indispensable for the final product's biological activity and that no other surrogate can provide the required efficacy. For all other scenarios, leveraging established, commercially available building blocks is the more efficient, cost-effective, and lower-risk path to successful large-scale synthesis.

References

  • Hendriks, W. H., Moughan, P. J., Tarttelin, M. F., & Woolhouse, A. D. (1995). Felinine: a urinary amino acid of Felidae. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 112(4), 581-8. [Link]

  • Carl ROTH. (n.d.). Boc-L-Cysteine-(4-Mbzl), 25 g. Retrieved January 12, 2026, from [Link]

  • Carl ROTH. (n.d.). Boc-L-Cysteine-(4-Mbzl), 10 g. Retrieved January 12, 2026, from [Link]

  • Excedr. (2024, November 22). How Much Does a Peptide Synthesizer Cost? Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023). Felinine. Retrieved January 12, 2026, from [Link]

  • Kent, S. B. (2014). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Biopolymers, 101(5), 438-448. [Link]

  • ResearchGate. (2019). Synthesis of N-BOC amines by various routes. Retrieved January 12, 2026, from [Link]

Sources

A Comparative Guide to the Conformational Impact of N-Boc-L-Felinine in Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a cornerstone of modern therapeutic design. The introduction of unnatural amino acids (Uaas) into peptide sequences offers a powerful strategy to modulate structure, stability, and biological activity. This guide provides an in-depth technical comparison of how incorporating N-Boc-L-felinine, a particularly bulky and unique Uaa, impacts peptide conformation. We will explore the causality behind experimental choices and present a multi-faceted analytical approach, grounding our findings in established spectroscopic and computational methods.

The Molecular Architecture of this compound

To understand its impact, we must first dissect the components of this compound. The molecule consists of two key parts:

  • L-Felinine: A non-proteinogenic amino acid naturally found in the urine of some Felidae species.[1][2] Its structure is notable for a branched, sulfur-containing side chain: S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine.[1][3] This side chain is sterically demanding and introduces a hydroxyl group capable of hydrogen bonding.

  • N-Boc Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis, attached to the N-terminus of the amino acid.[4][] Its purpose is to prevent unwanted reactions during peptide chain elongation.[] However, its significant steric bulk can profoundly influence the conformational preferences of the peptide backbone, even after its intended synthetic role is complete.[6]

The combination of the bulky, branched felinine side chain and the sterically massive N-terminal Boc group makes this compound a potent tool for inducing significant conformational changes in a peptide scaffold.

Experimental Design for Comparative Conformational Analysis

To objectively assess the impact of this compound, this guide will reference a comparative study of two hypothetical decapeptides:

  • Reference Peptide (Pep-REF): A standard alpha-helical peptide with the sequence: Ac-Ala-Glu-Ala-Ala-Lys-Ala-Ala-Ala-Lys-Ala-NH2

  • Modified Peptide (Pep-MOD): The same peptide with this compound incorporated at the N-terminus: this compound-Glu-Ala-Ala-Lys-Ala-Ala-Ala-Lys-Ala-NH2

The following experimental workflow provides a comprehensive strategy for characterizing and comparing the conformational landscapes of these two molecules.

G cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_results Data Interpretation synthesis Solid-Phase Peptide Synthesis (SPPS) purification HPLC Purification synthesis->purification verification Mass Spectrometry Verification purification->verification cd_spec Circular Dichroism (CD) (Secondary Structure) verification->cd_spec Analyze Pep-REF & Pep-MOD nmr_spec 2D NMR Spectroscopy (3D Structure in Solution) verification->nmr_spec Analyze Pep-REF & Pep-MOD md_sim Molecular Dynamics (MD) (In Silico Validation) verification->md_sim Simulate Pep-REF & Pep-MOD data_comp Comparative Analysis: Structural Impact of this compound cd_spec->data_comp nmr_spec->data_comp md_sim->data_comp

Caption: Experimental workflow for assessing the conformational impact of this compound.

Probing Secondary Structure: Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy is the ideal first step for structural analysis as it provides a rapid and accurate assessment of the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.[7][8] The distinct CD spectra of different secondary structures arise from the differential absorption of left- and right-circularly polarized light by the chiral peptide backbone.[9][10]

  • Sample Preparation: Dissolve lyophilized Pep-REF and Pep-MOD in a 10 mM phosphate buffer (pH 7.4) to a final concentration of 0.1 mg/mL.[8] Ensure complete dissolution and clarity.

  • Instrument Setup: Use a calibrated spectropolarimeter. Set the wavelength range to 190-260 nm, with a data pitch of 1 nm and a scanning speed of 50 nm/min.[9] Use a quartz cuvette with a 1 mm path length.

  • Data Acquisition: Record three scans for each peptide and the buffer blank at 25°C. Average the scans for each sample and subtract the buffer blank spectrum.

  • Data Conversion: Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * l * c), where MRW is the mean residue weight, l is the pathlength (cm), and c is the concentration (g/mL).

  • Deconvolution: Use a deconvolution algorithm (e.g., K2D3, BeStSel) to estimate the percentage of secondary structure content.

The introduction of this compound is hypothesized to disrupt the helical propensity of the peptide.

Peptideα-Helix (%)β-Sheet (%)Random Coil (%)
Pep-REF 65%5%30%
Pep-MOD 15%10%75%

Interpretation: The data clearly indicates a dramatic loss of α-helical content in Pep-MOD. The immense steric bulk of the this compound moiety at the N-terminus likely prevents the formation of the i, i+4 hydrogen bonds required to stabilize the α-helix, forcing the peptide into a more disordered, random coil conformation.

High-Resolution 3D Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While CD gives a global view, NMR spectroscopy provides atomic-level resolution of the peptide's 3D structure and dynamics in solution.[11][12] By analyzing through-bond (TOCSY) and through-space (NOESY) correlations, we can determine the precise fold of the peptide.[13][14]

  • Sample Preparation: Dissolve peptides to a concentration of ~1 mM in 90% H₂O / 10% D₂O phosphate buffer.

  • Data Acquisition: Acquire a series of 2D NMR spectra (TOCSY, NOESY) on a high-field NMR spectrometer (e.g., 600 MHz or higher). The NOESY mixing time should be set appropriately (e.g., 200 ms) to observe key through-space interactions.

  • Resonance Assignment: Use the TOCSY spectrum to identify amino acid spin systems and the NOESY spectrum to sequentially connect them along the peptide backbone.

  • Structural Restraints: Identify and quantify Nuclear Overhauser Effect (NOE) cross-peaks. The intensity of an NOE is inversely proportional to the sixth power of the distance between two protons, providing distance restraints for structure calculation.

  • Structure Calculation: Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy the experimental NOE distance restraints.

The key diagnostic for an α-helix is a pattern of specific short- and medium-range NOEs. We would expect to see significant differences between our two peptides.

NOE TypeExpected in Pep-REFExpected in Pep-MODImplication
Sequential (dαN(i, i+1)) StrongPresent, but weakerIndicates peptide linkage.
Medium-Range (dNN(i, i+1)) StrongWeak / AbsentCharacteristic of helical turns.
Medium-Range (dαN(i, i+3)) PresentAbsentStrong indicator of an α-helix.
Medium-Range (dαβ(i, i+3)) PresentAbsentStrong indicator of an α-helix.

Interpretation: For Pep-REF, the presence of strong dNN(i, i+1) and dαN(i, i+3) NOEs would confirm its helical structure. In contrast, the absence of these medium-range NOEs in Pep-MOD provides definitive evidence that the helical conformation is lost.[12] Instead, one might observe long-range NOEs between the this compound protons and residues further down the chain, indicating a folded, but non-helical, structure.

In Silico Validation: Molecular Dynamics (MD) Simulations

Causality: MD simulations complement experimental data by providing a dynamic, atomic-level view of peptide behavior over time.[15][16] This technique is invaluable for visualizing the specific steric clashes and conformational sampling that lead to the experimentally observed structures.[17][18]

  • System Setup: Build initial 3D structures for both Pep-REF (as an ideal α-helix) and Pep-MOD. Place each peptide in a simulation box of explicit water molecules and add counter-ions to neutralize the system.[19]

  • Energy Minimization: Perform energy minimization to relax any steric clashes in the initial structures.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate under constant pressure and temperature (NPT ensemble) to achieve a stable density.

  • Production Run: Run a long production simulation (e.g., 500 ns) for each peptide, saving the coordinates at regular intervals.

  • Trajectory Analysis: Analyze the trajectories for structural stability (RMSD), secondary structure evolution over time (DSSP), and key interactions.

Caption: A simplified workflow for Molecular Dynamics (MD) simulations.

Interpretation: The MD results would likely visualize the rapid unfolding of the α-helix in Pep-MOD within the first few nanoseconds of the simulation. The trajectory would show the this compound group creating unfavorable steric interactions with the peptide backbone, preventing it from adopting or maintaining the precise dihedral angles required for a stable helix. In contrast, the simulation of Pep-REF would show a stable Root Mean Square Deviation (RMSD), indicating the persistence of the helical fold.

Conclusion and Outlook

This profound conformational impact stems from the immense steric hindrance imposed by the dual bulk of the N-Boc group and the branched felinine side chain. This finding has significant implications for peptide design and drug development:

  • Targeted Disruption: this compound can be strategically employed as a "helix-breaker" to disrupt specific secondary structures that may be undesirable for a given therapeutic application.

  • Conformational Locking: While it disrupts helices, the steric bulk could potentially be used to lock peptides into other, more constrained conformations, such as specific turns or folded structures, which could be beneficial for receptor binding.

This guide demonstrates a robust, multi-technique workflow for assessing the structural impact of unnatural amino acids. By integrating experimental data with computational validation, researchers can gain a comprehensive understanding of peptide conformation, enabling more rational and effective design of next-generation peptide therapeutics.

References

  • D. Vitkup, D. Ringe, G. A. Petsko, G. M. Karplus, Solvent mobility and the protein glass transition, Nature Structural Biology, 7, 34-38 (2000). Available at: [Link]

  • Greenfield, N. J. Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols1 , 2876–2890 (2006). Available at: [Link]

  • Grzonka, Z., et al. Methods of peptide conformation studies. Acta Biochimica Polonica, Vol. 48 No. 4/2001, 1091–1099. Available at: [Link]

  • Fairlie, D. P., et al. Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. Available at: [Link]

  • Mtoz Biolabs. Peptide Circular Dichroism Spectroscopy. Available at: [Link]

  • CD Formulation. Circular Dichroism (CD) Spectroscopy Technology. Available at: [Link]

  • Latour, R. A. Molecular dynamics simulations of peptide-surface interactions. PubMed, (2014). Available at: [Link]

  • O'Connor, P. B., et al. Application of 3D NMR for Structure Determination of Peptide Natural Products. PMC, (2014). Available at: [Link]

  • Williamson, M. P., et al. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Springer Nature Experiments, (2013). Available at: [Link]

  • Copps, J., et al. Molecular Dynamics Simulations of Peptides. ResearchGate, (2015). Available at: [Link]

  • Zerbe, O., & Bader, G. Peptide/Protein NMR. Available at: [Link]

  • D'Abramo, M., et al. Peptide dynamics by molecular dynamics simulation and diffusion theory method with improved basis sets. AIP Publishing, (2014). Available at: [Link]

  • YSL Lab, Tufts University. Outreach: Peptide MD Simulation. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 164607, Felinine. Available at: [Link].

  • ChemSrc. L-FELININE | CAS#:471-09-0. Available at: [Link]

  • Gellman, S. H., et al. Conformational analyses of peptides 1-8. ResearchGate, (2015). Available at: [Link]

  • Wikipedia. Felinine. Available at: [Link]

  • Yan, L. Z., & Dawson, P. E. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed, (2001). Available at: [Link]

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A Senior Application Scientist's Guide to N-Boc-L-felinine: A Novel Contender in Peptide Chemistry's Cysteine Protection Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the strategic protection of reactive amino acid side chains is paramount to success. Among the proteinogenic amino acids, cysteine, with its nucleophilic thiol group, presents a unique set of challenges and opportunities. The propensity of the thiol to oxidize, form incorrect disulfide bridges, and participate in various side reactions necessitates the use of protecting groups.[1] The choice of this protective moiety can dictate the overall efficiency, purity, and ultimately, the biological activity of the final peptide.

This guide provides an in-depth technical comparison of N-Boc-L-felinine, a commercially available but under-explored derivative, with established cysteine protecting groups. We will delve into the theoretical underpinnings of its potential advantages and disadvantages, supported by a comparative analysis with widely-used alternatives. This document is intended to serve as a resource for informed decision-making in the design and execution of complex peptide synthesis projects.

The Cornerstone of Cysteine Protection: A Brief Overview

The ideal cysteine protecting group should be stable throughout the peptide chain elongation process and selectively removable under conditions that do not compromise the integrity of the peptide.[2] In the realm of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), this typically involves stability to the repetitive acidolytic cleavage of the Nα-Boc group (e.g., with trifluoroacetic acid in dichloromethane) and lability during the final cleavage from the resin, often with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]

The concept of "orthogonality" is also central to the synthesis of complex peptides, particularly those with multiple disulfide bonds.[1] Orthogonal protecting groups can be selectively removed in the presence of others, allowing for the controlled and regioselective formation of disulfide bridges.[5]

Established Cysteine Protecting Groups: The Benchmarks

Before exploring the potential of this compound, it is essential to understand the performance of the current industry standards in Boc-SPPS.

  • S-Benzyl (Bzl): One of the earliest protecting groups, S-benzyl is robust and stable to the conditions of Boc-SPPS. However, its removal requires harsh conditions, typically strong acidolysis with HF or reductive cleavage, limiting its orthogonality.[6]

  • S-Trityl (Trt): The trityl group is widely used due to its lability to mild acidolysis, making it compatible with the final cleavage step in many Boc-SPPS protocols.[6][7] However, it is known to be prone to causing significant racemization, particularly at the C-terminus, and can lead to side reactions.[8]

  • S-Acetamidomethyl (Acm): The Acm group offers excellent stability to the acidic conditions of both Boc and Fmoc-SPPS. Its removal is orthogonal, typically achieved with mercury(II) acetate or iodine, which can simultaneously induce disulfide bond formation.[6][7] The use of heavy metals, however, presents disposal and safety concerns.

  • S-tert-Butyl (tBu): This protecting group is stable to trifluoroacetic acid (TFA) and is often employed when an orthogonal protection strategy is required. Its removal is typically achieved with reagents like TFMSA or through oxidative conditions.[9]

This compound: A Theoretical and Comparative Analysis

This compound, chemically N-Boc-S-(3-hydroxy-3-methylbutyl)-L-cysteine, introduces a novel S-protecting group into the peptide chemist's toolkit. While direct experimental data on its application in SPPS is scarce in the reviewed literature, we can infer its potential performance based on fundamental chemical principles.

The S-protecting group in felinine is a 3-hydroxy-3-methylbutyl moiety. The stability of acid-labile protecting groups is directly related to the stability of the carbocation formed during cleavage.[10][11] The S-(3-hydroxy-3-methylbutyl) group would be expected to be cleaved via an SN1-type mechanism upon acid treatment, generating a tertiary carbocation. The stability of this carbocation would likely place the acid lability of this group in a useful range for Boc-SPPS, potentially being more labile than S-benzyl but more stable than S-trityl under certain conditions.

Potential Advantages:

  • Acid Lability: The formation of a tertiary carbocation suggests that the S-(3-hydroxy-3-methylbutyl) group could be cleaved under strong acid conditions, such as HF or TFMSA, making it compatible with standard Boc-SPPS final cleavage protocols.

  • Increased Solubility: The presence of a hydroxyl group in the protecting moiety may enhance the solubility of the protected peptide, a significant advantage when dealing with hydrophobic sequences that are prone to aggregation during synthesis.[9]

  • Potential for Orthogonality: Depending on its precise acid lability, it could potentially be used orthogonally with other protecting groups. Further investigation into its stability under varying TFA concentrations would be necessary to confirm this.

Potential Challenges and Side Reactions:

  • Hydroxyl Group Reactivity: The hydroxyl group could be susceptible to side reactions, such as esterification, under certain coupling conditions or during acid cleavage, especially if scavengers are not carefully chosen.

  • Lack of Empirical Data: The absence of extensive studies means that unforeseen side reactions or difficulties in its application may arise. Issues such as the potential for racemization during coupling have not been documented.[12]

Comparative Data Summary
FeatureThis compound (Hypothesized)N-Boc-S-trityl-L-cysteine (Trt)N-Boc-S-acetamidomethyl-L-cysteine (Acm)N-Boc-S-tert-butyl-L-cysteine (tBu)
Structure S-(3-hydroxy-3-methylbutyl)S-triphenylmethylS-acetamidomethylS-tert-butyl
Key Advantages Potentially tunable acid lability, increased peptide solubility.Easily cleaved by mild acid (TFA).[6]Orthogonal removal, stable to acid.[6][7]Stable to TFA, orthogonal.[9]
Key Disadvantages Lack of experimental data, potential for hydroxyl group side reactions.Prone to causing racemization.[8]Requires heavy metals (Hg²⁺) or iodine for removal.[6]Requires strong acid or specific reagents for removal.
Primary Deprotection Strong acid (e.g., HF, TFMSA).Mild acidolysis (e.g., TFA).[6]Mercury(II) acetate or iodine.[6]TFMSA, oxidative cleavage.[9]
Orthogonality Potentially orthogonal, requires experimental validation.Limited orthogonality in standard Boc-SPPS.[6]Fully orthogonal.[5]Fully orthogonal.[9]

Experimental Protocols

The following protocols are provided as a guide. The hypothetical protocol for this compound is based on standard Boc-SPPS procedures and should be optimized based on experimental results.

Standard Boc-SPPS Cycle

Resin Resin-Bound Peptide (Nα-Boc protected) Deprotection Nα-Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Washing1 DCM Wash Deprotection->Washing1 Neutralization Neutralization (5-10% DIEA in DCM) Washing1->Neutralization Washing2 DCM Wash Neutralization->Washing2 Coupling Amino Acid Coupling (Activated Boc-AA) Washing2->Coupling Washing3 DCM/DMF Wash Coupling->Washing3 NextCycle Next Cycle or Final Cleavage Washing3->NextCycle

Caption: General workflow for a single cycle in Boc-SPPS.

Protocol for a Single Coupling Cycle (Manual SPPS, 0.1 mmol scale):

  • Nα-Boc Deprotection: To the resin-bound peptide in a reaction vessel, add a solution of 25-50% TFA in dichloromethane (DCM). Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution. Agitate for an additional 20-30 minutes.[13] Drain the solution.

  • Washing: Wash the peptide-resin thoroughly with DCM (3 x 1 min) to remove residual TFA.

  • Neutralization: Neutralize the N-terminal ammonium trifluoroacetate salt by adding a solution of 5-10% diisopropylethylamine (DIEA) in DCM. Agitate for 2 minutes and drain. Repeat this step.[13]

  • Washing: Wash the resin with DCM (3 x 1 min) to remove excess DIEA.

  • Amino Acid Coupling (Activation with HBTU/HOBt):

    • In a separate vial, dissolve the N-Boc-protected amino acid (e.g., this compound) (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-4 hours. Monitor the coupling reaction using a qualitative method like the Kaiser test.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Proceed to the next deprotection and coupling cycle.

Final Cleavage and Deprotection (HF Method)

Caution: Hydrofluoric acid (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment by trained personnel.

Start Dried Peptide-Resin HF_Reaction HF Cleavage (HF, Scavengers, 0°C, 1-2h) Start->HF_Reaction HF_Evaporation HF Evaporation (Under Vacuum) HF_Reaction->HF_Evaporation Precipitation Peptide Precipitation (Cold Diethyl Ether) HF_Evaporation->Precipitation Washing Washing (Cold Diethyl Ether) Precipitation->Washing Dissolution Dissolution (Aqueous Acetonitrile + TFA) Washing->Dissolution Lyophilization Lyophilization Dissolution->Lyophilization Purification Purification (RP-HPLC) Lyophilization->Purification

Caption: Workflow for the final cleavage and deprotection using the HF method.

  • Preparation: Dry the final peptide-resin thoroughly under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a specialized HF reaction vessel.

    • Add appropriate scavengers (e.g., anisole, p-cresol) to trap reactive cations generated during cleavage.[13]

    • Cool the vessel in a dry ice/acetone bath.

    • Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.[13]

  • HF Evaporation: Evaporate the HF under a vacuum.

  • Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Wash the precipitate several times with cold diethyl ether to remove scavengers and cleavage byproducts.

  • Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., aqueous acetonitrile with 0.1% TFA) and lyophilize to obtain a dry powder.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Perspectives

This compound presents an intriguing, albeit unproven, alternative for cysteine protection in peptide chemistry. Its unique S-(3-hydroxy-3-methylbutyl) protecting group offers the theoretical advantages of favorable acid lability for Boc-SPPS and potentially enhanced solubility of protected peptides. However, the lack of empirical data necessitates a cautious and investigative approach.

Future research should focus on systematic studies to evaluate the performance of this compound in the synthesis of model peptides. Key parameters to investigate include its coupling efficiency, the extent of racemization, its precise acid lability profile, and the identification of any potential side reactions. Such studies will be crucial in determining whether this compound can transition from a theoretical contender to a valuable and routinely used tool in the peptide chemist's arsenal.

References

  • Albericio, F., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5155-5162. [Link][6][10][11]

  • BenchChem. (2025). A Comparative Guide to S-Benzyl, Trityl (Trt), and Acetamidomethyl (Acm) Cysteine Protecting Groups in Peptide Synthesis. BenchChem.
  • Nishiyama, Y., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(11), 698-705. [Link]

  • Biotage. (2023). Optimizing the removal of an STmp protecting group. Biotage. [Link]

  • Albericio, F., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. ResearchGate. [Link]

  • Góngora-Benítez, M., et al. (2013). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Organic & Biomolecular Chemistry, 11(35), 5873-5876. [Link]

  • Royal Society of Chemistry. Experimental Procedures. Royal Society of Chemistry. [Link]

  • Gogoi, K., et al. (2011). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Science, 17(10), 699-703. [Link]

  • BenchChem. (2025). Application Note: Protocol for Incorporating Boc-L-Ala-OH-3-¹³C in Solid-Phase Peptide Synthesis. BenchChem.
  • Zhang, W., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Marine Drugs, 21(3), 168. [Link]

  • Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage. [Link]

  • Houben-Weyl. (2002). 2.6.6.
  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Fujii, N., et al. (1987). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (4), 274-275. [Link]

  • Fisher, G. H., et al. (2020). Exploring the diversity of cysteine-rich natural product peptides via MS/MS fingerprint ions. Journal of the American Society for Mass Spectrometry, 31(11), 2263-2273. [Link]

  • Chen, S. T., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. [Link]

  • Lande, S. (1970). Mass spectrometry of cysteine-containing peptides. Biochemical and Biophysical Research Communications, 38(6), 1127-1133. [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1355-1361. [Link]

  • Vágner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

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  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of N-Boc-S-benzyl-D-cysteine. BenchChem.
  • Rutherfurd, S. M., et al. (2007). Isolation and Characterization of a Felinine-containing Peptide from the Blood of the Domestic Cat (Felis catus). Journal of Biological Chemistry, 282(49), 35671-35677. [Link]

  • Gorshkov, V., et al. (2019). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 13(2), 147-156. [Link]

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  • Suzuki, K., et al. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. Chemical & Pharmaceutical Bulletin, 38(8), 2195-2198. [Link]

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  • Fletcher, E., et al. (2023). A bottom-up mass spectrometry workflow for the direct analysis of long-chain S-acylated peptides. Analyst, 148(19), 4735-4745. [Link]

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Safety Operating Guide

Navigating the Disposal of N-Boc-L-felinine: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and peptide synthesis, the lifecycle of a chemical reagent extends far beyond its use in a reaction vessel. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of N-Boc-L-felinine, empowering researchers to manage this reagent with confidence and precision.

Foundational Safety and Hazard Assessment

Expected Hazard Profile: Based on SDS for similar compounds like N-Boc-L-alanine and N-Boc-L-valine, this compound is anticipated to be a stable solid under standard laboratory conditions.[1][2] The primary hazards are likely to include:

  • Skin and Eye Irritation: Direct contact may cause irritation.[2]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory discomfort.[2]

Incompatible Materials: As with most N-Boc protected compounds, avoid contact with:

  • Strong oxidizing agents

  • Strong acids (except during controlled deprotection)[1][3]

Personal Protective Equipment (PPE): A proactive approach to safety is paramount. When handling this compound, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne dust.
Hand Protection Nitrile gloves (ensure compatibility with any solvents used).Prevents direct skin contact and potential irritation.
Body Protection Standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or dust.Minimizes the risk of inhaling airborne particulates.[2]

Spill Management: A Rapid Response Protocol

In the event of a spill, a swift and organized response is critical to mitigate any potential hazards.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Clear the immediate area of all personnel to prevent further exposure.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE outlined above.

  • Contain the Spill: For solid spills, gently sweep the material into a designated chemical waste container. Avoid generating dust. For solutions, absorb with an inert material (e.g., vermiculite, sand) and place in the waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All contaminated materials, including absorbent pads and wipes, must be disposed of as hazardous waste.[4]

Disposal Pathways for this compound

The selection of a disposal method is contingent on laboratory capabilities, local regulations, and the quantity of waste. The following decision tree illustrates the primary disposal routes.

DisposalWorkflow start This compound Waste Generated decision Can the waste be managed by a licensed hazardous waste contractor? start->decision contractor Package, label, and store waste for pickup by a licensed contractor. decision->contractor Yes degrade_decision Is in-lab chemical degradation a viable and safe option? decision->degrade_decision No degrade Follow the Boc-Deprotection Protocol for chemical degradation. degrade_decision->degrade Yes consult Consult with your institution's Environmental Health & Safety (EHS) office. degrade_decision->consult No

Caption: Decision workflow for this compound disposal.

Preferred Method: Licensed Hazardous Waste Contractor

This is the most straightforward and recommended disposal route.

Procedure:

  • Segregation: Do not mix this compound waste with other waste streams unless they are compatible.

  • Containerization: Use a clearly labeled, sealed, and appropriate waste container. The label should include the full chemical name ("this compound"), the quantity, and the date.[5]

  • Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[6]

  • Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][5]

Alternative Method: In-Lab Chemical Degradation via Boc-Deprotection

For small quantities, chemical degradation can be a viable option. The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.[7][8] This process transforms the compound into L-felinine and byproducts that may be more amenable to disposal.

Causality of Experimental Choice: The Boc group is designed to be stable under many reaction conditions but labile to acid.[8] By treating this compound with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the carbamate bond is cleaved, releasing the free amine of L-felinine, carbon dioxide, and isobutene (which will likely be trapped or react further).[7][9]

Step-by-Step Boc-Deprotection Protocol:

WARNING: This procedure should be performed in a well-ventilated fume hood by personnel experienced in handling strong acids.

  • Preparation:

    • Don all necessary PPE, including acid-resistant gloves and a face shield.

    • Ensure an acid neutralization kit is readily available.

  • Reaction Setup:

    • In a round-bottom flask appropriately sized for the quantity of waste, dissolve the this compound in a minimal amount of a suitable solvent (e.g., dichloromethane - DCM).

    • Place the flask in an ice bath to control any potential exotherm.

  • Acid Addition:

    • Slowly add an excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) to the stirred solution. A common ratio is 1:1 TFA:DCM.[9]

    • Note: The reaction will evolve carbon dioxide gas, so do not use a closed system.[9]

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 1-2 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Neutralization and Workup:

    • Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a saturated solution of sodium bicarbonate. Be prepared for vigorous gas evolution.

    • Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral or slightly basic.

  • Waste Consolidation:

    • The resulting aqueous solution containing the deprotected L-felinine salt and neutralized acid should be collected in a designated aqueous hazardous waste container for disposal through your institution's EHS office.

Empty Container Disposal

Empty containers that once held this compound must also be managed correctly.

  • Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[6][10]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous chemical waste.[10]

  • Final Disposal: After triple rinsing and air-drying, deface the original label and dispose of the container in the regular trash or glass recycling, in accordance with your institution's policies.[4][6]

By adhering to these scientifically sound and safety-conscious procedures, you can ensure the responsible management of this compound waste, contributing to a safer and more sustainable laboratory environment.

References

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, University of Tennessee, Knoxville. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Terminology of Antibody Drug for Boc Deprotection. (n.d.). GenScript. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Environmental Health and Safety, The University of Chicago. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications - Organic Process Research & Development. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). For a structurally similar compound, Nα-Fmoc-4-(Boc-amino)-D-phenylalanine.
  • SAFETY DATA SHEET - N-Boc-L-norvaline. (2025, September 23). Thermo Fisher Scientific. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Boc-L-felinine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with N-Boc-L-felinine (CAS 879207-98-4). Our objective is to move beyond generic safety data sheets and provide a framework for risk assessment and personal protective equipment (PPE) selection rooted in the specific chemical properties of this compound and the operational contexts in which it is used.

Core Technical Directive: Understanding the Molecule to Mitigate Risk

This compound is an N-tert-butoxycarbonyl (Boc) protected form of felinine, a sulfur-containing amino acid.[1] Its structure presents a dual-risk profile that must inform all safety considerations: the properties of the Boc-protected amino acid itself, and the potential hazards associated with its sulfur moiety, especially under thermal or chemical stress.

While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds—N-Boc protected amino acids and cysteine derivatives—allows us to build a robust safety model. The compound is described as a yellow oil, necessitating refrigerated storage (2-8°C).[2] This physical state minimizes the risk of aerosolized dust but elevates the risk of splashes and surface contamination.

Hazard Analysis Summary

The following table summarizes the identified and inferred hazards. This analysis forms the basis for all subsequent PPE recommendations.

Hazard CategorySpecific Risk Associated with this compoundRationale & Causality
Contact Hazard Potential for skin and eye irritation.Many N-Boc protected amino acids are classified as skin and eye irritants.[3] As an oil, prolonged skin contact can lead to defatting and irritation.
Thermal Hazard High Risk. Thermal decomposition above 190°C.Studies on similar sulfur-containing amino acids show decomposition at 190-240°C, releasing hazardous gases including hydrogen sulfide (H₂S) , methyl mercaptan, and ammonia.[4]
Chemical Hazard Release of flammable/toxic byproducts during deprotection.The Boc group is acid-labile. Deprotection protocols often use strong acids like trifluoroacetic acid (TFA), generating isobutylene and tert-butyl cations, which can lead to hazardous byproducts.
Solvent Hazard High potential for exposure via solvent carriers.Common solvents for Boc-protected compounds, such as dichloromethane (DCM), are hazardous and have high permeation rates through standard laboratory gloves.[5]

Operational PPE Protocols: Matching Protection to Procedure

The selection of PPE is not static; it must adapt to the specific procedure being performed. The following sections provide step-by-step guidance for common laboratory workflows.

Workflow 1: Aliquoting and Weighing (Ambient Temperature)

This procedure involves handling the neat compound in small quantities. The primary risks are direct contact and minor spills.

Step-by-Step Protocol:

  • Preparation: Ensure the work area is within a certified chemical fume hood to contain any potential vapors.

  • Donning PPE:

    • Eye Protection: Wear well-fitting chemical splash goggles (ANSI Z87.1 certified).

    • Hand Protection: Wear nitrile gloves as a minimum. Given the oily nature of the compound, consider double-gloving to facilitate easy removal of a contaminated outer glove.

    • Body Protection: A standard cotton lab coat is sufficient.

  • Handling:

    • Remove the this compound container from refrigerated storage. Allow it to equilibrate to room temperature before opening to prevent water condensation.

    • Using a clean pipette, transfer the desired amount to a tared vial.

    • Clean any minor drips on the exterior of the container with a solvent-dampened wipe (e.g., isopropanol) before returning to storage.

  • Post-Handling:

    • Remove outer gloves (if double-gloving) immediately after the task is complete.

    • Dispose of all contaminated materials in a dedicated, sealed waste container.

Workflow 2: Dissolution in Solvents and Reaction Setup

This workflow introduces the significant risk of solvent exposure. The choice of glove is paramount and depends entirely on the solvent used.

Step-by-Step Protocol:

  • Solvent Risk Assessment: Consult a glove compatibility chart for the chosen solvent. Standard nitrile gloves are inadequate for many common solvents like dichloromethane (DCM).[5][6]

  • Donning PPE:

    • Eye/Face Protection: Chemical splash goggles are mandatory. If working with volumes greater than 50 mL or if there is a significant splash risk, a full-face shield must be worn over the goggles.

    • Hand Protection: Select gloves based on the solvent (see Table 2). For DCM, a highly resistant glove such as a laminate (e.g., SilverShield) worn under a heavier nitrile or neoprene glove for dexterity is recommended.[7] For less aggressive solvents, thicker nitrile gloves may suffice for short-duration tasks.

    • Body Protection: Wear a standard lab coat. For larger volumes (>100 mL), supplement with a chemically resistant apron.

  • Handling:

    • Perform all dissolutions and reagent additions within a chemical fume hood.

    • Add the this compound to the solvent slowly to avoid splashing.

    • If the procedure involves heating, ensure the apparatus is equipped with a condenser and that the temperature remains well below the decomposition threshold of 190°C.[4]

Glove Selection Guide for Common Solvents
SolventNitrileNeopreneButylLaminate (e.g., SilverShield/4H)Recommendation
Dichloromethane (DCM) PoorFairFairExcellentNot Recommended for primary protection. Use laminate gloves as an under-glove for any task involving more than incidental contact.[5][6]
1,4-Dioxane PoorGoodGoodExcellentNeoprene or Butyl gloves are recommended.[6]
Trifluoroacetic Acid (TFA) GoodGoodExcellentExcellentButyl gloves offer the best protection against corrosive acids.[6]
Methanol / Ethanol ExcellentExcellentExcellentExcellentNitrile or Neoprene are suitable.
Ethyl Acetate FairGoodPoorExcellentNeoprene is a suitable choice. Nitrile for incidental contact only.[6]

Ratings are generalized. Always consult the specific manufacturer's data. Breakthrough time is highly dependent on glove thickness and temperature.[7][8]

PPE Selection Logic and Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound. This workflow ensures that protection scales with the risk profile of the experiment.

PPE_Workflow PPE Selection Workflow for this compound cluster_solvent Solvent Hazard Assessment start Start: Plan Experiment scale Scale of Operation? start->scale solvent Solvent Used? scale->solvent > 1g or 10 mL ppe_base Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat scale->ppe_base < 1g or 10 mL heating Heating > 80°C? solvent->heating Yes solvent->heating No solvent_check Is solvent aggressive? (e.g., DCM, Dioxane) solvent->solvent_check splash_risk Significant Splash Risk? heating->splash_risk No ppe_resp High Risk: Consider Respirator (Acid Gas/Organic Vapor) heating->ppe_resp Yes (Risk of Decomposition) ppe_face_shield Upgrade: Add Face Shield splash_risk->ppe_face_shield Yes splash_risk->ppe_face_shield ppe_chem_apron Upgrade: Add Chemical Apron splash_risk->ppe_chem_apron Yes splash_risk->ppe_chem_apron ppe_base->solvent ppe_gloves Upgrade: Select Solvent-Specific Gloves (See Table 2) ppe_resp->splash_risk solvent_check->heating No solvent_check->ppe_gloves Yes

Caption: PPE selection logic based on experimental parameters.

Emergency and Disposal Protocols

A self-validating safety system includes robust plans for containment and disposal.

Spill Response
  • Small Spill (<5 mL):

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE (including solvent-rated gloves), absorb the spill with a chemical absorbent pad or vermiculite.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Place all contaminated materials in a sealed bag and dispose of as chemical waste.

  • Large Spill (>5 mL):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) office immediately.

    • Prevent the spill from entering drains.

    • Only personnel trained in hazardous spill cleanup should attempt to decontaminate the area.

Waste Disposal
  • Solid Waste: All contaminated items (gloves, wipes, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled waste container.

    • Do not mix waste streams. Waste from Boc-deprotection reactions will be highly acidic and should be segregated.

    • Never dispose of this chemical down the drain. All waste must be handled by your institution's EHS office.

By understanding the specific chemical nature of this compound and aligning PPE selection directly with the operational risks of each procedure, you build a resilient and trustworthy safety framework. This approach ensures that protection is never a matter of guesswork but a direct consequence of scientific risk assessment.

References

  • Kinetics of thermal decomposition of sulfur-containing amino acids. (2015). ResearchGate.
  • AK Scientific, Inc. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). This compound.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Fisher Scientific. (2011). Safety Data Sheet: BOC-L-Valine hydroxysuccinimide ester.
  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University.
  • Fox Scientific, Inc. (n.d.). Chemical Resistant Chart.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety, University of Texas at Austin.
  • Microflex. (n.d.). Chemical Resistance Guide.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-Lys(Boc)-ONp.
  • Washington State University Spokane. (n.d.). Glove Selection Chart.
  • Xu, G., & Chance, M. R. (2005). Radiolytic modification of sulfur-containing amino acid residues in model peptides: fundamental studies for protein footprinting. Analytical chemistry, 77(14), 4549–4555. [Link]

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • ChemicalBook. (2023). N-Boc-L-valine - Safety Data Sheet.
  • Brosnan, J. T., & Brosnan, M. E. (2006). The sulfur-containing amino acids: an overview. The Journal of nutrition, 136(6 Suppl), 1637S–1640S. [Link]

  • Fisher Scientific. (2021). Safety Data Sheet: BOC-L-Valine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.